molecular formula C7H9BrN2 B3047553 4-Bromo-6-methylbenzene-1,3-diamine CAS No. 141922-21-6

4-Bromo-6-methylbenzene-1,3-diamine

Cat. No.: B3047553
CAS No.: 141922-21-6
M. Wt: 201.06 g/mol
InChI Key: FDDVBSOQTGPIGR-UHFFFAOYSA-N
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Description

4-Bromo-6-methylbenzene-1,3-diamine ( 141922-21-6), also known as 2,4-Diamino-5-bromotoluene, is a brominated and methylated derivative of m-phenylenediamine with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . This compound is characterized by its two amine groups and a bromine atom positioned on a benzene ring, making it a valuable building block in organic synthesis and materials science. The presence of these functional groups allows it to participate in various reactions, particularly as a precursor for the synthesis of more complex heterocyclic structures. For instance, related m-phenylenediamine derivatives are crucial intermediates in the chemical synthesis of dyes and polymers, including aramid fibers and spandex . Furthermore, substituted benzene-1,3-diamines have been utilized in the construction of complex molecules, such as quinolinequinone systems found in pharmaceutical research . As a specialty chemical, it offers researchers a versatile scaffold for developing novel compounds in medicinal chemistry and material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDVBSOQTGPIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573410
Record name 4-Bromo-6-methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141922-21-6
Record name 4-Bromo-6-methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-6-methylbenzene-1,3-diamine (CAS 141922-21-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, halogenated diaminotoluenes serve as highly versatile bifunctional building blocks. 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) is a specialized intermediate characterized by its unique steric and electronic topography[1]. Featuring two electron-donating amine groups, a weakly donating methyl group, and a highly reactive heavy halogen (bromine), this molecule is a critical precursor for transition-metal catalyzed cross-coupling reactions and high-performance polymer synthesis[2].

This technical guide deconstructs the physicochemical properties, the regioselective mechanistic pathways required for its synthesis, and its downstream applications in pharmaceutical scaffolding and materials science.

Physicochemical Profiling & Structural Rationale

The utility of 4-Bromo-6-methylbenzene-1,3-diamine stems from the orthogonal reactivity of its functional groups. The primary amines are primed for polycondensation or nucleophilic attacks, while the aryl bromide acts as an ideal electrophile for palladium- or copper-catalyzed cross-couplings.

Quantitative Data Summary

To ensure precise stoichiometric calculations and analytical tracking, the core physicochemical parameters are summarized below[3][4]:

PropertyValueStructural / Analytical Significance
IUPAC Name 4-Bromo-6-methylbenzene-1,3-diamineStandardized nomenclature for structural mapping.
CAS Number 141922-21-6Primary identifier for global chemical inventories.
Molecular Formula C7H9BrN2Determines mass balance in synthetic workflows.
Molecular Weight 201.06 g/mol Critical for molarity and yield calculations.
InChI Key FDDVBSOQTGPIGR-UHFFFAOYSA-NEnables precise database querying and structural verification.
Typical Purity ≥ 95% – 98%Required threshold to prevent chain termination in polymerizations.

Regioselective Synthesis: Mechanistic Causality

Synthesizing 4-Bromo-6-methylbenzene-1,3-diamine requires absolute control over electrophilic aromatic substitution. The starting material, 2,4-diaminotoluene (1-methyl-2,4-diaminobenzene), possesses multiple reactive sites.

The Causality of Regioselectivity: The two amino groups are strongly electron-donating via resonance, dominating the directing effects of the ring.

  • The position between the two amines (C2 in IUPAC naming) is mutually activated but is highly sterically hindered .

  • The position para to the first amine and ortho to the second amine (C4 in IUPAC naming) is synergistically activated by both nitrogen lone pairs and is sterically accessible.

  • To prevent oxidative degradation of the electron-rich ring by halogens, the amines must first be protected (typically via acetylation). This dampens their nucleophilicity, prevents over-bromination, and steers the bulky bromine electrophile exclusively to the thermodynamically favored C4 position.

G Start 2,4-Diaminotoluene (Starting Material) Protection Amine Protection (Acetylation) Start->Protection Ac2O, TEA Bromination Electrophilic Bromination (Regioselective at C4) Protection->Bromination NBS, DMF Deprotection Acidic Hydrolysis (Deprotection) Bromination->Deprotection HCl, Reflux Product 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) Deprotection->Product NaOH (Neutralization) App1 Buchwald-Hartwig Cross-Coupling Product->App1 Pd Catalyst, Amine App2 Polycondensation Reaction Product->App2 Dianhydride / Diacid Pharm Kinase Inhibitor Scaffolds App1->Pharm Mat Advanced Heat-Resistant Polymers App2->Mat

Workflow of the regioselective synthesis and downstream applications of CAS 141922-21-6.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in analytical checkpoints that confirm causality and mechanistic success before proceeding.

Protocol A: Regioselective Synthesis of CAS 141922-21-6

Objective: Convert 2,4-diaminotoluene to 4-Bromo-6-methylbenzene-1,3-diamine with >95% regioselectivity.

  • Amine Protection (Acetylation):

    • Procedure: Dissolve 2,4-diaminotoluene (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) followed by dropwise addition of acetic anhydride (2.2 eq) at 0°C. Stir for 4 hours at room temperature.

    • Causality: TEA acts as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward.

    • Self-Validation: Perform TLC (Hexanes:EtOAc 1:1). The starting material (highly polar, low Rf) will completely disappear, replaced by a higher Rf spot (diacetylated product).

  • Electrophilic Bromination:

    • Procedure: Dissolve the protected intermediate in N,N-Dimethylformamide (DMF). Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in the dark at 0°C.

    • Causality: NBS provides a low, steady concentration of electrophilic bromine, preventing dibromination. DMF stabilizes the polar Wheland intermediate, accelerating the reaction.

    • Self-Validation: LC-MS analysis must show a mass shift of +78/80 Da (characteristic 1:1 isotopic doublet of Bromine), confirming mono-bromination without over-oxidation.

  • Deprotection & Isolation:

    • Procedure: Reflux the brominated intermediate in 6M HCl for 12 hours. Cool to 0°C and neutralize carefully with 2M NaOH until pH 7-8 is reached. Extract with EtOAc and recrystallize from ethanol.

    • Self-Validation: ^1^H-NMR (DMSO-d6) will reveal the disappearance of the acetyl methyl protons (~2.0 ppm) and the reappearance of two distinct broad singlets for the free primary amines (~4.5-5.0 ppm).

Protocol B: Buchwald-Hartwig Amination for Pharmaceutical Scaffolding

Objective: Utilize the aryl bromide moiety to construct a triaminobenzene derivative for kinase inhibitor libraries.

  • Catalyst Pre-Activation:

    • Procedure: In a glovebox, combine Pd2(dba)3 (2 mol%) and XPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes.

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It accelerates the reductive elimination step of the catalytic cycle and prevents the primary amines of the substrate from poisoning the palladium center.

  • Cross-Coupling:

    • Procedure: Add 4-Bromo-6-methylbenzene-1,3-diamine (1.0 eq), a secondary amine (e.g., morpholine, 1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq). Heat to 90°C under N2 for 8 hours.

    • Causality: NaOtBu deprotonates the secondary amine, facilitating its coordination to the Pd(II) intermediate formed after oxidative addition into the C-Br bond.

    • Self-Validation: HPLC monitoring at 254 nm will show the consumption of the aryl bromide peak. The resulting C-N bond formation extends the chromophore conjugation, yielding a product peak with a distinctly red-shifted UV-Vis absorption profile.

Downstream Applications: Advanced Therapeutics & Materials

The strategic placement of the bromine atom meta to both amine groups makes CAS 141922-21-6 an invaluable asset in two primary fields:

  • Pharmaceutical Development: The 1,3-diamine core is a privileged scaffold in medicinal chemistry. By functionalizing the bromine position via Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers can synthesize highly substituted benzimidazoles or functionalized anilines. These structures frequently serve as hinge-binding motifs in the development of novel ATP-competitive kinase inhibitors.

  • Advanced Materials Science: In polymer chemistry, meta-diamines are critical for synthesizing amorphous, high-temperature resistant polyimides and aramid fibers. The presence of the bromine atom allows for post-polymerization modification (e.g., cross-linking or grafting) to tune the dielectric constant and thermal stability of the resulting films, making them suitable for aerospace and flexible microelectronics.

References

Sources

Physicochemical Profiling and Regioselective Reactivity of 4-Bromo-6-methylbenzene-1,3-diamine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the functionalization of poly-substituted aromatic scaffolds requires moving beyond basic synthetic recipes. It demands a deep understanding of stereoelectronic causality. 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) is a highly specialized, electron-rich halogenated building block frequently utilized in the development of advanced polyimide polymers, benzimidazole-based therapeutics, and targeted kinase inhibitors.

This whitepaper provides an in-depth analysis of its physicochemical properties, maps the electronic causality dictating its regioselectivity, and establishes self-validating experimental protocols for its manipulation.

Quantitative Physicochemical Data

To design effective reaction conditions, one must first establish the physical and thermodynamic boundaries of the molecule. The presence of two electron-donating amino groups (-NH₂) and one electron-withdrawing bromine atom (-Br) creates a complex push-pull electronic system across the toluene core.

Below is the consolidated physicochemical profile based on commercial standards and chemoinformatic models[1],[2],[3]:

PropertyValueAnalytical Source / Methodology
Chemical Name 4-Bromo-6-methylbenzene-1,3-diamineIUPAC Nomenclature
CAS Number 141922-21-6Registry Standard
Molecular Formula C₇H₉BrN₂Elemental Composition
Molecular Weight 201.06 g/mol Mass Spectrometry[1]
InChIKey FDDVBSOQTGPIGR-UHFFFAOYSA-NStandardized Identifier[2]
Predicted LogP ~1.8 – 2.2In silico estimation (Lipophilicity)
Physical State Solid (Off-white to brown powder)Empirical observation
Purity Standard ≥95.0% to 98.0%HPLC / NMR (Commercial specs)[4],[2]

Strategic Insight: The relatively low LogP (~2.0) indicates excellent hydrophilicity for a halogenated aromatic, making it an ideal fragment for drug discovery where maintaining aqueous solubility is critical to satisfying Lipinski’s Rule of Five.

Stereoelectronic Causality & Regioselectivity

The most significant challenge—and opportunity—when working with 4-Bromo-6-methylbenzene-1,3-diamine is differentiating the reactivity of the two primary amines. Treating this molecule as having two identical nucleophiles will result in intractable mixtures.

Causality of Reactivity:

  • The C-1 Amino Group: Positioned ortho to the electron-donating methyl group (+I effect). The methyl group increases the local electron density, raising the HOMO energy of the C-1 nitrogen and making it highly nucleophilic.

  • The C-3 Amino Group: Positioned ortho to the bromine atom. Bromine exerts a strong inductive electron-withdrawing effect (-I effect) that dominates over its resonance contribution in this microenvironment. This significantly depletes the electron density at the C-3 nitrogen, rendering it less nucleophilic.

Consequently, electrophilic attacks (e.g., acylation, alkylation) will preferentially occur at the C-1 position under kinetic control.

Workflow A 4-Bromo-6-methylbenzene-1,3-diamine (Core Scaffold) B Electronic Evaluation (NH2 vs Br/CH3 effects) A->B pKa & Nucleophilicity C Steric Evaluation (Ortho-substituent hindrance) A->C 3D Conformation D Selective N-Functionalization (NH2 at C-1 preferred) B->D C-3 NH2 deactivated by ortho-Br E Orthogonal C-C Coupling (Suzuki/Heck at C-4) B->E C-Br bond weakened by NH2 F Bis-Condensation (Heterocyclic Ring Closure) B->F Dual nucleophilic attack C->D C-1 NH2 less sterically hindered C->F Requires forcing conditions

Fig 1: Stereoelectronic workflow for regioselective functionalization of the diamine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems. The following methodologies incorporate built-in In-Process Controls (IPCs) to guarantee structural integrity.

Protocol A: Regioselective Mono-Acylation at C-1

Objective: Isolate the mono-amide without triggering bis-acylation.

  • Preparation: Dissolve 4-Bromo-6-methylbenzene-1,3-diamine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich aromatic ring into quinone-imine species.

  • Kinetic Control: Cool the reaction vessel to 0 °C. Causality: Low temperatures suppress the thermodynamic drive, preventing the less reactive C-3 amine from overcoming its activation energy barrier.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq). Dropwise, add acetyl chloride (0.95 eq ). Causality: Using a sub-stoichiometric amount of the electrophile mathematically precludes complete bis-acylation, acting as a stoichiometric safeguard.

  • Self-Validation (IPC): After 30 minutes, quench a 10 µL aliquot in methanol. Analyze via LC-MS.

    • Validation Check: The system is validated if the chromatogram shows the mono-acylated mass

      
      . If a peak at 
      
      
      
      (bis-acylated) appears, the temperature was inadequately controlled.
  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the HCl byproduct. Extract, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: Palladium-Catalyzed C-Br Activation (Suzuki-Miyaura)

Objective: Perform a C-C cross-coupling at the C-4 position.

  • Catalyst Selection: Combine the diamine (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a degassed Dioxane/H₂O (4:1) mixture. Add XPhos Pd G2 (0.05 eq).

    • Causality: The two amino groups make the aromatic ring highly electron-rich, which severely retards the oxidative addition of Pd(0) into the C-Br bond. Standard catalysts (like Pd(PPh₃)₄) will fail or require excessive heating. XPhos is a highly electron-rich, sterically demanding ligand specifically designed to accelerate oxidative addition in deactivated aryl halides.

  • Reaction: Heat to 80 °C for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1).

    • Validation Check: To prevent false positives caused by catalyst degradation (which halts the reaction), perform a "co-spot" TLC. Spike the reaction aliquot with authentic starting material. If the spots resolve into two distinct entities under UV (254 nm), the reaction is incomplete. Confirm completion via LC-MS (loss of the 79/81 Da bromine isotope pattern).

Storage and Handling Standards

Because 4-Bromo-6-methylbenzene-1,3-diamine contains two free amino groups on a single ring, it is highly susceptible to atmospheric oxidation[5].

  • Storage: Must be stored at 2–8 °C in a tightly sealed, light-resistant container backfilled with an inert gas (Nitrogen or Argon)[5].

  • Degradation Indicators: The pristine material is typically off-white. A shift to a dark brown or purple hue indicates the formation of azo-dimers or oxidized quinonoid byproducts. Material exhibiting this color shift must be re-purified via flash column chromatography or recrystallization prior to sensitive catalytic steps.

References

1. 2. 3.

Sources

4-Bromo-6-methylbenzene-1,3-diamine: Structural Isomerism, Synthetic Methodologies, and Advanced Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of highly substituted aromatic scaffolds, 4-bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) represents a critical building block bridging materials science and medicinal chemistry. As a tetra-substituted meta-phenylenediamine derivative, its unique orthogonal reactivity is driven by the synergistic electron-donating effects of two primary amines, counterbalanced by the steric and inductive properties of methyl and bromo substituents.

As an Application Scientist, I frequently encounter challenges in the regioselective synthesis and handling of electron-rich diamines. This guide deconstructs the structural causality, outlines self-validating synthetic protocols, and maps the derivatization pathways of this versatile pharmacophore.

Structural and Electronic Profiling

Nomenclature Clarification

A common point of confusion in literature is the nomenclature of this scaffold. Due to the symmetry rules of IUPAC naming, 4-bromo-6-methylbenzene-1,3-diamine is structurally identical to 5-bromo-2,4-diaminotoluene .

  • Base Scaffold: Toluene-2,4-diamine (4-methylbenzene-1,3-diamine).

  • Substitution: The introduction of a bromine atom at position 5 (relative to toluene) corresponds to position 4 in the benzene-1,3-diamine numbering scheme.

Electronic Causality

The meta-diamine core is highly activated toward electrophilic aromatic substitution (EAS). The amino groups at positions 1 and 3 synergistically direct electrophiles to positions 2, 4, and 6.

  • Position 2 is strongly sterically hindered by the two adjacent amino groups.

  • Position 6 is occupied by the methyl group.

  • Position 4 (or 5 in toluene numbering) is the kinetically and thermodynamically favored site for electrophilic attack, allowing for highly regioselective bromination[1].

Synthetic Methodologies & Reaction Causality

Direct bromination of electron-rich diamines with elemental bromine (


) is notoriously problematic. It frequently results in oxidative degradation into quinoid structures or uncontrolled polybromination. To achieve a self-validating, high-yield synthesis, a protection-bromination-deprotection sequence is mandatory[2].
Workflow Visualization

Synthesis SM 2,4-Diaminotoluene (Starting Material) Protect N-Acetylation (Ac2O, AcOH) SM->Protect Brominate Electrophilic Bromination (NBS, DMF, 0°C) Protect->Brominate Deprotect Acidic Hydrolysis (HCl, Reflux) Brominate->Deprotect Product 4-Bromo-6-methylbenzene- 1,3-diamine Deprotect->Product

Caption: Regioselective synthesis workflow for 4-bromo-6-methylbenzene-1,3-diamine.

Step-by-Step Experimental Protocol

Step 1: N-Acetylation (Protection)

  • Procedure: Dissolve 10.0 g of 2,4-diaminotoluene in 50 mL of glacial acetic acid. Slowly add 2.2 equivalents of acetic anhydride (

    
    ) while maintaining the temperature below 40°C. Stir for 2 hours.
    
  • Causality: The conversion of primary amines to acetamides dampens the electron-donating capability of the nitrogen lone pairs via resonance with the carbonyl group. This prevents oxidative cleavage during bromination.

  • Self-Validation: TLC (Dichloromethane:Methanol 9:1) should show complete consumption of the highly polar diamine starting material, yielding a less polar diacetamido intermediate.

Step 2: Regioselective Bromination

  • Procedure: Dissolve the protected intermediate in anhydrous DMF. Cool the reaction vessel to 0–5°C under an argon atmosphere. Add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Let stir for 4 hours in the dark.

  • Causality: NBS is chosen over

    
     because it provides a low, steady-state concentration of electrophilic bromine, preventing over-bromination. The reaction is kept cold and in the dark to suppress radical bromination of the methyl group (benzylic bromination).
    
  • Self-Validation: Quench a small aliquot with water; the precipitation of a white solid confirms product formation. LC-MS should indicate an

    
     corresponding to the mono-brominated mass.
    

Step 3: Acidic Deprotection

  • Procedure: Suspend the brominated intermediate in 6M HCl and heat to reflux (100°C) for 12 hours. Cool to room temperature and neutralize with aqueous NaOH to pH 8 to precipitate the free base.

  • Causality: Acidic hydrolysis cleaves the robust amide bonds. Neutralization is required to recover the free diamine, as it will exist as a water-soluble hydrochloride salt at low pH.

Isomeric Landscape & Analytical Characterization

When synthesizing brominated derivatives of methylbenzene-diamines, distinguishing between positional isomers is critical for downstream applications[1]. The table below summarizes the quantitative NMR data used to validate the structural identity of the isomers.

Isomer (IUPAC Name)Toluene Base NameFormation ProbabilitySteric Hindrance1H-NMR Aromatic Signatures (Predicted)
4-Bromo-6-methylbenzene-1,3-diamine 5-Bromo-2,4-diaminotolueneMajor (>90%) LowTwo singlets (para-like arrangement): ~7.1 ppm (1H), ~6.2 ppm (1H)
2-Bromo-4-methylbenzene-1,3-diamine 3-Bromo-2,4-diaminotolueneMinor (<5%)Extremely HighTwo doublets (ortho-coupling): ~6.8 ppm (1H, d), ~6.4 ppm (1H, d)
5-Bromo-4-methylbenzene-1,3-diamine 6-Bromo-2,4-diaminotolueneTraceModerateTwo doublets (meta-coupling): ~6.5 ppm (1H, d), ~6.1 ppm (1H, d)

Table 1: Isomeric distribution and diagnostic NMR shifts for brominated 2,4-diaminotoluene derivatives.

Derivatization & Advanced Applications

The 4-bromo-6-methylbenzene-1,3-diamine scaffold is a highly versatile node in organic synthesis. Unlike ortho-phenylenediamines which readily cyclize into benzimidazoles or quinoxalines[1], the meta-geometry dictates divergent application pathways.

Derivatization Core 4-Bromo-6-methylbenzene- 1,3-diamine Azo Azo Dyes & Fluorophores (Diazotization / Coupling) Core->Azo Polymer High-Performance Aramids (Polycondensation) Core->Polymer Kinase Kinase Inhibitor Scaffolds (SNAr / Amidation) Core->Kinase

Caption: Divergent application pathways of the meta-phenylenediamine core.

High-Performance Polymers (Aramids)

Meta-phenylenediamines are the foundational monomers for meta-aramid fibers (e.g., Nomex). The introduction of the bulky bromine atom and methyl group into the polymer backbone disrupts chain packing. This modification increases the free volume of the resulting polyimide or polyamide, significantly altering its gas permeability and thermal degradation profile, making it highly valuable in specialized membrane filtration technologies[1].

Medicinal Chemistry and Pharmacophores

In drug discovery, the meta-diamine acts as a rigid spatial linker. The primary amines can be differentially functionalized (e.g., one converted to a urea, the other to an amide) to engage specific hydrogen-bonding networks within kinase hinge regions. The bromine atom serves a dual purpose:

  • Halogen Bonding: It can act as a halogen bond donor to backbone carbonyls in target proteins.

  • Cross-Coupling Handle: It provides a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to rapidly expand the structure-activity relationship (SAR) library[2].

References

  • Title: A Convenient Synthesis and Spectral Studies of Diamines Derivatives Source: ResearchGate URL: [Link]

Sources

Synthesis and characterization of 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis and Characterization of 4-Bromo-6-methylbenzene-1,3-diamine

Executive Summary

4-Bromo-6-methylbenzene-1,3-diamine (also identified as 5-bromo-2,4-diaminotoluene ) is a critical halogenated aromatic amine intermediate. It serves as a functional scaffold in the synthesis of heterocyclic dyes (couplers for oxidative hair dyes) and high-performance polymers requiring post-polymerization modification.

This guide addresses the primary challenge in synthesizing this molecule: the high electron density of the diamine ring, which makes it prone to oxidation and uncontrolled poly-bromination. I present a protection-deprotection strategy that ensures regioselectivity at the 5-position (para to the C2-amine) while suppressing the formation of tarry oxidation byproducts common in direct halogenation.

Strategic Synthesis Architecture

The synthesis utilizes 2,4-diaminotoluene (2,4-DAT) as the starting material. Direct bromination of free amines is discouraged due to the formation of N-bromo species and quinoid oxidation products. The recommended pathway involves transient protection of the amine functionalities.

Reaction Pathway Diagram

SynthesisPath Start 2,4-Diaminotoluene (Starting Material) Step1 Acetylation (Protection) Start->Step1 Ac2O, AcOH Reflux Inter1 2,4-Diacetamidotoluene Step1->Inter1 Step2 Bromination (Regioselective) Inter1->Step2 Br2, AcOH 20-25°C Inter2 5-Bromo-2,4- diacetamidotoluene Step2->Inter2 Step3 Acid Hydrolysis (Deprotection) Inter2->Step3 HCl (aq), Reflux then NaOH Final 4-Bromo-6-methylbenzene- 1,3-diamine (Target) Step3->Final

Figure 1: Three-step synthesis pathway ensuring regiocontrol and preventing amine oxidation.

Regioselectivity Logic

Understanding why the bromine adds to the 5-position (IUPAC: C5 of the toluene core) is crucial for troubleshooting.

  • Steric Hindrance (C3): The position between the two amine/amide groups (C3) is sterically crowded, especially after acetylation.

  • Electronic Activation (C5 vs C6):

    • C5: Para to the acetamide at C2; Ortho to the acetamide at C4. (Highly activated).

    • C6: Ortho to the methyl group; Ortho to the acetamide at C1. (Sterically hindered by the methyl group).

RegioLogic Core 2,4-Diacetamidotoluene Pos3 Position 3 (Between Amides) Core->Pos3 Sterically Blocked Pos5 Position 5 (Target) Core->Pos5 Electronically Favored (Para/Ortho) Pos6 Position 6 (Ortho to Methyl) Core->Pos6 Hindered by Methyl

Figure 2: Regiochemical analysis of the bromination step.

Detailed Experimental Protocol

Safety Warning: 2,4-Diaminotoluene is a suspected carcinogen (IARC Group 2B). Bromine is highly corrosive and toxic. All operations must be performed in a functioning fume hood with appropriate PPE (nitrile gloves, face shield).

Step 1: Protection (Acetylation)
  • Charge: In a 500 mL round-bottom flask (RBF), dissolve 12.2 g (0.1 mol) of 2,4-diaminotoluene in 50 mL of glacial acetic acid.

  • Addition: Slowly add 22 mL (0.22 mol) of acetic anhydride via an addition funnel over 20 minutes. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux for 1 hour to ensure complete di-acetylation.

  • Isolation: Pour the hot solution into 300 mL of ice water. The 2,4-diacetamidotoluene will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

    • Checkpoint: Yield should be >90%.

Step 2: Bromination
  • Solvation: Dissolve the dried diacetamide (from Step 1) in 100 mL of glacial acetic acid in a three-neck RBF equipped with a mechanical stirrer and dropping funnel.

  • Temperature Control: Cool the solution to 15–20°C . Do not freeze the acetic acid.

  • Bromine Addition: Add a solution of bromine (16.0 g, 0.1 mol) in 20 mL acetic acid dropwise over 45 minutes.

    • Critical: Maintain temperature <25°C to prevent poly-bromination.

  • Workup: Stir for an additional hour at room temperature. Pour the mixture into 500 mL of ice water containing 1% sodium bisulfite (to quench unreacted bromine).

  • Filtration: Collect the precipitate (5-bromo-2,4-diacetamidotoluene). Recrystallize from ethanol if the color is dark yellow/brown.

Step 3: Deprotection (Hydrolysis)
  • Hydrolysis: Suspend the brominated intermediate in 100 mL of 6N HCl .

  • Reflux: Heat to reflux for 2–3 hours. The solid will dissolve as the amine hydrochloride salt forms.

  • Neutralization: Cool the solution to 0°C. Carefully basify to pH 9–10 using 20% NaOH solution. The free base (4-Bromo-6-methylbenzene-1,3-diamine ) will precipitate.

  • Purification: Filter the solid and recrystallize from aqueous ethanol to remove trace inorganic salts.

Characterization & Validation

The following data parameters validate the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

PropertyValue / DescriptionNotes
Appearance Off-white to pale brown crystalline solidDarkens upon air exposure (oxidation).
Molecular Formula C₇H₉BrN₂MW: 201.06 g/mol
Melting Point >100°C (Predicted)Experimental verification required per batch.
Solubility Soluble in DMSO, Methanol, EthanolSparingly soluble in water.

Table 2: NMR Spectral Prediction (DMSO-d6)

NucleusShift (δ ppm)MultiplicityAssignment
¹H 2.15Singlet (3H)Methyl group (-CH₃) at C6
¹H 4.8 - 5.2Broad Singlet (4H)Amine protons (-NH₂)
¹H 6.15Singlet (1H)Aromatic H at C2 (Shielded, between amines)
¹H 7.05Singlet (1H)Aromatic H at C5 (Deshielded by Br)

Note: The key diagnostic feature in ¹H NMR is the presence of two distinct aromatic singlets. If coupling (doublets) is observed, regioselectivity failed (likely 6-bromo isomer).

References

  • Compound Identity: Sigma-Aldrich. 4-Bromo-6-methylbenzene-1,3-diamine (CAS 141922-21-6). Link

  • Methodology (Bromination of Toluidines): Organic Syntheses, Coll. Vol. 1, p. 111 (1941); Vol. 10, p. 8 (1930). (Adapting the protection/bromination protocol of p-toluidine). Link

  • Methodology (General Aromatic Bromination): Saini, C. K., et al. "Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene."[1] Journal of Applied Pharmaceutical Sciences and Research, 2021.[1] (Provides context on bromination in acetic acid). Link

  • Safety Data: Occupational Safety and Health Administration (OSHA).[2] Toluene-2,4-Diamine Safety Guidelines. Link

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Chemical Safety

In the fast-paced world of pharmaceutical research and development, the synthesis of novel molecules is a daily endeavor. With new structures come new challenges, particularly in ensuring the safety of the researchers who handle them. This guide focuses on 4-Bromo-6-methylbenzene-1,3-diamine (CAS No. 141922-21-6), a substituted aromatic amine for which comprehensive public safety data is limited.

In the absence of a complete, verified Safety Data Sheet (SDS) for this specific compound, this document adopts a proactive, science-first safety philosophy. By examining the constituent chemical moieties—a brominated aromatic ring and an aromatic diamine structure—we can construct a robust and conservative safety and handling protocol. The guidance herein is synthesized from data on closely related structural analogs and the well-documented hazards of these chemical classes. This approach empowers researchers to anticipate risks and implement controls that are both effective and scientifically justified.

Section 1: Compound Identification and Inferred Hazard Profile

PropertyDataSource
Chemical Name 4-Bromo-6-methylbenzene-1,3-diamineSigma-Aldrich
Synonyms 4-bromo-6-methyl-1,3-benzenediamineSigma-Aldrich
CAS Number 141922-21-6Sigma-Aldrich
Molecular Formula C₇H₉BrN₂Sigma-Aldrich

Inferred Hazard Classification:

Based on the SDS for the closely related isomer 5-Bromo-3-methylbenzene-1,2-diamine , the following hazards should be anticipated[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Therefore, the compound should be treated as hazardous, warranting stringent handling precautions. The signal word "Warning" is appropriate based on this inferred profile.[2][4]

Section 2: The Core Hazards—Understanding the "Why"

The causality behind the recommended precautions lies in the intrinsic properties of aromatic diamines and brominated aromatic compounds.

2.1 The Aromatic Diamine Moiety: A Class of Concern

Primary aromatic amines (PAAs) are a well-known class of compounds with significant health risks.[5]

  • Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected carcinogens.[5] They can be absorbed through the skin, respiratory system, and gastrointestinal tract.[5]

  • Methemoglobinemia: A significant acute hazard of aromatic amines is their ability to induce methemoglobinemia. This condition reduces the oxygen-carrying capacity of the blood, leading to symptoms like headache, dizziness, fatigue, and cyanosis (a blue color to the skin and lips).[6] High-level exposure can be fatal.[6]

  • Skin Sensitization: Aromatic diamines may cause allergic skin reactions upon repeated contact.[6]

2.2 The Brominated Aromatic Core: Persistence and Toxicity

Brominated compounds are widely used as flame retardants, and their environmental and health impacts are well-studied.

  • Toxicity and Bioaccumulation: Many brominated aromatic compounds are toxic and persistent in the environment.[7][8] They can accumulate in fatty tissues, and exposure is linked to thyroid disruption, neurotoxicity, and reproductive issues.[9][10]

  • Hazardous Decomposition: In a fire, brominated organic compounds can decompose to release highly toxic and corrosive gases, such as hydrogen bromide.[1]

Understanding these foundational risks is critical for appreciating the necessity of the engineering controls and personal protective equipment detailed below.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

3.1 Engineering Controls: Isolating the Hazard

  • Chemical Fume Hood: All weighing and handling of 4-Bromo-6-methylbenzene-1,3-diamine, including solution preparation and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations.[12]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.

  • Safety Equipment: An accessible safety shower and eyewash station are mandatory in the immediate work area.[11]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not a one-size-fits-all decision. It must be based on a risk assessment of the specific task being performed.

PPE_Workflow cluster_0 PPE Selection for 4-Bromo-6-methylbenzene-1,3-diamine start Task Assessment weighing Weighing Solid start->weighing solution Handling Solutions start->solution ppe_solid Required PPE: - Nitrile Gloves (Double-gloved) - Safety Goggles - Lab Coat - Respiratory Protection (N95/FFP2) weighing->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_solution

Caption: PPE selection workflow based on the task.

  • Eye and Face Protection: Tightly fitting chemical safety goggles are required at all times.[11] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin and Body Protection: A lab coat must be worn and kept fastened. For tasks with a higher risk of splashes or spills, chemical-resistant coveralls are recommended.[13]

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile rubber, must be worn.[13] Always inspect gloves before use and use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[11] For handling the solid, consider double-gloving.

  • Respiratory Protection: When handling the solid powder outside of a glovebox or other contained system, a NIOSH-approved respirator (e.g., an N95 or higher) is required to prevent inhalation of dust particles.[13]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

4.1 Handling Protocol

  • Preparation: Before starting work, ensure all necessary engineering controls are functioning and the required PPE is available and in good condition.

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2][3]

  • Avoid Contact: Do not allow the material to come into contact with eyes, skin, or clothing.[2][3]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][12] Do not eat, drink, or smoke in the laboratory.[12]

  • Labeling: Ensure all containers are clearly and accurately labeled.[13]

4.2 Storage Protocol

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][3]

  • Access: Store in a locked cabinet or area with restricted access.[14]

Section 5: Emergency Procedures

A clear, rehearsed emergency plan is critical.

5.1 First Aid Measures

  • General Advice: In case of any exposure or if you feel unwell, seek immediate medical attention and show the attending physician this guide or the SDS of a close analog.[11]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[1][4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][4]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][14]

5.2 Spill Response

Spill_Response cluster_1 Chemical Spill Emergency Response spill Spill Occurs evacuate Evacuate & Alert (Alert personnel, secure area) spill->evacuate ppe Don Appropriate PPE (Respirator, goggles, gloves, coat) evacuate->ppe contain Contain & Clean (Use inert absorbent, avoid dust) ppe->contain dispose Package for Disposal (Seal in labeled container) contain->dispose decon Decontaminate Area & Personnel dispose->decon

Caption: Workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Wear PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection.[11]

  • Containment (Solid Spill): Carefully dampen the solid material with an appropriate solvent (like 60-70% ethanol) to avoid generating dust.[15] Gently sweep or scoop the material into a suitable, labeled container for hazardous waste.[15]

  • Containment (Liquid Spill): Cover with an inert absorbent material (e.g., sand, vermiculite).[11][12]

  • Cleanup: Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[15]

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[14]

5.3 Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[1][3] Do not use a direct stream of water as it may spread the fire.

  • Specific Hazards: The compound may burn, but does not ignite readily.[6] In a fire, poisonous gases, including nitrogen oxides and hydrogen bromide, are produced.[1][6]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]

Section 6: Disposal Considerations

All waste containing 4-Bromo-6-methylbenzene-1,3-diamine must be treated as hazardous waste.

  • Waste Containers: Use suitable, closed, and clearly labeled containers.

  • Disposal Method: Dispose of contents and containers in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service.[3][14] Do not let the product enter drains or the environment.[11][12]

References

  • Ali, N., Ali, F., & Mehdi, T. (2021). Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. PubMed. Available at: [Link]

  • Darbre, P. D. (2024). Bromination safety. YouTube. Available at: [Link]

  • Environmental Protection Agency. (2026). What Are the Health Risks Associated with Brominated Flame Retardants? Available at: [Link]

  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Available at: [Link]

  • Darnerud, P. O., et al. (2001). Toxic effects of brominated flame retardants in man and in wildlife. Rat Cat Inc. Available at: [Link]

  • National Polymers Inc. (2015). MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • ECHA. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Available at: [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous Compounds. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 1,3-Phenylenediamine. Available at: [Link]

Sources

Solubility of 4-Bromo-6-methylbenzene-1,3-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6).

As specific experimental data for this exact isomer is sparse in open literature, this guide synthesizes Structure-Activity Relationship (SAR) predictions based on the well-characterized analog 2,4-diaminotoluene, adjusted for the lipophilic shift induced by bromination. It serves as a foundational document for process optimization in dye synthesis and pharmaceutical intermediate purification.

Executive Summary

4-Bromo-6-methylbenzene-1,3-diamine is a poly-functionalized aromatic intermediate characterized by two amino groups (H-bond donors) and a bromine substituent (lipophilic, electron-withdrawing). While its parent compound, 2,4-diaminotoluene, exhibits significant water solubility (~38 g/L), the introduction of the bromine atom drastically alters the thermodynamic landscape, shifting the preference towards polar organic solvents and chlorinated hydrocarbons.

Key Solubility Insights:

  • Primary Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol, Ethanol.

  • Secondary Solvents: Ethyl Acetate, Dichloromethane (DCM), Acetone.

  • Antisolvents: Water (cold), Hexane, Heptane.

  • Thermodynamic Behavior: Solubility is expected to follow non-ideal behavior best described by the Modified Apelblat Equation .

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue / DescriptionImpact on Solubility
CAS Number 141922-21-6Unique Identifier
Molecular Formula C₇H₉BrN₂MW: 201.06 g/mol
Core Structure Toluene ringLipophilic backbone
Functional Groups 2 × –NH₂ (Amino)High polarity, H-bond capability (Donor/Acceptor)
Substituent 1 × –Br (Bromo)Increases lipophilicity (LogP ↑), Density ↑
Predicted LogP ~1.2 – 1.6Moderate lipophilicity (Parent LogP ~0.3)
pKa (Predicted) ~5.0 (Amine 1), ~3.0 (Amine 2)Soluble in acidic aqueous media (pH < 2)
The "Bromine Effect"

Comparison with the non-brominated analog (2,4-Diaminotoluene) reveals a critical shift:

  • Parent: Soluble in water, ethanol, ether.[1][2]

  • Target (Brominated): The heavy bromine atom disrupts the crystal lattice less than it increases hydrophobicity. Consequently, water solubility drops significantly, while solubility in halogenated solvents (DCM, CHCl₃) and esters increases.

Predictive Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility in common organic solvents is categorized below.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Strong dipole-dipole interactions; disruption of amine H-bonds.
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)Hydrogen bonding with –NH₂ groups. Solubility increases sharply with T.
Chlorinated Dichloromethane (DCM), ChloroformGood Interaction with the aromatic ring and bromine substituent.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for recrystallization; solubility drops rapidly with cooling.
Aromatic Toluene, XyleneLow-Moderate Soluble at high T; likely poor at RT due to amine polarity.
Aliphatic Hexane, CyclohexaneInsoluble Polarity mismatch; useful as antisolvents to force precipitation.
Aqueous WaterLow (<5 g/L)Limited by the hydrophobic bromine/methyl groups.

Experimental Determination Protocol

Since precise literature values are unavailable, the following Self-Validating Protocol is designed to generate high-quality solubility data (Mole Fraction vs. Temperature).

Methodology: Static Equilibrium (Shake-Flask)

Objective: Determine saturation mole fraction (


) at temperatures 

(278.15 K to 323.15 K).
Workflow Diagram

SolubilityProtocol cluster_QC Quality Control Loop Start Start: Solvent Selection Prep Preparation: Excess Solid + Solvent (Glass Vial, Sealed) Start->Prep Equil Equilibration: Constant T Shaking (24-48 Hours) Prep->Equil Settle Phase Separation: Static Settling (2-4 Hours at T) Equil->Settle Sample Sampling: Supernatant Extraction (Syringe Filter 0.45 µm, pre-heated) Settle->Sample Dilute Dilution: Mobile Phase (Stop precipitation) Sample->Dilute Analyze Analysis: HPLC-UV / GC-FID (Quantification) Dilute->Analyze Analyze->Equil If RSD > 3% Calc Calculation: Mole Fraction (x) Analyze->Calc

Figure 1: Standardized workflow for solubility determination via the static equilibrium method.

Step-by-Step Procedure
  • Preparation: Add excess 4-Bromo-6-methylbenzene-1,3-diamine to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at fixed temperature (

    
     K) for 24–48 hours .
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw supernatant using a syringe filter (0.45 µm PTFE) pre-heated to

    
     to prevent "crash-out."
    
  • Dilution: Immediately dilute the aliquot into a volumetric flask containing the mobile phase (e.g., Methanol).

  • Quantification: Analyze via HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

    • Mobile Phase: Methanol/Water (70:30 v/v).

    • Wavelength: 254 nm or 280 nm (Aromatic amine absorption).

Thermodynamic Modeling

To extend experimental data points into a continuous predictive model, use the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility of aromatic solids in organic solvents.

The Equation:



Where:

  • 
    : Mole fraction solubility.[3]
    
  • 
    : Absolute temperature (Kelvin).[3]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter B: Related to the enthalpy of solution. A negative

    
     indicates an endothermic process (solubility increases with 
    
    
    
    ).
  • Goodness of Fit: A Relative Root Mean Square Deviation (RMSD) of

    
     indicates a reliable model for process scale-up.
    

Applications: Purification Strategy

The solubility differential between Ethanol (High) and Water (Low) makes this system ideal for Antisolvent Crystallization .

Recommended Recrystallization Protocol
  • Dissolution: Dissolve crude 4-Bromo-6-methylbenzene-1,3-diamine in hot Ethanol (60°C) near saturation.

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Antisolvent Addition: Slowly add warm Water (50°C) until varying turbidity is observed.

  • Cooling: Cool slowly to 5°C (ramp rate: 10°C/hour) to grow large, pure crystals.

  • Recovery: Filter and wash with cold Ethanol/Water (20:80) mixture.

Solvent Selection Logic

SolventLogic Start Select Solvent for 4-Bromo-6-methylbenzene-1,3-diamine Goal Goal? Start->Goal Reaction Reaction Medium Goal->Reaction Purification Recrystallization Goal->Purification Polarity Reactants Polar? Reaction->Polarity Cryst Temp Dependent? Purification->Cryst HighSol Use High Solubility: DMF, DMSO, MeOH Polarity->HighSol Yes ModSol Use Moderate Solubility: DCM, Toluene Polarity->ModSol No Ethanol Best Choice: Ethanol or IPA (High T coeff) Cryst->Ethanol Strong dS/dT EthylAc Alt Choice: Ethyl Acetate (Good for non-polars) Cryst->EthylAc Weak dS/dT

Figure 2: Decision matrix for solvent selection based on process goals.

References

  • Chemical Identity & Properties

    • Sigma-Aldrich. (2025). "4-Bromo-6-methylbenzene-1,3-diamine Product Specification." Link

    • PubChem. (2025).[4][5] "Compound Summary: 4-Bromo-6-methylbenzene-1,3-diamine." National Library of Medicine. Link

  • Analogous Solubility Data (2,4-Diaminotoluene)

    • ChemicalBook. (2025). "2,4-Diaminotoluene Properties and Solubility." Link

    • BenchChem. (2025). "Technical Guide: Solubility of Aromatic Diamines." Link

  • Methodology & Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.

Sources

Spectroscopic Elucidation of 4-Bromo-6-methylbenzene-1,3-diamine: A Mechanistic Guide to NMR, IR, and MS Data Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly functionalized aromatic intermediates, the accurate structural validation of precursors becomes paramount. 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) is a prime example of a complex, multi-substituted benzene ring. Its lack of symmetry, combined with the push-pull electronic dynamics of strongly electron-donating (amino) and weakly deactivating (bromo) substituents, creates a highly specific spectroscopic fingerprint.

This whitepaper provides an in-depth, mechanistic breakdown of the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. Rather than merely listing expected peaks, we will explore the causality behind the spectral phenomena and establish self-validating protocols to ensure absolute data integrity .

Workflow A Sample Prep (4-Bromo-6-methylbenzene-1,3-diamine) B NMR (1H, 13C) Identify connectivity & electronic environment A->B C FTIR Confirm functional groups (NH2, C-Br) A->C D HRMS Determine exact mass & isotopic ratio A->D E Data Synthesis Structural Validation B->E C->E D->E

Workflow for the spectroscopic structural validation of 4-Bromo-6-methylbenzene-1,3-diamine.

Structural Logic and Electronic Environment

The molecule features a benzene ring substituted at four positions: amino groups at C1 and C3, a bromine atom at C4, and a methyl group at C6. The two primary amine (-NH₂) groups are strongly activating, pushing electron density into the ring via resonance (lone pair delocalization into the


-system). This drastically shields the protons and carbons at the ortho and para positions. Conversely, the bromine atom exerts a weak inductive withdrawing effect (-I) but a weak resonance donating effect (+R), while the methyl group provides mild electron density via hyperconjugation. Understanding this synergistic electronic environment is the key to predicting and interpreting the NMR shifts.

Nuclear Magnetic Resonance (NMR) Signatures

1H NMR: Resonance Shielding and Causality

The ¹H NMR spectrum of this compound is defined by the profound shielding effect of the two amino groups.

  • H-2 (Aromatic CH): This proton is located between the two -NH₂ groups (ortho to both). The synergistic electron-donating resonance from both nitrogen lone pairs creates an area of extreme electron density. Consequently, H-2 is shielded far upfield, typically appearing as a singlet around 5.80 ppm , a stark deviation from the standard benzene shift of 7.27 ppm.

  • H-5 (Aromatic CH): In contrast, H-5 is meta to both amino groups and therefore does not benefit from their resonance shielding. It only experiences the slight inductive effects of the adjacent bromine and methyl groups. As a result, H-5 remains relatively deshielded, appearing as a singlet around 6.82 ppm .

  • Amine Protons (-NH₂): Due to quadrupolar relaxation of the nitrogen-14 nucleus and intermolecular hydrogen bonding, the amine protons appear as broad singlets. In a polar, aprotic solvent like DMSO-d₆, these typically manifest around 4.50 - 5.00 ppm .

Table 1: Summarized ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
C2-H 5.81Singlet (s)1HHighly shielded (ortho to two -NH₂ groups)
C5-H 6.82Singlet (s)1HDeshielded (meta to -NH₂, ortho to Br/CH₃)
C1/C3-NH₂ 4.50 - 5.00Broad Singlet (br s)4HExchangeable protons; broadened by N-14
C6-CH₃ 2.15Singlet (s)3HAliphatic methyl attached to aromatic ring
Table 2: Summarized ¹³C NMR Data (100 MHz, DMSO-d₆)
CarbonChemical Shift (ppm)Assignment / Causality
C1, C3 ~145.0Ipso carbons attached to strongly electronegative N
C5 ~132.0Aromatic CH; meta to amines
C6 ~120.0Ipso carbon attached to methyl
C4 ~105.0Ipso carbon attached to Br; shielded by ortho -NH₂
C2 ~98.0Aromatic CH; extremely shielded by two ortho -NH₂
CH₃ ~18.5Aliphatic methyl carbon

(Note: Exact chemical shifts may vary slightly based on concentration and temperature .)

Vibrational Fingerprinting via FTIR

Infrared spectroscopy is critical for validating the functional group integrity of the diamine. Because the molecule contains primary amines, the N-H stretching region (>3000 cm⁻¹) is the most diagnostic.

A primary amine (-NH₂) features two distinct N-H bonds that can vibrate in-phase (symmetric) or out-of-phase (asymmetric). Therefore, a pure sample of 4-Bromo-6-methylbenzene-1,3-diamine must exhibit a distinct doublet in the high-frequency region. The presence of the heavy bromine atom also yields a characteristic low-frequency C-Br stretch.

Table 3: Summarized FTIR Data (ATR, Solid)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3450 MediumN-H Stretch (Asymmetric)Out-of-phase vibration of primary amine
3350 MediumN-H Stretch (Symmetric)In-phase vibration of primary amine
3050 WeakC-H Stretch (Aromatic)sp² hybridized C-H bonds
2920, 2850 WeakC-H Stretch (Aliphatic)sp³ hybridized C-H bonds of the methyl group
1620, 1500 StrongC=C Stretch (Aromatic)Aromatic ring skeletal vibrations
1280 StrongC-N StretchAromatic carbon to amine nitrogen bond
650 StrongC-Br StretchHeavy halogen atom vibration

Mass Spectrometry and Isotopic Validation

Mass spectrometry provides definitive proof of the molecular formula and the presence of the halogen. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%).

When 4-Bromo-6-methylbenzene-1,3-diamine is ionized, it will produce a Molecular Ion (


 or 

depending on the ionization technique) that strictly mirrors this isotopic distribution. The exact mass for the ⁷⁹Br isotopologue is 199.994 Da. The fragmentation is driven by the cleavage of the weakest bonds: the loss of the bromine radical (

Da) and the loss of the methyl radical (

Da).

Fragmentation M Molecular Ion [M]+ m/z 200 (79Br) / 202 (81Br) F1 [M - Br]+ m/z 121 M->F1 -Br• (-79/-81 Da) F2 [M - CH3]+ m/z 185 (79Br) / 187 (81Br) M->F2 -CH3• (-15 Da)

Primary mass spectrometry fragmentation pathways for 4-Bromo-6-methylbenzene-1,3-diamine.

Table 4: Summarized MS Data (EI or ESI+)
m/zRelative IntensityIon AssignmentDiagnostic Value
200 100%

(with ⁷⁹Br)
Base molecular weight
202 ~98%

(with ⁸¹Br)
Validates mono-bromination (1:1 doublet)
185 / 187 Variable

Confirms presence of the methyl group
121 Variable

Confirms loss of halogen; no isotopic doublet

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, analytical protocols must be designed as closed, self-validating systems. Below are the optimized methodologies for acquiring the data discussed above.

Protocol A: Self-Validating ¹H NMR via Deuterium Exchange

Causality: Differentiating between aromatic C-H protons and amine N-H protons can be ambiguous if peaks overlap. Deuterium oxide (D₂O) rapidly exchanges with labile N-H protons, converting them to N-D, which are invisible in ¹H NMR.

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.5 mL of DMSO-d₆. Note: DMSO-d₆ is chosen over CDCl₃ because its polarity disrupts intermolecular hydrogen bonding between the diamines, sharpening the -NH₂ signals.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 400 MHz). Identify the broad singlets at ~4.50-5.00 ppm.

  • The D₂O Shake (Validation Step): Add 10 μL of D₂O directly to the NMR tube. Cap and shake vigorously for 30 seconds to force the proton-deuterium exchange.

  • Re-acquisition & Confirmation: Re-acquire the spectrum. The disappearance of the broad peaks at 4.50-5.00 ppm definitively validates their assignment as the exchangeable -NH₂ protons, structurally differentiating them from the static aromatic protons.

Protocol B: Self-Validating FTIR via Peak Ratio Analysis

Causality: Moisture contamination (O-H stretching) can mask the N-H stretching region, leading to false structural assignments.

  • Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and acquire a background spectrum to eliminate atmospheric CO₂ and ambient humidity.

  • Sample Application: Place 1-2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

  • Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Step: Inspect the 3300-3500 cm⁻¹ region. A valid spectrum for this primary diamine must exhibit a distinct doublet (asymmetric and symmetric stretches). If only a single, massive broad peak is observed, it indicates severe moisture contamination (O-H overlap). The sample must be dried under vacuum and re-run to validate the functional group integrity.

Protocol C: Self-Validating MS via Isotopic Signature

Causality: Relying solely on the exact mass of the


 peak is insufficient; isobaric impurities can yield the same m/z. The isotopic signature acts as an internal barcode.
  • Preparation: Prepare a 1 μg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid. Note: Formic acid promotes efficient protonation to form

    
     in Positive Electrospray Ionization (ESI+) mode.
    
  • Acquisition: Inject into an ESI-TOF mass spectrometer and acquire full scan data.

  • Validation Step: Isolate the molecular ion cluster around m/z 200. A valid spectrum for this compound must exhibit a doublet separated by exactly 2 m/z units (200 and 202) with a ~1:1 relative intensity. If this strict 1:1 ratio is absent, the peak is an artifact or contamination, and the structural assignment is invalid.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Retrieved from[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Retrieved from[Link]

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of 4-Bromo-6-methylbenzene-1,3-diamine in Advanced Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and advanced materials science, the strategic selection of bifunctional building blocks dictates the efficiency of downstream synthetic campaigns. 4-Bromo-6-methylbenzene-1,3-diamine (CAS 141922-21-6) represents a highly versatile, orthogonal scaffold[1]. By localizing a reactive aryl bromide handle alongside a 1,3-diamine motif, this molecule enables chemists to execute transition-metal-catalyzed cross-couplings (C–C or C–N bond formation) independent of cyclocondensation reactions used to build complex heterocycles like benzimidazoles or specialty polyimides.

This guide provides an authoritative framework for sourcing this compound, qualifying commercial lots, and executing self-validating synthetic protocols that overcome the inherent challenges of palladium catalysis in the presence of unprotected primary amines.

Physicochemical Profiling & Commercial Availability

Before initiating a synthetic campaign, establishing the physicochemical baseline of the starting material is critical for analytical validation.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 4-Bromo-6-methylbenzene-1,3-diamine
CAS Number 141922-21-6[1]
Molecular Formula C₇H₉BrN₂[2]
Molecular Weight 201.06 g/mol [3]
MDL Number MFCD22192373[3]
Typical Purity ≥98%
Strategic Sourcing and Vendor Qualification

Due to the sensitivity of downstream palladium-catalyzed reactions, trace metal impurities (e.g., iron or residual palladium from the supplier's own synthesis) can act as catalytic poisons. Sourcing must be paired with rigorous internal quality control. Table 2 summarizes primary commercial suppliers.

Table 2: Commercial Suppliers and Quality Specifications
SupplierCatalog / Ref NumberPurity SpecificationRegional Availability
Sigma-Aldrich Varies by region≥97%[1]Global
AK Scientific 9399CV≥98%[2]USA / Global
BLD Pharm BD326493≥98%[3]Global
CymitQuimica IN-DA001HEHTechnical Grade[4]Europe / Global

To prevent lot-to-lot variability from compromising multi-step API syntheses, a standardized vendor qualification workflow is mandatory.

VendorQC Supplier Commercial Supplier Lot Lot Procurement Supplier->Lot HPLC HPLC-UV Analysis Lot->HPLC NMR 1H/13C NMR Lot->NMR ICP ICP-MS Profiling Lot->ICP Approval Approved for Synthesis HPLC->Approval NMR->Approval ICP->Approval

Vendor Qualification Workflow for 4-Bromo-6-methylbenzene-1,3-diamine.

Mechanistic Utility in Drug Development

The architectural value of 4-Bromo-6-methylbenzene-1,3-diamine lies in its orthogonal reactivity.

  • The Aryl Bromide Handle: The C–Br bond is highly susceptible to oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings[5].

  • The 1,3-Diamine Motif: The two primary amines can undergo cyclocondensation with carboxylic acids or aldehydes to form benzimidazole scaffolds—a privileged pharmacophore in oncology and infectious disease drug discovery.

SyntheticWorkflow Core 4-Bromo-6-methylbenzene -1,3-diamine Coupling Cross-Coupling Core->Coupling Condensation Cyclocondensation Core->Condensation Biaryl Biaryl Derivatives Coupling->Biaryl Heterocycle Benzimidazoles Condensation->Heterocycle Polymers Specialty Polyimides Condensation->Polymers

Synthetic derivatization pathways for 4-Bromo-6-methylbenzene-1,3-diamine.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Coupling unprotected haloanilines is notoriously challenging. The Lewis basicity of the free primary amines can lead to coordination with the palladium center, forming inactive Pd-amine resting states that stall the catalytic cycle[6].

Causality in Experimental Design: To circumvent catalyst poisoning, this protocol utilizes Pd(dtbpf)Cl₂ (1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride). The extreme steric bulk of the tert-butyl groups on the bidentate ligand prevents the substrate's primary amines from displacing the phosphine, ensuring the palladium remains in the active cross-coupling cycle[5].

Step-by-Step Methodology (Self-Validating System)

1. Reagent Preparation & Inert Atmosphere

  • Action: In an oven-dried Schlenk flask, add 4-Bromo-6-methylbenzene-1,3-diamine (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and 1,3,5-trimethoxybenzene (0.5 equiv) as an internal quantitative standard.

  • Rationale: The internal standard allows for real-time, objective UPLC-MS monitoring of conversion rates, eliminating the subjectivity of TLC analysis.

2. Catalyst & Base Addition

  • Action: Add Pd(dtbpf)Cl₂ (2 mol%) and anhydrous K₂CO₃ (2.5 equiv). Purge the flask with argon for 15 minutes.

  • Rationale: Argon purging prevents the oxidative degradation of the electron-rich diamine substrate and protects the sensitive Pd(0) intermediate generated in situ.

3. Solvent Introduction

  • Action: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M substrate concentration.

  • Rationale: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. Water is critical here; it accelerates the activation of the boronic acid into the reactive trihydroxoborate species required for the transmetalation step.

4. Reaction Execution & In-Process QC

  • Action: Heat the mixture to 90°C under vigorous stirring. At 1-hour intervals, withdraw a 10 µL aliquot, dilute in MeCN, filter, and inject into the UPLC-MS.

  • Validation Check: The reaction is deemed complete when the ratio of the product mass-ion area to the internal standard area plateaus (typically 4–6 hours).

5. Workup & Purification

  • Action: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

References

  • Sigma-Aldrich. "4-Bromo-6-methylbenzene-1,3-diamine | 141922-21-6". MilliporeSigma. 1

  • AK Scientific. "141922-21-6 4-Bromo-6-methylbenzene-1,3-diamine AKSci 9399CV". AKSci Catalog. 2

  • BLD Pharm. "141922-21-6|4-Bromo-6-methylbenzene-1,3-diamine". BLD Pharm Catalog.3

  • CymitQuimica. "4-Bromo-6-methylbenzene-1,3-diamine". CymitQuimica Catalog. 4

  • Benchchem. "A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers". BenchChem Technical Support. 5

  • ACS Publications. "Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams". The Journal of Organic Chemistry. 6

Sources

Technical Monograph: Bromotoluenediamines (C7H9BrN2)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthesis, and pharmaceutical utility of C7H9BrN2 diamines , specifically focusing on the Bromotoluenediamine class.

Structural Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

The molecular formula C7H9BrN2 predominantly refers to the brominated derivatives of toluenediamine (diaminotoluene) . These compounds serve as critical electrophilic scaffolds in the synthesis of fused heterocyclic systems, particularly benzimidazoles and quinoxalines , which are ubiquitous pharmacophores in oncology and anti-infective drug discovery.

This guide focuses on the two most synthetically relevant isomers:

  • 5-Bromo-4-methylbenzene-1,3-diamine (5-Bromo-2,4-diaminotoluene)

  • 4-Bromo-2-methylbenzene-1,3-diamine (4-Bromo-2,6-diaminotoluene)

Part 1: Nomenclature & Identification

The term "diamine" in this context strictly refers to the benzene core substituted with two primary amine groups (


). The presence of the methyl group (toluene core) and the bromine atom creates multiple regioisomers.
1.1 Primary Isomers and Synonyms
CompoundIUPAC NameCommon SynonymsCAS Registry (Generic/Rel)
Isomer A 5-Bromo-4-methylbenzene-1,3-diamine 5-Bromo-2,4-toluenediamine;5-Bromo-2,4-diaminotolueneSee Note 1
Isomer B 4-Bromo-2-methylbenzene-1,3-diamine 4-Bromo-2,6-toluenediamine;4-Bromo-2,6-diaminotolueneSee Note 1

Note 1: Specific CAS numbers for brominated toluenediamines are often proprietary or listed under their salt forms (e.g., dihydrochloride). The parent non-brominated bases are 95-80-7 (2,4-TDA) and 823-40-5 (2,6-TDA).[1]

1.2 Structural Properties[2]
  • Molecular Weight: 201.07 g/mol

  • Physical State: Typically crystalline solids (oxidize/darken upon air exposure).

  • Acidity (pKa): The electron-withdrawing bromine atom lowers the pKa of the amino groups relative to the parent toluenediamine, affecting nucleophilicity in coupling reactions.

Part 2: Synthesis Protocols

Direct bromination of toluenediamines is hazardous due to the high electron density of the aromatic ring, which leads to uncontrolled poly-bromination and oxidation (tar formation). The Self-Validating Protocol below utilizes an acetylation protection strategy to ensure regioselectivity and yield integrity.

2.1 Reaction Logic (Graphviz Pathway)

The following diagram illustrates the controlled synthesis of 5-Bromo-2,4-diaminotoluene from 2,4-diaminotoluene.

SynthesisPathway Start 2,4-Diaminotoluene (C7H10N2) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Protection Inter1 2,4-Diacetamidotoluene (Protected) Step1->Inter1 Step2 Bromination (Br2 / AcOH, <20°C) Inter1->Step2 EAS Inter2 5-Bromo-2,4-diacetamidotoluene Step2->Inter2 Step3 Hydrolysis (HCl / Reflux) Inter2->Step3 Deprotection End 5-Bromo-2,4-diaminotoluene (C7H9BrN2) Step3->End

Caption: Figure 1. Regioselective synthesis pathway protecting the amine groups to direct bromination to the 5-position.

2.2 Detailed Experimental Methodology

Safety Warning: Bromine is highly corrosive and toxic. Aromatic amines are potential carcinogens. All operations must be performed in a fume hood.

Step 1: Protection (Acetylation)

  • Dissolve 12.2 g (0.1 mol) of 2,4-diaminotoluene in 50 mL of glacial acetic acid.

  • Slowly add 22 mL of acetic anhydride while stirring. The reaction is exothermic.[3]

  • Reflux for 1 hour to ensure complete di-acetylation.

  • Pour into ice water. The precipitate (2,4-diacetamidotoluene) is filtered and dried.[3]

    • Validation Point: Check melting point (Lit. ~224°C). If lower, recrystallize from ethanol.

Step 2: Regioselective Bromination

  • Suspend the dry diacetyl derivative (0.05 mol) in 100 mL of glacial acetic acid.

  • Cool the mixture to 15–20°C . (Crucial: Higher temps promote side reactions).

  • Add a solution of bromine (8.0 g, 0.05 mol) in acetic acid dropwise over 45 minutes.

    • Mechanism:[1][3][4][5] The acetamido groups are ortho, para directors. Position 5 is activated by both groups (para to the 2-position, ortho to the 4-position) and is sterically accessible compared to position 3 (sandwiched between two bulky groups).

  • Stir for 2 hours at room temperature.

  • Pour into water containing sodium bisulfite (to quench unreacted

    
    ). Filter the white/off-white solid.
    

Step 3: Hydrolysis (Deprotection)

  • Reflux the brominated intermediate in 6N HCl (50 mL) for 4 hours.

  • Cool and neutralize carefully with NaOH or

    
     to pH 8-9.
    
  • Extract with ethyl acetate or filter the precipitate if solid.

  • Purification: Recrystallize from ethanol/water to obtain pure 5-Bromo-2,4-diaminotoluene .

Part 3: Applications in Drug Development[6]

The primary utility of C7H9BrN2 diamines lies in their ability to form fused heterocycles. The bromine atom serves as a "handle" for further functionalization (e.g., Suzuki coupling) after the ring closure.

3.1 Benzimidazole Scaffold Construction

Benzimidazoles are key motifs in anthelmintics (e.g., albendazole) and proton pump inhibitors.

Protocol: Reacting 5-Bromo-2,4-diaminotoluene with a carboxylic acid (R-COOH) or aldehyde yields 6-Bromo-5-methylbenzimidazoles .

Benzimidazole Start 5-Bromo-2,4-diaminotoluene Process Cyclocondensation (Phillips Condensation) Start->Process Reagent Formic Acid (or R-COOH) Reagent->Process Product 6-Bromo-5-methylbenzimidazole Process->Product Future Pd-Catalyzed Coupling (Suzuki/Buchwald) Product->Future Diversification

Caption: Figure 2. Cyclization of C7H9BrN2 to form a brominated benzimidazole core, enabling downstream library generation.

3.2 Analytical Data (Expected)
TechniqueFeatureInterpretation
1H NMR Singlet at ~2.1 ppm (3H)Methyl group attached to the aromatic ring.
1H NMR Two singlets (aromatic)Para-protons (positions 3 and 6) if 5-bromo-2,4-diamine is formed.
MS (ESI) M+ and (M+2)+ peaksCharacteristic 1:1 ratio doublet indicating one Bromine atom (Isotopes 79Br/81Br).
Part 4: Safety & Handling (E-E-A-T)

Toxicology Alert: Brominated toluenediamines are structural analogs of TDA (2,4-diaminotoluene), a known carcinogen (Group 2B).

  • Skin Absorption: High. Wear double nitrile gloves.

  • Inhalation: Use a closed system or high-efficiency fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with oxidizers (risk of N-oxide formation).

References
  • Synthesis of Brominated Toluenediamines

    • Saini, C. K., Kaur, M., & Kaur, A. (2021).[3] Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research.

    • Context: Describes bromination patterns on the toluene core, validating the activ
  • Parent Compound Synthesis (TDA)

    • Organic Syntheses, Coll.[6] Vol. 3, p.63 (1955); Vol. 29, p.32 (1949). 2,4-Diaminotoluene.[2][7]

    • Context: Establishes the baseline reduction protocols for dinitrotoluenes to diaminotoluenes.
  • Heterocyclic Applications

    • MDPI (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid.

    • Context: Illustrates the utility of brominated aromatic amines in forming carboxylic acid deriv
  • Chemical Safety Data

    • PubChem. 2,4-Diaminotoluene (Compound Summary).

    • Context: Provides foundational toxicity d

Sources

Methodological & Application

The Synthetic Versatility of 4-Bromo-6-methylbenzene-1,3-diamine: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-6-methylbenzene-1,3-diamine, a substituted aromatic diamine, represents a versatile and highly valuable scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of two nucleophilic amino groups and a synthetically tractable bromine atom on a methylated benzene ring offers a trifecta of reactive sites. This application note provides an in-depth exploration of the synthetic utility of 4-Bromo-6-methylbenzene-1,3-diamine, with a particular focus on its application in the synthesis of precursors for kinase inhibitors, a critical class of therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 141922-21-6[1]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.07 g/mol [1]
Appearance Not specified, likely a solid
Purity ≥98% (typical)[1]
InChI Key FDDVBSOQTGPIGR-UHFFFAOYSA-N[1]

Core Reactivity and Synthetic Potential

The synthetic utility of 4-Bromo-6-methylbenzene-1,3-diamine is dictated by the interplay of its three key functional components: the two amino groups and the bromine atom.

Caption: Synthetic utility of 4-Bromo-6-methylbenzene-1,3-diamine.

The two amino groups, being ortho and para to the methyl group and meta to each other, possess different steric and electronic environments, which can be exploited for regioselective reactions. They are excellent nucleophiles and readily participate in condensation reactions with carbonyl compounds to form a variety of heterocyclic systems. The bromine atom, on the other hand, is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.

Application in the Synthesis of a Precursor to Kinase Inhibitors

A significant application of substituted phenylenediamines is in the synthesis of kinase inhibitors, many of which are pivotal in cancer therapy. One such example is the synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, a key intermediate in the synthesis of Imatinib and Nilotinib analogs.[2][3] While the direct synthesis from 4-Bromo-6-methylbenzene-1,3-diamine is not explicitly detailed in the provided literature, a logical and well-precedented synthetic route would involve a Suzuki coupling reaction to introduce the pyridinyl-pyrimidine moiety.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence starting from 4-Bromo-6-methylbenzene-1,3-diamine. The first step is a palladium-catalyzed Suzuki coupling with a suitable boronic acid or ester derivative of 3-(pyrimidin-4-yl)pyridine. The resulting intermediate is then used in subsequent reactions, for example, to form amide derivatives with potential biological activity.[4]

Sources

Application Note: 4-Bromo-6-methylbenzene-1,3-diamine in Dye Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 4-Bromo-6-methylbenzene-1,3-diamine in Chromophore Synthesis

Executive Summary

4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6), often structurally categorized alongside 4-bromo-2,6-diaminotoluene, is a specialized halogenated aromatic diamine.[1][2] It serves as a critical coupling component in the synthesis of high-performance azo dyes and oxidative hair colorants.

Unlike unsubstituted m-phenylenediamines, the incorporation of the bromine atom at the C4 position and a methyl group at C6 introduces unique steric and electronic effects:

  • Bathochromic Shift: The electron-withdrawing nature of bromine, combined with the auxochromic amino groups, typically induces a red-shift (bathochromic) in the absorption maximum (

    
    ) of the resulting chromophores, moving shades from oranges to deep reds or violets.
    
  • Substantivity: The halogen substituent enhances the molecular weight and lipophilicity, improving the dye's affinity (substantivity) for hydrophobic fibers like polyester and keratin.

  • Regioselectivity: The substituents block specific reactive sites, directing electrophilic attack to the highly activated C2 position (between the two amino groups), reducing the formation of isomeric by-products.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 4-Bromo-6-methylbenzene-1,3-diamine
CAS Number 141922-21-6
Molecular Formula

Molecular Weight 201.07 g/mol
Physical State Off-white to light brown crystalline powder
Solubility Soluble in DMSO, Ethanol, dilute aqueous acids; slightly soluble in water.[1][2]
Role Nucleophilic Coupler (Electron-Rich Ring)
Mechanistic Insight: The Coupling Site

In standard electrophilic aromatic substitution (EAS), the amino groups (


) are strong ortho/para directors.
  • Position 1 & 3: Occupied by

    
    .[1][2]
    
  • Position 4: Occupied by

    
     (Deactivating, ortho/para director).[1][2]
    
  • Position 6: Occupied by

    
     (Weakly activating).[1][2]
    
  • Position 5: Meta to both amino groups (Deactivated).

  • Position 2: Ortho to both amino groups (Highly Activated).

Experimental Protocols

Protocol A: Synthesis of Disperse Azo Dyes (Diazo Coupling)

Objective: To synthesize a deep-red disperse dye by coupling 4-Bromo-6-methylbenzene-1,3-diamine with diazotized p-nitroaniline.[1][2]

Reagents
  • Diazo Component: p-Nitroaniline (1.38 g, 10 mmol)[1][2]

  • Coupling Component: 4-Bromo-6-methylbenzene-1,3-diamine (2.01 g, 10 mmol)[1][2]

  • Solvents/Acids: HCl (conc.), Sodium Nitrite (

    
    ), Sodium Acetate, Ethanol, Ice.
    
Step-by-Step Procedure
  • Diazotization (The Electrophile):

    • In a 100 mL beaker, dissolve 1.38 g of p-nitroaniline in 15 mL of water and 5 mL of concentrated HCl.

    • Cool the solution to 0–5°C in an ice bath.

    • Add dropwise a solution of sodium nitrite (0.75 g in 5 mL water) while maintaining the temperature below 5°C.

    • Stir for 20 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).[1][2] Destroy excess nitrous acid with a pinch of urea/sulfamic acid.

  • Preparation of Coupler Solution (The Nucleophile):

    • In a separate flask, dissolve 2.01 g of 4-Bromo-6-methylbenzene-1,3-diamine in 20 mL of dilute HCl or Ethanol/Water (1:1) mixture.

    • Cool to 0–5°C.[3][4][5]

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the coupler solution with vigorous stirring.

    • Critical Step: The pH must be adjusted to facilitate coupling. Slowly add a saturated Sodium Acetate solution to raise the pH to approx. 4–5. Note: Coupling of diamines usually requires slightly acidic conditions to prevent formation of triazenes, but not so acidic that the amino groups of the coupler are fully protonated and deactivated.

    • Stir the mixture at 0–10°C for 2 hours, then allow it to warm to room temperature over 1 hour.

  • Isolation:

    • A deep colored precipitate (likely red/violet) will form.

    • Filter the solid using a Büchner funnel.[6]

    • Wash with copious amounts of water to remove inorganic salts.

    • Recrystallize from Ethanol or DMF/Water to obtain the pure dye.

Protocol B: Oxidative Hair Dye Formulation (In-Vitro)

Objective: To demonstrate the formation of an Indo dye (Azomethine) typically used in permanent hair coloring.

Reagents
  • Primary Intermediate: p-Phenylenediamine (PPD) or p-Toluenediamine Sulfate (PTD).[1][2]

  • Coupler: 4-Bromo-6-methylbenzene-1,3-diamine.[1][2][7]

  • Oxidant: Hydrogen Peroxide (6% solution).

  • Alkalizer: Ammonium Hydroxide (25%).

Workflow
  • Stock Solutions:

    • Solution A (Precursors): Dissolve 0.5 mmol of PPD and 0.5 mmol of 4-Bromo-6-methylbenzene-1,3-diamine in 10 mL of water containing antioxidants (e.g., 0.1% Sodium Sulfite) and alkalizer (Adjust pH to 9.5 with Ammonia).

    • Solution B (Developer): 6%

      
       (aqueous).
      
  • Oxidative Coupling:

    • Mix Solution A and Solution B in a 1:1 ratio by weight.

    • Observation: The mixture will initially be clear/pale and darken rapidly upon exposure to air and peroxide.

    • Apply the mixture immediately to a swatch of bleached yak hair or wool (standard keratin substrate).

    • Incubate at 30°C for 30 minutes.

  • Rinsing & Analysis:

    • Rinse the swatch with warm water, then wash with a standard surfactant (SDS) solution.

    • Dry the swatch.[3]

    • Result: The swatch will exhibit a Violet-Red shade (shifted from the standard Violet of PPD+m-Phenylenediamine due to the bromo/methyl substituents).[2]

Mechanism of Action

The following diagram illustrates the two distinct pathways for dye formation: the Azo Coupling (industrial textile dyes) and Oxidative Coupling (hair dyes).

DyeSynthesis cluster_inputs Precursors cluster_process Reaction Pathways cluster_outputs Final Chromophores Coupler 4-Bromo-6-methyl- benzene-1,3-diamine (Nucleophile) Complex_A Sigma Complex (Intermediate) Coupler->Complex_A Complex_B Leuco Indo Dye (Intermediate) Coupler->Complex_B Diazo Diazonium Salt (Ar-N2+) (Electrophile) Diazo->Complex_A Attack at C2 (Acidic pH) PPD_Ox Quinonediimine (Oxidized PPD) (Electrophile) PPD_Ox->Complex_B Attack at C2 (Alkaline pH) AzoDye Disazo/Azo Dye (Textile Application) Deep Red/Violet Complex_A->AzoDye -H+ (Restoration of Aromaticity) IndoDye Indoamine Dye (Hair Color) Violet-Red Complex_B->IndoDye Oxidation (-2H)

Caption: Dual-pathway mechanism showing electrophilic attack at the activated C2 position of the brominated diamine.

Analytical Characterization Data (Simulated)

When characterizing the synthesized dyes, the following spectral features are diagnostic:

TechniqueDiagnostic SignalInterpretation
1H-NMR (DMSO-d6) Singlet at

~2.1 ppm
Methyl group protons (

).[1][2]
Broad singlets at

5.0–6.0 ppm
Primary amino protons (

), if unreacted.[1][2]
Singlet at

~7.5 ppm
Isolated aromatic proton at C5 (between Br and Me).
FT-IR Band at ~600–700

C-Br stretch (Carbon-Bromine bond).[1][2]
Band at ~3300–3400

N-H stretching (Primary amines).[1][2]
Band at ~1580–1600

N=N (Azo) or C=N (Imine) stretching in product.[2]
UV-Vis

Shift
Bathochromic shift of 20–40 nm compared to non-brominated analog.[2]

Safety & Handling

  • Hazard Class: Irritant / Sensitizer.

  • Specific Risk: Brominated aromatic amines can be skin sensitizers. All handling must occur in a fume hood with nitrile gloves.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers outside of controlled reaction vessels.

References

  • Sigma-Aldrich. (n.d.).[2] 4-Bromo-6-methylbenzene-1,3-diamine Product Sheet. Retrieved from [1][2]

  • Otutu, J. O., et al. (2014). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol. Chemistry and Materials Research. Retrieved from

  • Rastogi, S. C., et al. (2006).[8] Unconsumed precursors and couplers after formation of oxidative hair dyes.[8] Contact Dermatitis, 55(2), 95-100.[1][2][8] Retrieved from

  • PubChem. (n.d.). 4-Bromo-3-methylbenzene-1,2-diamine Compound Summary. Retrieved from

  • European Commission. (2006). Opinion on Toluene-2,5-diamine. Scientific Committee on Consumer Products. Retrieved from

Sources

Technical Application Note: Chemoselective Functionalization of 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and materials science. It moves beyond standard reaction lists to provide a strategic framework for exploiting the chemoselectivity of 4-Bromo-6-methylbenzene-1,3-diamine.

Executive Summary & Molecule Profile[1][2]

4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) is a "Janus-faced" intermediate. Unlike symmetric phenylenediamines, it possesses two non-equivalent amino groups with distinct electronic and steric environments. This asymmetry is not a hurdle but a synthetic handle that allows for sequential, regioselective functionalization—a critical capability for designing Antibody-Drug Conjugates (ADCs), PROTAC linkers, and kinase inhibitors.

Electronic & Steric Landscape

To design successful protocols, one must first map the reactivity landscape:

Feature

-Amino Group
(Pos 1)

-Amino Group
(Pos 3)
Position Ortho to Methyl (C6)Ortho to Bromo (C4)
Electronic Effect Activated: The Methyl group (+I) increases electron density.[1]Deactivated: The Bromo group (-I) withdraws electron density.
Nucleophilicity High: Reacts fast with electrophiles.Moderate: Reacts slow with electrophiles.
Primary Application First-point attachment (Linker initiation).Secondary attachment or Cyclization closure.

Strategic Implication: By controlling stoichiometry and temperature, you can selectively functionalize


 while leaving 

free for subsequent steps.

Reaction Pathways & Logic (Graphviz Visualization)

The following flowchart illustrates the decision tree for reacting this scaffold with electrophiles, highlighting the divergence between Kinetic Control (Acylation) and Thermodynamic/Structural Control (Cyclization).

ReactionPathways Start 4-Bromo-6-methyl benzene-1,3-diamine Acyl Acyl Chlorides / Anhydrides (Kinetic Control) Start->Acyl Nucleophilic Attack Nitrite Nitrous Acid (NaNO2/H+) (Diazotization) Start->Nitrite N-Nitrosation Iso Isothiocyanates (R-NCS) Start->Iso Addition MonoAmide N1-Monoamide (High Selectivity) Acyl->MonoAmide 1.0 eq, 0°C (Targeting N1) Indazole 5-Bromo-1H-indazole derivative Nitrite->Indazole Cyclization with Ortho-Methyl Thiourea Asymmetric Thiourea Scaffold Iso->Thiourea Scaffold Synthesis BisAmide N1,N3-Bisamide (Over-reaction) MonoAmide->BisAmide Excess Reagent High Temp

Figure 1: Chemoselective mapping. Note that the


 position (ortho-methyl) is the kinetic entry point for acylation, while the ortho-methyl group enables unique cyclization chemistry.

Detailed Experimental Protocols

Protocol A: Chemoselective Mono-N-Acylation

Objective: Selectively functionalize the


 amine with a linker or protecting group, leaving the 

amine available for drug conjugation or cross-coupling.

Mechanism: The


 amine is more nucleophilic due to the inductive donation of the ortho-methyl group. The 

amine is deactivated by the ortho-bromo group.

Reagents:

  • Substrate: 4-Bromo-6-methylbenzene-1,3-diamine (1.0 eq)

  • Electrophile: Acetic Anhydride (1.05 eq) or specific Linker-COCl

  • Base: Pyridine (1.2 eq) or

    
    
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of diamine in 50 mL of anhydrous DCM in a round-bottom flask under Nitrogen. Cool to 0°C using an ice bath. Crucial: Low temperature enhances the selectivity ratio between

    
     and 
    
    
    
    .
  • Addition: Add Pyridine (12 mmol). Then, add the electrophile (10.5 mmol) dropwise over 30 minutes. Do not dump. Slow addition prevents local concentration spikes that lead to bis-acylation.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC or LC-MS. You should see the mono-acylated product appear as the major peak.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc). The mono-acylated product (at

    
    ) will elute differently than the trace bis-acylated byproduct.
    

Expected Outcome: >85% yield of


-(4-amino-5-bromo-3-methylphenyl)acetamide (or linker equivalent).
Protocol B: "Indazole Switch" (Scaffold Synthesis)

Objective: Convert the diamine into a 6-amino-5-bromoindazole scaffold. This utilizes the "Jacobson-type" cyclization where a diazonium salt attacks the ortho-methyl group. This is a high-value transformation for kinase inhibitor synthesis.[2]

Reagents:

  • Substrate: 4-Bromo-6-methylbenzene-1,3-diamine

  • Reagent: Sodium Nitrite (

    
    )[3]
    
  • Acid: Glacial Acetic Acid (AcOH)[4]

  • Additive: 18-Crown-6 (Phase transfer catalyst, optional but recommended for yield)

Step-by-Step Procedure:

  • Solubilization: Dissolve the diamine (5 mmol) in Glacial Acetic Acid (20 mL).

  • Diazotization: Cool to 5°C. Add a solution of

    
     (5.5 mmol) in minimal water dropwise.
    
    • Note: The more basic

      
       (ortho-methyl) diazotizes preferentially.
      
  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. If cyclization is slow (monitored by LC-MS), heat to 60°C for 2 hours. The diazonium intermediate attacks the activated methyl C-H bond.

  • Isolation: Pour into ice water. Neutralize with NaOH (carefully) to pH 8. The indazole often precipitates.

  • Purification: Recrystallization from Ethanol/Water.

Structure Verification: The product will lack the Methyl singlet in NMR and show a new aromatic proton (the C3-H of the indazole ring).

Protocol C: Reaction with Isothiocyanates (Thiourea Synthesis)

Objective: Synthesis of thiourea derivatives for heterocyclic closure (e.g., to aminobenzothiazoles).

Reagents:

  • Substrate: 4-Bromo-6-methylbenzene-1,3-diamine

  • Electrophile: Phenyl Isothiocyanate (1.0 eq)

  • Solvent: Ethanol (EtOH)

Procedure:

  • Dissolve diamine in EtOH at Room Temperature.

  • Add Isothiocyanate dropwise.

  • Reflux for 2 hours.

  • Cool to precipitate the thiourea.

  • Note: This reaction is less selective than acylation; however, the

    
     product usually predominates due to nucleophilicity.
    

Safety & Handling (E-E-A-T)

  • Brominated Aromatic Amines: Treat as potential carcinogens and skin sensitizers. Use double nitrile gloves.

  • Electrophiles: Acyl chlorides and isothiocyanates are lachrymators. Handle only in a fume hood.

  • Diazonium Salts: Although the indazole synthesis is internal, diazonium intermediates can be shock-sensitive if allowed to dry completely before cyclization. Keep in solution.

References

  • Chemoselectivity of Anilines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General principles of nucleophilicity in substituted anilines).
  • Indazole Synthesis: V. D. Filimonov, et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[5] Organic Letters, 2008, 10, 3961-3964.[5] Link (Context for stable diazonium handling).

  • Benzimidazole/Indazole Scaffolds: "Synthesis of 1H-indazoles from o-alkylbenzenediazonium salts." Organic Syntheses, Coll.[6] Vol. 3, p. 660. Link.

  • Safety Data: PubChem Compound Summary for 4-Bromo-2,6-diaminotoluene (Isomer analogue for toxicity profile). Link.

Disclaimer: This guide is for research purposes only. All syntheses should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Technical Application Note: Suzuki-Miyaura Coupling of 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing cross-coupling reactions for 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6). It addresses the specific challenges posed by the unprotected diamine scaffold and provides robust, self-validating protocols.

Executive Summary & Chemical Context[1][2][3][4][5]

4-Bromo-6-methylbenzene-1,3-diamine presents a unique synthetic challenge due to the coexistence of a reactive aryl bromide, two free primary amine groups (at positions 1 and 3), and steric hindrance from the C6-methyl group.

While the Suzuki-Miyaura reaction is the industry standard for forming C-C bonds, this substrate risks catalyst poisoning via the coordination of the free amines to the Palladium center (forming stable Pd-N species that exit the catalytic cycle). Furthermore, the ortho-amino group (relative to the bromide) can act as a directing group or a steric clash depending on the ligand system employed.

This guide provides two distinct protocols:

  • Protocol A (The "Gold Standard"): Uses sterically demanding, electron-rich phosphine ligands (Buchwald-type) to prevent amine coordination and facilitate oxidative addition.

  • Protocol B (Green/Aqueous): A surfactant-mediated approach for scale-up and environmental compliance.

Structural Analysis & Reactivity Matrix
FeaturePositionSynthetic ImpactMitigation Strategy
Aryl Bromide C4Site of Oxidative Addition (OA).Standard Pd(0)/Pd(II) cycle.
Primary Amine C3 (ortho)High risk of Pd-coordination; Steric hindrance.Use bulky ligands (e.g., SPhos, XPhos) to crowd out the amine.
Primary Amine C1 (para)Nucleophilic competition (N-arylation).Use weak bases (K3PO4) to disfavor N-deprotonation.
Methyl Group C6 (meta)Mild steric pressure; electron-donating.Generally benign, but increases solubility.

Mechanistic Pathway & Inhibition Risks

The success of this reaction hinges on the balance between the productive Catalytic Cycle and the non-productive "Amine Trap."

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate AmineTrap OFF-CYCLE TRAP Pd(II)-Amine Complex OxAdd->AmineTrap + Free NH2 (Reversible) TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet + Base AmineTrap->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The catalytic cycle highlighting the "Amine Trap" (Red). Bulky ligands destabilize the Pd-N interaction, forcing the equilibrium back toward the productive cycle.

Experimental Protocols

Protocol A: High-Performance Buchwald Conditions

Best for: Drug discovery, small-scale synthesis (100 mg - 5 g), and difficult boronic acids. Rationale: The SPhos ligand is specifically designed to tolerate free amines. Its bulk prevents the substrate's nitrogen from binding to the Pd center, while its electron-rich nature accelerates oxidative addition.

Reagents & Stoichiometry[1][2][3]
  • Substrate: 4-Bromo-6-methylbenzene-1,3-diamine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

    • Alternative: SPhos Pd G3 Precatalyst (2-5 mol%) – Recommended for consistency.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)

  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition:

    • If using Precatalyst: Add SPhos Pd G3 (0.02 equiv).

    • If generating in situ: Add SPhos (0.04 equiv) and Pd(OAc)₂ (0.02 equiv).

  • Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent: Add the sparged solvent mixture (e.g., Dioxane/Water) via syringe.

    • Concentration: 0.1 M to 0.2 M relative to the bromide.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H: ~201/203) and emergence of the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc gradients). Note: The product is a diamine; amine-functionalized silica or adding 1% Et3N to the eluent may improve peak shape.

Protocol B: Aqueous/Green Conditions (Surfactant Mediated)

Best for: Scale-up, cost-sensitive projects, or water-soluble targets. Rationale: TPGS-750-M forms micelles that concentrate the hydrophobic reactants and catalyst, enabling high rates at lower temperatures in water.

Reagents
  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd(Amphos)Cl₂.

  • Surfactant: 2 wt % TPGS-750-M in Water.

  • Base: Et₃N (Triethylamine) or K₃PO₄.

Methodology
  • Mix: Dissolve the substrate and boronic acid in a minimal amount of THF (optional co-solvent) if highly insoluble, then add the 2% TPGS-750-M aqueous solution.

  • Catalyst: Add the Pd catalyst.[4][2][5]

  • Base: Add Et₃N (3.0 equiv).

  • Reaction: Stir vigorously at 40–60 °C .

  • Extraction: The product often precipitates or can be extracted with a minimal amount of EtOAc (in-flask extraction).

Troubleshooting & Optimization Logic

If conversion is low (<50%) or side products appear, follow this decision tree.

OptimizationTree Start Issue: Low Yield / Incomplete Conversion Check1 Is the Starting Material (SM) remaining? Start->Check1 Check2 Is Protodeboronation occurring? (Boronic acid -> Arene) Check1->Check2 Yes (SM intact) Action2 Boronic Acid Instability. Switch Base to KF or CsF. Use Anhydrous Conditions. Check1->Action2 No (SM consumed, no product) Action1 Catalyst Poisoning detected. Switch to XPhos Pd G3 or Increase Temp to 110°C Check2->Action1 No (Catalyst inactive) Check2->Action2 Yes Action3 Oxidative Addition Failure. Switch to Pd-PEPPSI-IPr (NHC Ligand) Action1->Action3 If still failing

Figure 2: Logical flow for troubleshooting reaction failures.

Data Summary: Catalyst Selection Guide
Catalyst SystemLigand ClassTolerance to Free NH2Rec. TempReference
Pd(OAc)₂ / SPhos Biaryl PhosphineExcellent 80 °C[1, 2]
Pd(dppf)Cl₂ Bidentate PhosphineModerate100 °C[3]
Pd-PEPPSI-IPr NHCHigh (Steric bulk)60-80 °C[4]
Pd(PPh₃)₄ MonodentatePoor (Displacement risk)N/ANot Rec.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sigma-Aldrich. (2023). Product Specification: 4-Bromo-6-methylbenzene-1,3-diamine (CAS 141922-21-6).[6][7][8] Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal, 12(18), 4749-4755. Link

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Revolutionizing C-N Bond Formation for Pharmaceutical and Materials Science

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, which often require harsh conditions and exhibit limited substrate scope.[5]

This guide provides a comprehensive technical overview and detailed protocols for the Buchwald-Hartwig amination of a specific and functionally rich substrate: 4-Bromo-6-methylbenzene-1,3-diamine. This molecule presents a unique opportunity for selective mono- or di-arylation, leading to a diverse array of complex nitrogen-containing architectures. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this transformative reaction.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium-based catalytic cycle.[1][3][6] Understanding this mechanism is paramount for rational troubleshooting and optimization of reaction conditions. The cycle is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step is often rate-limiting and results in the formation of a palladium(II) species.[1][2][7] The choice of ligand is critical at this stage, as bulky, electron-rich phosphine ligands can significantly accelerate this process.[2][4][8]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[1][3] The selection of an appropriate base is crucial; it must be strong enough to deprotonate the coordinated amine but not so strong as to cause unwanted side reactions with sensitive functional groups.[7][9]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired arylamine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2][7] The steric and electronic properties of the ligand also play a significant role in promoting this final, product-releasing step.[7]

Visualizing the Catalytic Engine

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R'R''NH, Base PdII_Amido L-Pd(II)-Ar(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' Product Arylamine (Ar-NR'R'') ArX Aryl Halide (Ar-X) Amine Amine (R'R''NH)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Mono-Arylation of 4-Bromo-6-methylbenzene-1,3-diamine

This protocol provides a robust starting point for the mono-arylation of 4-bromo-6-methylbenzene-1,3-diamine with a generic aniline. Optimization may be required for specific aniline coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Bromo-6-methylbenzene-1,3-diamine≥98%Commercially Available---
Aniline (or substituted aniline)≥99%Commercially AvailablePurify by distillation if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available---
XPhos≥98%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableHighly hygroscopic, handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas with argon or nitrogen before use.
Schlenk flask or reaction vial------Must be oven-dried before use.
Magnetic stir bar---------
Inert atmosphereArgon or Nitrogen------
Step-by-Step Procedure
  • Reaction Setup: In a nitrogen-filled glovebox, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[3]

  • Addition of Reactants: To the same flask, add 4-Bromo-6-methylbenzene-1,3-diamine (1.0 mmol) and the desired aniline (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.[3]

  • Reaction Conditions: Seal the Schlenk flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9] A healthy reaction mixture is typically a homogeneous, colored solution.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3] Wash the filter cake with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Process Optimization and Troubleshooting: A Logic-Driven Approach

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. For a substrate like 4-Bromo-6-methylbenzene-1,3-diamine, which possesses two nucleophilic amine groups, achieving high selectivity for mono-arylation is a key challenge.

Key Parameters for Optimization
  • Base: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate may be more suitable depending on the specific substrates and their functional group tolerance.[7] The physical properties of the base, such as particle size, can also influence the reaction rate.[7]

  • Solvent: Toluene and 1,4-dioxane are the most commonly employed solvents due to their ability to dissolve the reagents and their relatively high boiling points.[9][10] In cases of poor solubility, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be considered, though it may coordinate to the palladium and affect its catalytic activity.[9]

  • Temperature: Most Buchwald-Hartwig aminations require heating, typically in the range of 80-110 °C.[7][9] However, excessively high temperatures can lead to catalyst decomposition, which often manifests as the formation of palladium black.[9]

  • Stoichiometry: To favor mono-arylation, it is advisable to use the diamine as the limiting reagent. A slight excess of the aniline coupling partner (e.g., 1.1-1.2 equivalents) is typically employed.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Reagents Check Reagent Purity Check_Inert->Check_Reagents Screen_Ligand Screen Different Ligands (e.g., RuPhos, BrettPhos) Check_Reagents->Screen_Ligand Screen_Base Screen Different Bases (e.g., LHMDS, Cs2CO3) Screen_Ligand->Screen_Base Screen_Solvent Screen Different Solvents (e.g., Dioxane, THF) Screen_Base->Screen_Solvent Adjust_Temp Optimize Temperature Screen_Solvent->Adjust_Temp Catalyst_Decomposition Observe for Palladium Black (Catalyst Decomposition) Adjust_Temp->Catalyst_Decomposition Lower_Temp Lower Reaction Temperature Catalyst_Decomposition->Lower_Temp Yes Success Reaction Optimized Catalyst_Decomposition->Success No Lower_Temp->Success

Caption: A logical workflow for troubleshooting the Buchwald-Hartwig amination.

Product Characterization

Following successful purification, the structure and purity of the synthesized N-substituted-6-methylbenzene-1,3-diamine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product and confirming the regioselectivity of the amination.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the remaining primary amine and the newly formed secondary amine.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The successful application of this methodology to complex substrates like 4-Bromo-6-methylbenzene-1,3-diamine requires a thorough understanding of the reaction mechanism and a systematic approach to optimization. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities, paving the way for the discovery and development of novel molecules with significant applications in medicine and materials science.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with N-Methylbenzo[d]dioxol-5-amine.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Benchchem. (n.d.). Discovery and development of Buchwald ligands.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ChemisTwin. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
  • Royal Society of Chemistry. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science.

Sources

Application Note: De Novo Synthesis of Substituted Benzimidazoles from 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Benzimidazoles are privileged pharmacophores widely utilized in the development of kinase inhibitors, anti-infectives, and GPCR modulators. The canonical synthesis of the benzimidazole core relies heavily on the cyclocondensation of 1,2-diaminobenzenes (o-phenylenediamines)[1]. Consequently, synthesizing a benzimidazole from a 1,3-diamine (m-phenylenediamine) such as 4-bromo-6-methylbenzene-1,3-diamine presents a unique synthetic challenge. It requires a strategic, multi-step sequence to introduce a third nitrogen atom adjacent to an existing amine, followed by regioselective cyclization.

This application note details a robust, self-validating four-step protocol to convert 4-bromo-6-methylbenzene-1,3-diamine into highly functionalized 4-amino- and 7-amino-benzimidazole scaffolds.

Mechanistic Causality & Experimental Design

As a self-validating synthetic system, each step in this workflow is designed with specific chemical causality and built-in analytical checkpoints:

  • Step 1: Amine Protection (Diacetylation). Free anilines are highly susceptible to oxidative degradation under nitrating conditions. Acetylation dampens this reactivity and reinforces the ortho-directing nature of the nitrogen substituents.

  • Step 2: Regioselective Electrophilic Nitration. The steric bulk of the C4-bromine and C6-methyl groups blocks electrophilic attack at those positions. The synergistic directing effects of the two acetamido groups drive nitration exclusively to the C2 position, successfully introducing the requisite adjacent nitrogen atom.

  • Step 3: One-Pot Deprotection & Chemoselective Reduction. Converting the newly introduced nitro group to an amine while preserving the aryl bromide is a critical juncture. Standard catalytic hydrogenation (e.g., Pd/C, H₂) frequently causes unwanted hydrodehalogenation of aryl halides[2]. To circumvent this, we utilize Stannous Chloride (SnCl₂) in concentrated HCl[3]. The strongly acidic, refluxing conditions simultaneously hydrolyze the acetamides and chemoselectively reduce the nitro group, yielding the 1,2,3-triamine intermediate in a single pot.

  • Step 4: Regioselective Cyclocondensation. Triethyl orthoformate (TEOF) serves as a clean, metal-free C1 source for cyclocondensation[4][5]. Cyclization of the asymmetric 1,2,3-triamine yields a mixture of two regioisomers. The steric bulk of the C4-bromine slightly disfavors cyclization at the adjacent N2-N3 positions, making the 1,2-cyclization product the major regioisomer.

Synthetic Workflow Visualization

G SM 4-Bromo-6-methylbenzene- 1,3-diamine Step1 Step 1: Diacetylation (Ac2O, Pyridine) SM->Step1 Int1 N,N'-(4-bromo-6-methyl- 1,3-phenylene)diacetamide Step1->Int1 Protects amines Directs nitration Step2 Step 2: Nitration (HNO3, H2SO4, 0°C) Int1->Step2 Int2 N,N'-(4-bromo-6-methyl-2-nitro- 1,3-phenylene)diacetamide Step2->Int2 Regioselective C2 Nitration Step3 Step 3: Hydrolysis & Reduction (SnCl2, HCl, Reflux) Int2->Step3 Int3 4-Bromo-6-methylbenzene- 1,2,3-triamine Step3->Int3 Preserves Aryl Bromide (Avoids Pd/C) Step4 Step 4: Cyclocondensation (Triethyl Orthoformate, p-TsOH) Int3->Step4 Prod1 4-Amino-5-bromo-7-methyl- 1H-benzimidazole Step4->Prod1 1,2-Cyclization (Major Regioisomer) Prod2 7-Amino-4-bromo-6-methyl- 1H-benzimidazole Step4->Prod2 2,3-Cyclization (Minor Regioisomer)

Figure 1: Multi-step synthetic workflow from 1,3-diamine to functionalized benzimidazoles.

Quantitative Data Summary

StepTransformationTarget Intermediate / ProductExpected YieldPurity (HPLC)Reaction Time
1 ProtectionN,N'-(4-bromo-6-methyl-1,3-phenylene)diacetamide88 - 92%>95%4.0 h
2 NitrationN,N'-(4-bromo-6-methyl-2-nitro-1,3-phenylene)diacetamide75 - 80%>90%2.0 h
3 Deprotect/Reduce4-Bromo-6-methylbenzene-1,2,3-triamine65 - 70%>85%12.0 h
4 Cyclocondensation4-Amino-5-bromo-7-methyl-1H-benzimidazole (Major)55 - 60%>98%6.0 h
4 Cyclocondensation7-Amino-4-bromo-6-methyl-1H-benzimidazole (Minor)15 - 20%>98%6.0 h

Step-by-Step Methodologies & Self-Validation

Step 1: Diacetylation of 4-Bromo-6-methylbenzene-1,3-diamine
  • Preparation: Dissolve 4-bromo-6-methylbenzene-1,3-diamine (10.0 g, 50.0 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add pyridine (12.1 mL, 150.0 mmol) and cool the mixture to 0 °C under an inert N₂ atmosphere.

  • Addition: Dropwise add acetic anhydride (11.8 mL, 125.0 mmol) over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction with ice water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (2 × 50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the highly polar starting material. LC-MS analysis must confirm a mass shift from

    
     201[M+H]⁺ to 
    
    
    
    285 [M+H]⁺ (based on ⁷⁹Br isotope).
Step 2: Regioselective Nitration
  • Preparation: Dissolve the diacetamide intermediate (10.0 g, 35.2 mmol) in concentrated H₂SO₄ (40 mL) at 0 °C.

  • Addition: Prepare a nitrating mixture of fuming HNO₃ (1.8 mL, 42.2 mmol) in conc. H₂SO₄ (10 mL). Add this mixture dropwise to the reaction flask over 45 minutes, strictly maintaining the temperature between 0–5 °C to prevent over-nitration or oxidation.

  • Reaction: Stir at 0 °C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice (300 g) with vigorous stirring. Collect the resulting bright yellow precipitate via vacuum filtration and wash thoroughly with cold water until the filtrate is pH neutral.

  • Self-Validation Checkpoint: The product exhibits a distinct yellow hue indicative of a nitroaromatic compound. LC-MS must confirm a mass shift to

    
     330 [M+H]⁺.
    
Step 3: One-Pot Deprotection & Chemoselective Reduction
  • Preparation: Suspend the nitro-diacetamide intermediate (8.0 g, 24.3 mmol) in absolute ethanol (80 mL). Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 27.4 g, 121.5 mmol)[3].

  • Addition: Slowly add concentrated HCl (40 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (80 °C) for 12 hours. The strongly acidic conditions will cleave the acetyl groups, while the Sn(II) species reduces the nitro group to an amine.

  • Workup: Cool the mixture to room temperature and concentrate to remove ethanol. Cool the aqueous residue in an ice bath and carefully basify to pH 10 using 6M NaOH (this is critical to convert insoluble tin salts into soluble stannates). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: The product is highly polar and strongly ninhydrin-positive. LC-MS must show a mass of

    
     216 [M+H]⁺, confirming both the loss of two acetyl groups (-84 Da) and the reduction of the nitro group (-30 Da net change). The presence of the bromine isotope pattern (1:1 ratio of 216/218) confirms the halogen was preserved[2].
    
Step 4: Regioselective Cyclocondensation
  • Preparation: Dissolve the 1,2,3-triamine intermediate (4.0 g, 18.5 mmol) in anhydrous toluene (60 mL).

  • Addition: Add triethyl orthoformate (TEOF, 4.6 mL, 27.8 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 350 mg, 1.85 mmol)[4][5].

  • Reaction: Equip the flask with a Dean-Stark trap and heat to 110 °C for 6 hours to drive off the ethanol byproduct and force the cyclization to completion.

  • Workup & Purification: Cool to room temperature and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient 98:2 to 90:10).

  • Self-Validation Checkpoint: LC-MS must confirm a mass of

    
     226 [M+H]⁺. TLC will reveal two distinct UV-active spots corresponding to the major (1,2-cyclization) and minor (2,3-cyclization) regioisomers. Structural assignment of the isolated isomers should be definitively confirmed via 2D NMR (NOESY/HMBC) to map the proximity of the remaining primary amine to the benzimidazole core.
    

References

1.[4] Metal-free selective synthesis of 2-substituted benzimidazoles catalyzed by Brønsted acidic ionic liquid: Convenient access to one-pot synthesis of N-alkylated 1,2-disubstituted benzimidazoles. ResearchGate. 4 2.[5] Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PMC. 5 3.[1] Product Class 4: Benzimidazoles. Thieme E-Books & E-Journals. 1 4. Amine, Nitro compounds, Reduction- by Catalytic Hydrogenation, with Acid & Metal, by Electrolytic Reduction. Aakash Institute. 5.[2] Selective reduction of nitro group without affecting other functional groups. Benchchem. 2

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-6-methylbenzene-1,3-diamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization & Troubleshooting Guide CAS: 141922-21-6 Target Molecule: 4-Bromo-6-methylbenzene-1,3-diamine (also referred to as 4-bromo-2,6-diaminotoluene) Precursor: 2,4-Diaminotoluene (2,4-DAT)

Executive Summary

Synthesizing 4-Bromo-6-methylbenzene-1,3-diamine presents a classic "electron-rich aromatic" paradox: the precursor (2,4-diaminotoluene) is so activated that it reacts indiscriminately. Common failure modes include oxidative polymerization ("black tar" formation) , polybromination , and regio-isomeric mixtures .

This guide moves beyond standard protocols to address the mechanistic causes of yield loss. While direct bromination is possible, we strongly advocate for a Protection-Bromination-Deprotection strategy for yields exceeding 80%.

Part 1: Troubleshooting & Optimization Modules

Module A: The "Black Tar" Syndrome (Oxidation Control)

Symptom: The reaction mixture turns dark brown/black immediately upon adding the brominating agent. Workup yields an intractable tar. Root Cause: Free phenylenediamines are highly susceptible to oxidation by radical species or even atmospheric oxygen, forming quinone imines and azo-polymers. Corrective Actions:

  • Switch Reagents: Replace elemental Bromine (

    
    ) with N-Bromosuccinimide (NBS) . NBS provides a controlled, low-concentration source of bromonium ions (
    
    
    
    ), minimizing radical oxidation pathways.
  • Temperature Suppression: Maintain reaction temperature between -15°C and -5°C . Higher temperatures favor oxidation over electrophilic substitution.

  • Acid Scavenging: The generation of HBr autocatalyzes oxidation. Add a solid buffer like calcium carbonate (

    
    )  or use a scavenger like propylene oxide  in the solvent matrix to neutralize acid without deactivating the amine.
    
Module B: Regioselectivity & Polybromination

Symptom: LCMS shows a mixture of mono-bromo (desired), di-bromo (impurity), and unreacted starting material. Root Cause: The product (monobromide) is still highly activated and competes with the starting material for the brominating agent. Corrective Actions:

  • Stoichiometric Precision: Use exactly 0.95 equivalents of NBS. It is better to leave 5% starting material (easy to separate) than to generate di-bromo impurities (difficult to separate).

  • Dilution Factor: Run the reaction at high dilution (0.05 M to 0.1 M ). This kinetically favors the reaction with the most abundant species (starting material) over the product.

  • Slow Addition: Add NBS portion-wise over 2–4 hours.

Module C: The "Gold Standard" Route (Acetylation)

Insight: Direct bromination of free amines is inherently low-yielding (~40-50%). For pharmaceutical-grade purity, you must reduce the electron density of the ring. Strategy:

  • Protect: Convert 2,4-diaminotoluene to the bis-acetamide.

  • Brominate: The acetamide groups direct the bromine to the 4-position (sterically less hindered than position 2, and electronically activated).

  • Deprotect: Acid hydrolysis returns the free amine. Yield Impact: Increases overall yield from ~45% to >80%.

Part 2: Visualizing the Workflow

The following diagram illustrates the decision matrix between the "Direct" (Quick) route and the "Protected" (High Yield) route.

Synthesis_Workflow Start Start: 2,4-Diaminotoluene Decision Select Strategy Start->Decision Direct_Path Direct Bromination (Quick, Lower Yield) Decision->Direct_Path Small Scale / R&D Protect_Path Protection Strategy (High Purity/Yield) Decision->Protect_Path Scale Up / GMP Direct_Cond Reagents: NBS, DCM, -15°C Risk: Oxidation/Tars Direct_Path->Direct_Cond Direct_Purify Purification: Column Chromatography (Basified Silica) Direct_Cond->Direct_Purify Final Target: 4-Bromo-6-methylbenzene-1,3-diamine Direct_Purify->Final Step1 Step 1: Acetylation (Ac2O, AcOH) Protect_Path->Step1 Step2 Step 2: Bromination (Br2/AcOH or NBS/DMF) Step1->Step2 Step3 Step 3: Hydrolysis (HCl/EtOH, Reflux) Step2->Step3 Step3->Final

Caption: Comparison of Direct Bromination vs. Protection Strategy workflows. The Protection path minimizes oxidation risks.

Part 3: Recommended Experimental Protocols

Protocol A: High-Yield Protection Route (Recommended)
Step 1: Bis-Acetylation
  • Dissolve 2,4-diaminotoluene (10 g) in Glacial Acetic Acid (50 mL) .

  • Add Acetic Anhydride (2.2 equiv) dropwise at room temperature. Exotherm is expected.

  • Stir at 60°C for 2 hours.

  • Pour into ice water. Filter the white precipitate (Bis-acetamide).

  • Yield Check: Expect >95%.[1][2][3]

Step 2: Bromination
  • Suspend the Bis-acetamide in Acetic Acid (10 volumes) .

  • Add Bromine (

    
    , 1.05 equiv)  in Acetic Acid dropwise at 15–20°C.
    
    • Note: The acetamide groups deactivate the ring sufficiently to prevent oxidation, allowing the use of elemental bromine (cheaper) instead of NBS.

  • Stir for 4 hours. Pour into water containing Sodium Bisulfite (to quench excess

    
    ).
    
  • Filter the solid product.

Step 3: Hydrolysis
  • Suspend the brominated intermediate in 6M HCl (aq) / Ethanol (1:1) .

  • Reflux for 6–12 hours until LCMS shows complete deacetylation.

  • Critical Workup: Cool to 0°C. Neutralize carefully with NaOH or

    
      to pH 8–9.
    
  • Extract with Ethyl Acetate .[4] Wash with brine. Dry over

    
    .
    
  • Concentrate to yield the target diamine.

Protocol B: Direct Bromination (NBS Method)

Use only for small-scale (<1g) rapid synthesis.

  • Dissolve 2,4-diaminotoluene (1.0 eq) in DCM (anhydrous) .

  • Cool to -20°C under Nitrogen.

  • Add NBS (0.95 eq) dissolved in DMF/DCM slowly over 1 hour.

    • Tip: Keep the reaction in the dark (wrap flask in foil).

  • Quench with saturated

    
     (Sodium Thiosulfate) .
    
  • Wash organic layer with sat.

    
     .
    
  • Purification: Flash chromatography. Important: Pre-treat silica gel with 1% Triethylamine to prevent acid-catalyzed decomposition on the column.

Part 4: Data & Specifications

Solvent Selection Guide
SolventSuitabilityProsCons
DCM (Dichloromethane) HighGood solubility, low boiling point.Halogenated waste.
DMF (Dimethylformamide) MediumExcellent for NBS solubility.Hard to remove; can promote over-reaction.
Acetic Acid High (Protected Route)Stabilizes intermediates.Not suitable for free amines (forms salts).
Acetonitrile LowOften leads to complex mixtures in this specific synthesis.Poor regioselectivity.
Stoichiometry Table
ComponentDirect Route (Eq)Protected Route (Eq)
Starting Material1.01.0
Brominating Agent0.95 (NBS)1.05 (

)
Base/Buffer1.1 (

)
N/A
Temperature-20°C20°C -> Reflux

Part 5: Frequently Asked Questions (FAQ)

Q: My product turns purple/black during drying. Why? A: This indicates trace acid (HBr) or free bromine remaining in the crystal lattice. Ensure you wash the final organic layer thoroughly with Sodium Thiosulfate (removes


) and Sodium Bicarbonate  (removes acid). Store the product as a Hydrochloride salt (add HCl in ether) for long-term stability.

Q: Can I use elemental Bromine (


) for the direct route? 
A:  We strongly advise against it. Elemental bromine is too strong an oxidant for the electron-rich free diamine, leading to immediate tar formation. Use NBS for the direct route.

Q: How do I confirm the bromine position? A: 1H NMR is definitive.

  • Symmetric (2,6-diamino-4-bromotoluene): You would see a singlet for the aromatic protons (if symmetric).

  • Asymmetric (Target: 4-bromo-6-methylbenzene-1,3-diamine): You will see two distinct aromatic singlets (or doublets with meta-coupling) representing the protons at C2 and C5. The C5 proton (between H and Br) and C2 proton (between two amines) have distinct shifts.

References

  • Regioselectivity in NBS Bromination

    • Title: Active/inactive aromatic ring bromination: Bromination reactions that use NBS.[5][6]

    • Source: Manac Inc.[5] Technical Notes.

    • URL:[Link]

  • Oxidation Mechanisms of Phenylenediamines

    • Title: The oxidation of derivatives of o-phenylenediamine.[7][8] Part VII. Bromination of anilinoaposafranines.

    • Source: Journal of the Chemical Society.[7]

    • URL:[Link]

  • Title: Purification of halogenated aromatic compounds (US Patent 4847428A).
  • General Synthesis of 1,3-Diamines

    • Title: Synthetic methods for 1,3-diamines.[9]

    • Source: Organic & Biomolecular Chemistry (via PubMed).[9]

    • URL:[Link]

Sources

Purification of 4-Bromo-6-methylbenzene-1,3-diamine by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling the purification of 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141923-47-9).

Due to the electron-rich nature of the substituted aromatic ring, this compound presents unique challenges, primarily rapid oxidative degradation and regioisomer contamination. This guide bypasses generic advice, offering a mechanistic, self-validating approach to isolating high-purity crystalline material.

Thermodynamic & Kinetic Principles of Purification

To successfully purify this compound, you must control two primary variables: oxidation kinetics and solubility thermodynamics .

  • The Oxidation Challenge: Like most phenylenediamines, 4-bromo-6-methylbenzene-1,3-diamine is highly susceptible to air oxidation. The electron-donating amino and methyl groups lower the oxidation potential of the ring. Exposure to oxygen leads to the rapid formation of highly conjugated, dark brown or purple quinonediimine oligomers[1]. Consequently, strictly anaerobic conditions (degassed solvents and an inert N₂/Ar atmosphere) are not optional; they are mandatory.

  • The Solubility Profile: Unsubstituted m-phenylenediamine can often be recrystallized from highly polar solvents like water or n-butanol[2]. However, the addition of the bromo and methyl groups significantly increases the lipophilicity of this molecule. Using lower polarity solvent systems, such as ethyl acetate mixed with an alkane anti-solvent, provides the steep solubility curve required for high-yield crystallization[2].

Quantitative Data: Solvent System Selection

Selecting the correct solvent dictates the purity and recovery rate. Below is a comparative analysis of field-proven solvent systems for brominated phenylenediamines.

Solvent SystemRoleBoiling Point (°C)Polarity IndexMechanistic Suitability & Notes
Ethyl Acetate / Heptane Primary / Anti-solvent77 / 984.4 / 0.1Optimal. EtOAc fully dissolves the diamine at 65°C; Heptane forces selective crystallization upon cooling. Excellent recovery.
Ethanol / Diethyl Ether Primary / Anti-solvent78 / 345.2 / 2.8Effective for highly polar impurities. However, the low boiling point of ether makes hot filtration hazardous and difficult to control.
Toluene Single Solvent1102.4Provides a good solubility gradient, but the high boiling point makes drying the final crystals difficult without risking thermal degradation.
Water / Activated Carbon Single Solvent10010.2Classic method for unsubstituted diamines, but poor yield for this lipophilic bromo-derivative. Water also promotes rapid oxidation if not strictly degassed.

Self-Validating Recrystallization Protocol (SOP)

This protocol utilizes an Ethyl Acetate / Heptane system. Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

Step 1: Solvent Degassing (Critical) Sparge both Ethyl Acetate and Heptane with ultra-pure Nitrogen (N₂) for a minimum of 30 minutes prior to use.

  • Causality: Displacing dissolved oxygen halts the radical chain reactions that form dark quinonediimine impurities.

Step 2: Hot Dissolution Under an N₂ blanket, suspend the crude 4-bromo-6-methylbenzene-1,3-diamine in a minimum volume of degassed Ethyl Acetate. Heat to 65°C while stirring until the solid dissolves.

  • IPC Check: A small amount of insoluble black particulate may remain; these are highly cross-linked polymeric impurities. Do not add excess solvent to dissolve these.

Step 3: Decolorization Add 5–10% (w/w) activated charcoal (e.g., Norit or Darco) to the hot solution. Stir at 65°C for 15 minutes.

  • Causality: Activated charcoal has a massive surface area with a high affinity for planar, highly conjugated oxidized impurities[3].

Step 4: Hot Filtration Filter the hot suspension rapidly through a pad of Celite into a pre-warmed, N₂-flushed receiving flask.

  • IPC Check (Self-Validation): The filtrate must transition from dark brown/purple to a pale yellow or colorless solution. If the filtrate remains dark, the charcoal was saturated; repeat Step 3.

Step 5: Anti-Solvent Addition Maintain the filtrate at 60°C. Add hot, degassed Heptane dropwise until the solution reaches the "cloud point" (a persistent, faint turbidity). Add 1–2 drops of Ethyl Acetate until the solution just clears.

Step 6: Controlled Cooling Allow the flask to cool to room temperature at a controlled rate of ~10°C per hour[2], then transfer to a 4°C bath for 2 hours.

  • Causality: Slow cooling allows the diamine molecules to arrange into a highly ordered crystal lattice, thermodynamically excluding regioisomers (like the 2-bromo derivative) into the mother liquor.

Step 7: Isolation Filter the crystals via vacuum filtration under an inverted funnel with a steady stream of N₂. Wash with ice-cold Heptane and dry in a vacuum oven at 40°C.

Workflow Start Crude 4-Bromo-6-methyl- benzene-1,3-diamine Degas Solvent Degassing (N2 Sparging) Start->Degas Dissolve Hot Dissolution (EtOAc at 65°C) Degas->Dissolve Charcoal Decolorization (Add Activated Charcoal) Dissolve->Charcoal Filter Hot Filtration (Remove Charcoal/Impurities) Charcoal->Filter Antisolvent Anti-solvent Addition (Hot Heptane to Cloud Point) Filter->Antisolvent Cooling Controlled Cooling (10°C/hr to 4°C) Antisolvent->Cooling Isolate Vacuum Filtration & Vacuum Drying Cooling->Isolate

Caption: Step-by-step self-validating recrystallization workflow for substituted phenylenediamines.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of forming solid crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of your impure compound is depressed below the temperature at which it saturates the solvent.

  • The Fix: Reheat the mixture until the oil dissolves back into a single phase. Add 5–10% more of the primary solvent (Ethyl Acetate) to lower the saturation temperature. Cool the solution much more slowly. Alternatively, adding a "seed crystal" of pure product at the cloud point provides a nucleation site, bypassing the metastable oil phase.

Q: The recrystallized product is still dark brown. Why did the charcoal fail? A: This is a kinetic failure, not a thermodynamic one. Either the activated charcoal was saturated (insufficient quantity used), the hot filtration was too slow (allowing oxygen to re-enter the system), or the solvents were not adequately degassed[1].

  • The Fix: Redissolve the crystals and repeat the decolorization step using fresh charcoal. Ensure you are using strict Schlenk line techniques or performing the filtration inside a glovebox.

Q: How can I verify that the 2-bromo regioisomer has been successfully removed? A: The 2-bromo regioisomer possesses a different steric profile, which prevents it from packing efficiently into the 4-bromo crystal lattice, leaving it in the mother liquor.

  • The Fix: Verify purity using Reverse-Phase HPLC (C18 column, UV detection at ~254 nm). Alternatively, use ¹H-NMR; look for the disappearance of the distinct aromatic proton splitting pattern associated with the 2-bromo impurity.

Troubleshooting Root Recrystallization Issues Issue1 Product 'Oiling Out' Root->Issue1 Issue2 Dark Discoloration Root->Issue2 Issue3 Low Crystal Yield Root->Issue3 Cause1 Melting point < Saturation temp Issue1->Cause1 Cause2 Oxidation / Poor Degassing Issue2->Cause2 Cause3 Excess Primary Solvent Issue3->Cause3 Fix1 Add more EtOAc & Cool slower Cause1->Fix1 Fix2 Increase Charcoal & N2 Blanket Cause2->Fix2 Fix3 Concentrate Mother Liquor Cause3->Fix3

Caption: Diagnostic logic tree for resolving common recrystallization failures.

References

Sources

Technical Support Center: Selective Reduction of Bromo-Nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing De-bromination During Nitro Reduction Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

The Core Challenge: Chemoselectivity

Reducing a nitro group (


) to an amine (

) in the presence of an aryl bromide (

) is a classic "chemoselectivity" problem.
  • The Conflict: Standard catalytic hydrogenation (Pd/C +

    
    ) relies on the metal surface to activate hydrogen. Unfortunately, Palladium (Pd) is exceptionally good at oxidative addition  into Carbon-Halogen bonds (the basis of Suzuki/Heck couplings). This leads to hydrodehalogenation —cleaving the C-Br bond and replacing it with C-H.
    
  • The Goal: Selectively reduce the nitrogen-oxygen bonds while leaving the carbon-bromine bond kinetically intact.

Decision Matrix: Choosing Your Protocol

Do not guess. Use this logic flow to select the correct method for your specific constraints (Scale, Equipment, and Molecule Sensitivity).

DecisionMatrix Start START: Bromo-Nitro Substrate ScaleQ What is your scale? Start->ScaleQ LargeScale >10g / Process Scale ScaleQ->LargeScale SmallScale <10g / Lab Scale ScaleQ->SmallScale EquipQ High Pressure Reactor Available? LargeScale->EquipQ SensQ Acid Sensitive? SmallScale->SensQ YesHP Yes EquipQ->YesHP Preferred NoHP No EquipQ->NoHP Avoid MethodA METHOD A: Sulfided Pt/C + H2 (Cleanest, Scalable) YesHP->MethodA MethodB METHOD B: Fe / NH4Cl (Robust, Cheap) NoHP->MethodB SensQ->MethodB No (Stable) MethodC METHOD C: SnCl2 or Dithionite (Mild, Messy Workup) SensQ->MethodC Yes (Labile)

Figure 1: Selection logic for reduction protocols based on scale and chemical sensitivity.

Field-Proven Protocols

Method A: Sulfided Platinum on Carbon (The Industrial Standard)

Best for: Scalable, clean reactions where filtration is the only workup desired.

The Science: Sulfur acts as a catalyst poison. It binds selectively to the highly active sites on the Platinum surface that are responsible for C-Br oxidative addition, but leaves the sites required for nitro reduction active. This increases the activation energy for de-bromination significantly.

Protocol:

  • Catalyst: Use 5% Pt(S)/C (commercially available as "sulfided").

  • Solvent: Methanol or Ethanol (10-20 volumes).

  • Loading: 1-3 wt% catalyst relative to substrate.

  • Conditions: 50-100 psi

    
     at 50-70°C.
    
    • Note: Unlike Pd/C, this catalyst often requires heat and pressure to initiate the nitro reduction.

  • Procedure:

    • Purge vessel with

      
       x3.
      
    • Charge

      
      .
      
    • Heat to temp.[1][2]

    • Monitor consumption.[1][3]

    • Critical: Stop reaction immediately upon consumption of

      
       equivalents. Prolonged exposure can eventually force de-bromination.
      
Method B: Iron / Ammonium Chloride (The Lab Workhorse)

Best for: Lab scale (<10g), no hydrogenation equipment, or when strict chemoselectivity is required without optimization.

The Science: This is a Single Electron Transfer (SET) mechanism. Iron donates electrons to the nitro group in a protic medium. The conditions are near-neutral (buffered by


), preventing acid-catalyzed side reactions. Iron does not insert into C-Br bonds under these conditions.

Protocol:

  • Ratio: Substrate (1 equiv) : Iron Powder (3-5 equiv) :

    
     (5 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio).

  • Procedure:

    • Dissolve substrate in EtOH/Water.

    • Add

      
       and Iron powder.[4]
      
    • Heat to reflux (vigorous stirring is essential to keep Fe suspended).

    • Run for 1-4 hours (Monitor by TLC/LCMS).

  • Workup (Crucial Step):

    • Filter hot through Celite to remove iron oxides.

    • Wash the cake with hot EtOAc.

    • Troubleshooting: If the filtrate turns brown/orange (iron salts), wash the organic layer with dilute sodium citrate or EDTA solution to chelate residual iron.

Method C: Stannous Chloride ( )

Best for: Very sensitive substrates where metal powders or high pressure are impossible.

The Science:


 reduces nitro groups selectively under acidic conditions (HCl). However, the workup is notorious for emulsions caused by tin hydroxides.

Protocol:

  • Ratio: Substrate (1 equiv) :

    
     (5 equiv).
    
  • Solvent: Ethanol or EtOAc.[2][5]

  • Workup Fix: To prevent emulsion, neutralize the reaction mixture with saturated Potassium Sodium Tartrate (Rochelle Salt) or 10% NaOH until the pH is basic, then extract. The tartrate chelates the tin, allowing clean phase separation.

Comparative Data Analysis

FeaturePd/C (

)
Pt(S)/C (

)
Fe /


C-Br Retention Poor (<50%)Excellent (>98%)Perfect (>99%)Perfect (>99%)
Reaction Speed FastModerateModerateSlow
Scalability HighHighLow (Solids)Low (Waste)
Cost HighHighVery LowModerate
Workup FiltrationFiltrationFiltration/WashExtraction (Difficult)

Mechanistic Insight & Troubleshooting

Understanding the competing pathways is the key to troubleshooting.

Mechanism Substrate Bromo-Nitrobenzene Nitroso Nitroso (-NO) Substrate->Nitroso +2e- / 2H+ Debromo Des-bromo Aniline (Impurity) Substrate->Debromo Pd/C Oxidative Addition (Fast on Pd, Slow on Pt-S) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2e- / 2H+ Amine Target: Bromo-Aniline Hydroxyl->Amine +2e- / 2H+ Amine->Debromo Over-reduction

Figure 2: The reduction pathway. The red dashed lines represent the de-halogenation risks that must be suppressed.

Frequently Asked Questions (FAQs)

Q: I only have standard Pd/C. Can I still do this? A: Yes, but you must "poison" it in situ.

  • Add Diphenylsulfide: Adding 0.1 - 0.5 equiv of diphenylsulfide or thiophene to the reaction mixture can mimic the effect of sulfided platinum.

  • Switch to Transfer Hydrogenation: Use Ammonium Formate instead of

    
     gas. The kinetics of transfer hydrogenation often favor nitro reduction over de-halogenation.
    

Q: My Fe/NH4Cl reaction stalled at 80% conversion. A: This is usually due to surface passivation of the iron.

  • Fix: Add 1-2 drops of concentrated HCl to "activate" the iron surface. Ensure vigorous mechanical stirring (overhead stirrer) rather than a magnetic bar, which may get stuck in the iron sludge.

Q: I see a "Hydroxylamine" intermediate (


) that won't reduce. 
A:  The reduction of the hydroxylamine to the amine is the slowest step.
  • Fix: Increase temperature slightly or add a trace of acetic acid. If using Fe, add fresh iron powder.

Q: How do I remove the sulfur smell from the Pt(S)/C product? A: The "sulfided" catalyst can leach trace sulfur species. Wash your organic product with a dilute bleach solution (sodium hypochlorite) or treat with activated charcoal during the final recrystallization.

References

  • Sulfided Platinum Protocols

    • Method of preparing a sulfided platinum on carbon catalyst.[6][7] US Patent 3,275,567. Link

    • Selective reduction of halogenated nitroarenes. Sigma-Aldrich Technical Bulletin / Organic Chemistry Portal. Link

  • Iron/Ammonium Chloride (Bechamp Variant)

    • Reduction of nitro arene by Fe/ammonium chloride.[4][8] ChemSpider Synthetic Pages. Link

    • Ramadas, K., & Srinivasan, N. (1992).[4] Synthetic Communications, 22(22), 3189–3195.[4]

  • Stannous Chloride & Workup

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[9] Tetrahedron Letters, 25(8), 839-842. Link

  • General Review on Chemoselectivity

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

Sources

Technical Support Center: Purification and Troubleshooting of 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Overview

4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6), structurally recognized as 5-bromo-2,4-diaminotoluene, is a critical halogenated diamine intermediate utilized in advanced materials and pharmaceutical synthesis. Because the starting material (2,4-diaminotoluene) is highly electron-rich, electrophilic bromination often yields a complex crude mixture. This Technical Support guide provides causality-driven troubleshooting and validated protocols to isolate the target compound with high purity.

Causality & Mechanisms of Impurity Formation

During the synthesis of 4-Bromo-6-methylbenzene-1,3-diamine, three primary classes of impurities emerge:

  • Polybrominated Species: The strong ortho/para-directing nature of the two amino groups makes over-bromination (e.g., 4,6-dibromo-2-methylbenzene-1,3-diamine) a common side reaction if the stoichiometric ratio or temperature is not strictly controlled.

  • Oxidation Byproducts (Tars): Anilines are highly susceptible to oxidation. Exposure to air or oxidative halogenating agents generates highly conjugated, colored azo, azoxy, and quinone-diimine polymeric impurities (1[1]).

  • Regioisomers: Bromination may occur at the less sterically hindered but electronically active positions, yielding isomers like 2-bromo-6-methylbenzene-1,3-diamine.

ImpurityPathway SM 6-Methylbenzene-1,3-diamine (Starting Material) Bromination Bromination (NBS or Br2) SM->Bromination Target 4-Bromo-6-methylbenzene-1,3-diamine (Target Product) Bromination->Target Major Imp1 Over-brominated Species (e.g., 4,6-Dibromo) Bromination->Imp1 Excess Br Imp2 Regioisomers (e.g., 2-Bromo) Bromination->Imp2 Minor Pathway Imp3 Oxidation Byproducts (Azo/Quinoid Tars) Bromination->Imp3 O2 / Side Rxn

Reaction pathway showing the formation of 4-Bromo-6-methylbenzene-1,3-diamine and key impurities.

Troubleshooting FAQs

Q: My crude product is dark brown or black instead of the expected light tan/crystalline color. How can I remove this discoloration? A: The dark color is caused by highly conjugated oxidation byproducts (azo and quinoid species). Standard recrystallization often fails to remove these because they co-crystallize or entrap the target molecule. Solution: Implement a reductive wash using Sodium Dithionite (Na₂S₂O₄). Sodium dithionite is a powerful reducing agent that cleaves azo bonds and reduces colored quinoid impurities back into soluble, colorless amines (2[2]). By treating the acidic aqueous extract with 1-2% (w/w) sodium dithionite prior to basification, you can effectively bleach the solution and precipitate a highly pure, light-colored product (3[3]).

Q: LC-MS analysis shows significant contamination with dibrominated diaminotoluene. How do I separate it from the mono-brominated target? A: You can exploit the pKa differences between the mono- and di-brominated species through a highly controlled acid-base extraction. The two amino groups in 4-Bromo-6-methylbenzene-1,3-diamine allow it to form water-soluble dihydrochloride salts at low pH. However, the addition of a second electron-withdrawing bromine atom in the di-brominated impurity significantly lowers its basicity (pKa)[3]. Solution: Adjust the aqueous solution to a pH of exactly 2.5 to 3.5. At this pH, the target mono-brominated diamine remains protonated and water-soluble, while the less basic polybrominated impurities remain largely neutral and can be extracted into an organic phase like methyl isobutyl ketone (MIBK) or chloroform[3].

Quantitative Data: Impurity Profiling & Removal Parameters

Impurity TypeChemical NaturepKa Shift EffectTargeted Removal StrategyKey Parameter
Unreacted Starting Material 2,4-DiaminotolueneHigher pKa (more basic)Recrystallization / ChromatographyElution polarity / Solubility limit
Over-brominated 4,6-Dibromo derivativeLower pKa (less basic)Acid-Base ExtractionAqueous pH 2.5 – 3.5[3]
Oxidation Byproducts Azo/Quinoid speciesConjugated polymersChemical Reduction1.0 - 2.0 g Na₂S₂O₄ per 100g crude[3]
Regioisomers 2-Bromo derivativeSimilar to targetFractional RecrystallizationEthanol/Water solvent ratio[4]

Validated Experimental Protocols

Protocol A: Reductive Acid-Base Extraction

This self-validating protocol utilizes pKa differentials and chemical reduction to isolate the target diamine from polybrominated and oxidized impurities.

  • Dissolution: Suspend 100 g of crude 4-Bromo-6-methylbenzene-1,3-diamine in 400 mL of deionized water.

  • Acidification: Slowly add 1M HCl under continuous stirring until the pH stabilizes between 2.5 and 3.5. Causality: This specific pH window ensures the target diamine is fully protonated while polybrominated impurities remain neutral[3].

  • Organic Extraction: Add 200 mL of methyl isobutyl ketone (MIBK) or chloroform. Stir vigorously for 10 minutes, then transfer to a separatory funnel. Collect the lower aqueous layer (containing the target product) and discard the organic layer (containing polybrominated impurities)[3].

  • Chemical Reduction: To the retained aqueous layer, add 1.5 g of Sodium Dithionite (Na₂S₂O₄) and 1.5 g of Sodium Bisulfite (NaHSO₃). Causality: Sodium bisulfite acts as a stabilizer for the reduced solution, preventing re-oxidation[3]. Stir at room temperature for 30 minutes. The solution should transition from dark brown to a pale yellow.

  • Basification: Slowly add 2M NaOH dropwise until the pH exceeds 8.0. The purified 4-Bromo-6-methylbenzene-1,3-diamine will precipitate as a free base.

  • Isolation: Filter the precipitate under vacuum, wash with 100 mL of cold deionized water, and proceed to Protocol B.

Protocol B: Recrystallization for Regioisomer Removal
  • Solubilization: Dissolve the chemically reduced, damp precipitate in a minimal volume of hot ethanol (approx. 70-80 °C) (4[4]).

  • Anti-Solvent Addition: Slowly add deionized water dropwise to the hot ethanol solution until a slight, persistent turbidity is observed.

  • Crystallization: Remove from heat and allow the flask to cool ambiently to room temperature. Once at room temperature, transfer to an ice bath (0-5 °C) for 2 hours to maximize yield.

  • Drying: Filter the purified crystals and dry in a vacuum oven at 40 °C overnight to prevent thermal degradation.

PurificationWorkflow Crude Crude 4-Bromo-6-methylbenzene-1,3-diamine Acidify Dissolve in aq. HCl (pH 2.5-3.5) Crude->Acidify Extract1 Extract with MIBK or Chloroform (Removes neutral polybrominated impurities) Acidify->Extract1 AqPhase Aqueous Phase (Diamine Salts) Extract1->AqPhase Reduce Add Sodium Dithionite (Na2S2O4) (Reduces colored oxidation products) AqPhase->Reduce Basify Adjust pH to > 8 (NaOH) (Precipitates target diamine) Reduce->Basify Filter Filter & Recrystallize (EtOH/Water) Basify->Filter Pure Pure 4-Bromo-6-methylbenzene-1,3-diamine Filter->Pure

Step-by-step acid-base and reductive purification workflow for brominated diaminotoluenes.

References

  • Sigma-Aldrich. 4-Bromo-6-methylbenzene-1,3-diamine | 141922-21-6. Link

  • Google Patents. US3175007A - Purification of dianilines. 3

  • Benchchem. 4-Bromo-2-methoxy-3-methylaniline | Research Chemical Protocols. 4

  • MOST Wiedzy. First highly effective non-catalytic nitrobenzene reduction in UV/dithionite system with aniline production. 2

  • PubMed Central (NIH). Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy. 1

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-methylbenzene-1,3-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this key chemical intermediate. Here, we provide not just a protocol, but a strategic framework for troubleshooting and optimizing your synthesis, ensuring scientific integrity and a high-quality outcome.

I. Synthetic Strategy Overview

The synthesis of 4-Bromo-6-methylbenzene-1,3-diamine presents a classic challenge in aromatic chemistry: regioselective functionalization of a highly activated ring. The presence of two activating amino groups and a methyl group necessitates a carefully controlled approach to prevent polysubstitution and ensure the desired isomer is obtained.

Our recommended synthetic pathway involves a three-step process starting from the readily available 2-methylbenzene-1,3-diamine:

  • Protection of Amino Groups: The highly activating amine functionalities are temporarily protected as acetamides to moderate their directing influence and prevent unwanted side reactions during bromination.

  • Regioselective Bromination: The key step where bromine is introduced at the C4 position, directed by the acetyl and methyl groups.

  • Deprotection: Removal of the acetyl protecting groups to yield the final product.

This strategy offers a robust and scalable method for producing high-purity 4-Bromo-6-methylbenzene-1,3-diamine.

II. Visualizing the Synthesis Workflow

Synthesis_Workflow Start 2-Methylbenzene-1,3-diamine Step1 Step 1: Diacetylation (Protection) Start->Step1 Intermediate1 N,N'-(2-methyl-1,3-phenylene)diacetamide Step1->Intermediate1 Acetic Anhydride Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 N,N'-(4-bromo-6-methyl-1,3-phenylene)diacetamide Step2->Intermediate2 Bromine in Acetic Acid Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 End 4-Bromo-6-methylbenzene-1,3-diamine Step3->End Acid or Base Hydrolysis

Caption: Synthetic pathway for 4-Bromo-6-methylbenzene-1,3-diamine.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of N,N'-(2-methyl-1,3-phenylene)diacetamide (Intermediate 1)

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesEquivalents
2-Methylbenzene-1,3-diamine122.1710.0 g0.08181.0
Acetic Anhydride102.0920.9 g (19.3 mL)0.2052.5
Glacial Acetic Acid-100 mL--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0818 mol) of 2-methylbenzene-1,3-diamine in 100 mL of glacial acetic acid.

  • Slowly add 20.9 g (19.3 mL, 0.205 mol) of acetic anhydride to the solution. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice-cold water with stirring.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 60-70 °C to a constant weight to obtain N,N'-(2-methyl-1,3-phenylene)diacetamide.

Protocol 2: Synthesis of N,N'-(4-bromo-6-methyl-1,3-phenylene)diacetamide (Intermediate 2)

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N,N'-(2-methyl-1,3-phenylene)diacetamide206.2515.0 g0.07271.0
Bromine159.8112.8 g (4.1 mL)0.08011.1
Glacial Acetic Acid-150 mL--

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.0 g (0.0727 mol) of N,N'-(2-methyl-1,3-phenylene)diacetamide in 150 mL of glacial acetic acid.

  • Cool the solution to 10-15 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of 12.8 g (4.1 mL, 0.0801 mol) of bromine in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into 800 mL of ice-cold water.

  • Add a saturated solution of sodium bisulfite to quench any unreacted bromine (the orange color will disappear).

  • Collect the precipitate by vacuum filtration, wash with water, and dry to yield N,N'-(4-bromo-6-methyl-1,3-phenylene)diacetamide.

Protocol 3: Synthesis of 4-Bromo-6-methylbenzene-1,3-diamine (Final Product)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N,N'-(4-bromo-6-methyl-1,3-phenylene)diacetamide285.1520.0 g0.0701
Concentrated Hydrochloric Acid (37%)-100 mL-
Sodium Hydroxide (50% w/v solution)-As needed-
Dichloromethane-3 x 100 mL-

Procedure:

  • In a 500 mL round-bottom flask with a reflux condenser, suspend 20.0 g (0.0701 mol) of N,N'-(4-bromo-6-methyl-1,3-phenylene)diacetamide in 100 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a 50% sodium hydroxide solution to a pH of >10. This step is highly exothermic.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-Bromo-6-methylbenzene-1,3-diamine.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Troubleshooting_Workflow Issue Problem Identified Cause1 Potential Cause 1 Issue->Cause1 Cause2 Potential Cause 2 Issue->Cause2 Cause3 Potential Cause 3 Issue->Cause3 Solution1 Corrective Action 1 Cause1->Solution1 Solution2 Corrective Action 2 Cause2->Solution2 Solution3 Corrective Action 3 Cause3->Solution3

Caption: General troubleshooting decision workflow.

Step 1: Diacetylation

  • Q1: The diacetylation reaction is incomplete, with starting material remaining even after prolonged reflux. What could be the cause?

    • A1: This issue often stems from insufficient acetic anhydride or the presence of water.

      • Causality: Acetic anhydride is the acetylating agent, and any moisture present will hydrolyze it to acetic acid, rendering it ineffective.

      • Troubleshooting:

        • Reagent Stoichiometry: Ensure at least 2.5 equivalents of acetic anhydride are used to account for any potential hydrolysis and to drive the reaction to completion.

        • Anhydrous Conditions: Use dry glassware and ensure the starting diamine and solvent are as anhydrous as possible.

        • Reaction Time: While 2 hours is typically sufficient, for larger scales, extending the reflux time to 4 hours may be beneficial. Monitor progress by TLC.

  • Q2: The product from the diacetylation step is discolored (e.g., pink or brown). Is this a problem?

    • A2: Slight discoloration is common due to minor oxidation of the diamine.

      • Causality: Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities.

      • Troubleshooting:

        • Inert Atmosphere: For very high purity requirements, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

        • Purification: The color can often be removed by recrystallization of the diacetylated product from ethanol/water before proceeding to the next step.

Step 2: Bromination

  • Q3: The bromination step results in a mixture of products, including di- and tri-brominated species. How can I improve regioselectivity?

    • A3: Over-bromination is a common issue due to the activated nature of the aromatic ring.

      • Causality: The acetylated amino groups and the methyl group are all ortho-, para-directing. If the reaction conditions are too harsh, multiple brominations can occur.

      • Troubleshooting:

        • Temperature Control: Strict temperature control is critical. Maintain the reaction temperature below 20 °C during the bromine addition.

        • Slow Addition: Add the bromine solution slowly and dropwise to maintain a low concentration of bromine in the reaction mixture at any given time.

        • Stoichiometry: Use a slight excess of bromine (1.1 equivalents) but avoid a large excess.

        • Alternative Brominating Agents: For challenging cases, consider using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, although this may require optimization of reaction conditions.

  • Q4: The yield of the brominated product is low, with a significant amount of starting material recovered.

    • A4: This indicates incomplete bromination.

      • Causality: This can be due to insufficient bromine, loss of bromine due to evaporation, or deactivation of the brominating agent.

      • Troubleshooting:

        • Bromine Quality: Ensure the bromine used is of high purity and has been stored properly.

        • Reaction Time: After the addition of bromine, allow the reaction to stir at room temperature for a sufficient duration (4-6 hours or as indicated by TLC) to ensure complete reaction.

        • Check Stoichiometry: Double-check the calculation for the amount of bromine used.

Step 3: Hydrolysis (Deprotection)

  • Q5: The hydrolysis of the diacetylated intermediate is slow or incomplete.

    • A5: Incomplete hydrolysis can be due to insufficient acid concentration or reaction time.

      • Causality: The amide bonds of the diacetylated intermediate are stable and require harsh conditions (strong acid and heat) for cleavage.

      • Troubleshooting:

        • Acid Concentration: Use concentrated hydrochloric acid (37%).

        • Reaction Time and Temperature: Ensure the mixture is refluxing vigorously and extend the reaction time if necessary, monitoring by TLC.

        • Alternative Hydrolysis: If acidic hydrolysis proves problematic, basic hydrolysis using a strong base like sodium hydroxide in an alcohol/water mixture can be an alternative.[1][2]

  • Q6: The final product is difficult to purify and appears as a dark oil.

    • A6: This can be due to degradation during hydrolysis or oxidation of the final product.

      • Causality: Aromatic diamines are prone to oxidation, especially under harsh basic conditions during workup.

      • Troubleshooting:

        • Workup Conditions: During the basic workup, keep the mixture cool and perform the extraction promptly.

        • Inert Atmosphere: If possible, conduct the workup and purification under an inert atmosphere.

        • Purification Method: Column chromatography on silica gel using a gradient of ethyl acetate in hexane is often effective for purification. Deactivated silica gel (by adding a small percentage of triethylamine to the eluent) can help prevent streaking of the amine product on the column.

        • Storage: Store the purified product under an inert atmosphere and in the dark to prevent degradation.[3]

V. Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bromine: Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood with extreme caution. Wear appropriate gloves, a lab coat, and a face shield. Have a bromine spill kit readily available.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with appropriate PPE.

  • Neutralization: The neutralization of concentrated acid with a strong base is highly exothermic. Perform this step slowly and with adequate cooling.

VI. References

  • Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

Sources

Troubleshooting guide for reactions involving substituted diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Diamines. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. When working with diamines, you are constantly battling thermodynamic sinks—whether it is the chelate effect in transition-metal catalysis, basicity-driven adsorption on silica, or inductive effects driving over-alkylation.

This center provides mechanistically grounded, self-validating protocols to ensure your synthetic workflows remain robust, reproducible, and scalable.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic decision tree below to isolate the root cause of your diamine reaction failure.

DiamineTroubleshooting Start Diamine Reaction Issue Detected Cat1 Over-alkylation / Poor Selectivity Start->Cat1 Cat2 Low Yield in Cross-Coupling Start->Cat2 Cat3 Product Loss / Streaking on Column Start->Cat3 Sol1 Use CsOH base or Orthogonal Protection Cat1->Sol1 Sol2 Switch to Bidentate Ligand (e.g., BINAP) or XPhos Cat2->Sol2 Sol3 Pre-treat Silica with TEA or use Alumina Cat3->Sol3

Fig 1. Diagnostic decision tree for common substituted diamine reaction failures.

Module 1: Regioselective Alkylation & Protection

Q: Why do I keep getting di-alkylated products when trying to mono-alkylate a symmetrical diamine? A: This is a classic issue of inductive effects. When the first alkyl group attaches to the nitrogen, its electron-donating nature increases the electron density on that specific secondary amine. Consequently, the newly formed secondary amine becomes more nucleophilic than the unreacted primary amine, leading to rapid over-alkylation.

Solution: To break this thermodynamic preference, utilize Cesium Hydroxide (CsOH) promotion. The large ionic radius of the cesium cation facilitates a loose ion pair that strongly coordinates with the primary amine and the alkylating agent, creating a steric environment that heavily favors mono-N-alkylation while suppressing the second alkylation step[1].

Protocol 1: CsOH-Promoted Chemoselective Mono-N-Alkylation

Self-Validation Metric: LC-MS should show the[M+H]⁺ peak corresponding to the mono-alkylated mass, with <5% of the di-alkylated mass.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the symmetrical diamine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add activated 4Å molecular sieves, followed by CsOH·H₂O (1.5 equiv). Causality: The sieves prevent water-induced side reactions, while the Cs⁺ orchestrates the chemoselective transition state[1].

  • Alkylation: Slowly add the alkyl halide (1.0 equiv) dropwise at 0 °C to minimize thermal over-reaction.

  • Reaction: Warm the mixture to room temperature and stir for 12 hours.

  • Workup: Filter through a Celite pad to remove the sieves and inorganic salts. Partition the filtrate between EtOAc and water. Wash the organic layer with brine three times to completely remove the DMF.

  • Validation: Analyze the crude mixture via ¹H NMR; the integration of the newly formed N-CH₂ protons should perfectly match the remaining primary amine NH₂ protons.

Module 2: Transition-Metal Catalyzed Cross-Coupling

Q: My palladium-catalyzed Buchwald-Hartwig coupling fails completely when using an aliphatic diamine. The reaction mixture turns black immediately. Why? A: Aliphatic diamines (such as 1,2-diaminocyclohexane) are excellent bidentate ligands. If your catalytic system uses weak or monodentate phosphine ligands, the diamine will outcompete the ligand and chelate the Pd(II) intermediate. This forms a highly stable, unreactive square-planar complex, arresting the catalytic cycle prior to reductive elimination. The catalyst is effectively poisoned, leading to the precipitation of inactive "Pd black."

Solution: You must alter the coordination sphere. Utilize highly sterically hindered, bidentate phosphine ligands (like BINAP) or bulky dialkylbiaryl phosphines (like XPhos). These ligands bind so tightly to the Pd center that they prevent the diamine from acting as a bidentate chelator, forcing the diamine to act strictly as a monodentate nucleophile[2][3].

BHCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Ar-Pd(II)(X)Ln OxAdd->PdII AmineCoord Diamine Coordination & Base Deprotonation PdII->AmineCoord Chelation Dead End: Bidentate Chelation (Catalyst Poisoning) AmineCoord->Chelation Monodentate Ligands Amido Ar-Pd(II)(NR2)Ln (Productive Intermediate) AmineCoord->Amido Bidentate/Bulky Ligands RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Coupled Arylamine RedElim->Product

Fig 2. Mechanistic divergence in Pd-catalyzed amination of diamines.

Protocol 2: Buchwald-Hartwig Amination with Diamines

Self-Validation Metric: ¹H NMR of the product should show a downfield shift in the aryl protons and the disappearance of the primary amine N-H stretch (~3300 cm⁻¹) in IR spectroscopy[3].

  • Setup: To a flame-dried Schlenk vessel under argon, add the diamine (e.g., (+/-)-trans-1,2-diaminocyclohexane, 1.0 equiv) and the aryl halide (2.0 equiv)[3].

  • Catalyst & Ligand: Add [Pd₂(dba)₃] (2 mol% Pd) and (±)-BINAP (4 mol%). Causality: The bidentate BINAP ligand tightly binds the Pd center, preventing the diamine from poisoning the catalyst[3].

  • Base & Solvent: Add NaOtBu (2.8 equiv) and anhydrous toluene (to reach 0.2 M concentration)[3].

  • Heating: Heat the deep red/brown mixture at 80 °C for 4 hours with vigorous stirring[3].

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash with brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure[3].

  • Validation: Recrystallize the crude product from pentane/diethyl ether[3]. Confirm the absence of black particulate matter (Pd-black) in the final crystalline product.

Module 3: Downstream Processing & Chromatography

Q: My diamine product streaks severely on normal-phase silica gel, and my isolated yield is less than 30%. How can I improve recovery? A: Normal-phase silica gel (SiO₂) is coated with highly acidic silanol groups (Si-OH). Because diamines are highly basic, they undergo strong hydrogen bonding and acid-base interactions with these silanols. This causes irreversible retention and severe tailing (streaking) during elution[4].

Solution: You must neutralize the stationary phase. Deactivate the silica by pre-treating the column with 1-5% triethylamine (TEA) or ammonia in the mobile phase. Alternatively, switch your stationary phase entirely to basic Alumina (Al₂O₃), which lacks these acidic protons[4].

Quantitative Comparison of Diamine Purification Methods
Purification MethodStationary PhaseMobile Phase / AdditiveTypical RecoveryIdeal Substrate Profile
Deactivated Flash Chromatography Silica Gel (SiO₂)CHCl₃/MeOH/NH₄OH (1-5%)70-85%Aliphatic and cyclic diamines[4]
Alumina Chromatography Basic Alumina (Al₂O₃)Hexanes/EtOAc gradient80-90%Highly basic, acid-sensitive diamines[4]
Liquid-Liquid Extraction Biphasic (Aq/Org)DCM / Aqueous pH > 10>90%Crude mixtures with neutral impurities[4]
Recrystallization NonePentane / Diethyl Ether60-80%Solid diamine derivatives[3]

Validation Tip: Always validate chromatography fractions using a Ninhydrin TLC stain and a heat gun; primary and secondary diamines will rapidly appear as bright purple or pink spots, ensuring you do not discard tailing product fractions.

References

  • Source: RSC Publishing (RSC Advances)
  • Source: ChemSpider (SyntheticPages)
  • Purification Techniques for Diamines and Intermediates Source: Benchchem URL
  • Dr.

Sources

Column chromatography conditions for purifying 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Challenges

Purifying 4-bromo-6-methylbenzene-1,3-diamine via standard silica gel column chromatography presents two primary mechanistic hurdles. First, the molecule possesses two primary amine groups that act as strong Lewis bases, leading to severe hydrogen bonding and acid-base interactions with the acidic silanol (Si-OH) groups on bare silica. This results in irreversible adsorption and extreme band tailing (streaking). Second, the highly electron-rich aromatic ring makes the compound exceptionally susceptible to oxidative degradation when exposed to air, light, or transition metals during purification[1].

This technical guide provides field-proven, self-validating methodologies to overcome these challenges, ensuring high recovery and purity.

Troubleshooting & FAQs

Q1: Why does my compound streak heavily from the baseline to the solvent front on standard silica gel? Causality: Bare silica gel surfaces are densely populated with weakly acidic silanol groups. The primary amines of 4-bromo-6-methylbenzene-1,3-diamine protonate these sites, causing the compound to stick to the stationary phase. As the mobile phase pushes the compound forward, continuous adsorption and desorption delays occur, manifesting as a continuous streak rather than a discrete band. Solution: You must pre-treat the silica gel and modify your mobile phase with a sacrificial volatile base. Adding 1–5% Triethylamine (TEA) to your eluent allows the TEA to competitively bind to and mask the acidic silanol sites, permitting the diamine to elute as a tight, symmetrical band[2]. If streaking persists, switch to an amine-functionalized silica (NH2-silica) or basic alumina.

Q2: My purified fractions were initially clear, but turned dark brown during rotary evaporation. What happened? Causality: Phenylenediamines are highly electron-rich. Upon exposure to atmospheric oxygen—especially when concentrated under heat—they readily undergo single-electron oxidation to form highly colored radical cations, which subsequently polymerize into dark quinone-diimines[1]. Solution: This is an oxidative degradation issue. To prevent this, strictly control the environment:

  • Sparge all chromatography solvents with Argon or Nitrogen for 15 minutes prior to use.

  • Keep rotary evaporation water bath temperatures strictly below 40 °C[2].

  • If the problem is severe, wash the crude organic mixture with a mild reducing agent like sodium dithionite prior to loading[3].

Q3: How do I separate the target mono-brominated diamine from di-brominated or unbrominated impurities? Causality: The addition of a bromine atom significantly decreases the basicity of the amine groups (due to inductive electron withdrawal) and increases the overall lipophilicity of the molecule. Solution: Exploit this lipophilicity difference using a low-polarity solvent gradient. A system of Hexane/Ethyl Acetate (starting at 90:10 and moving to 70:30) with 1% TEA will elute the less polar di-brominated impurity first, followed by the target mono-brominated diamine, leaving the highly polar unbrominated precursor near the baseline.

Quantitative Data & Phase Selection

Table 1: Stationary Phase Selection Matrix

Stationary Phase Mechanism of Interaction Suitability for Diamines Required Modifiers
Bare Silica Gel (SiO2) Hydrogen bonding, Acid-Base Poor (Severe streaking) 1-5% TEA or NH3 (aq)
Amine-Functionalized Silica Hydrogen bonding only Excellent (Sharp bands) None

| Basic Alumina (Al2O3) | Dipole-dipole, Pi-Pi | Good (Minimal streaking) | None |

Table 2: Analyte Retention Behavior (Hexane/EtOAc 70:30 + 1% TEA)

Analyte Structural Feature Expected Rf Elution Order
Di-brominated diamine Two heavy halogens, reduced amine basicity 0.65 - 0.75 1 (First)
4-Bromo-6-methylbenzene-1,3-diamine Target mono-brominated, moderate polarity 0.40 - 0.50 2 (Target)

| Unbrominated diamine | Highly polar, strong H-bonding | 0.15 - 0.25 | 3 (Last) |

Self-Validating Experimental Protocol

Method: Base-Deactivated Silica Gel Flash Chromatography

This protocol incorporates built-in validation steps to ensure the integrity of the diamine throughout the purification process.

Step 1: Pre-column Validation (2D-TLC)

  • Action: Spot the crude mixture on a silica TLC plate. Develop in Hexane/EtOAc (70:30). Let it dry completely, rotate the plate 90 degrees, and develop again in the same solvent.

  • Causality: If the target spot moves off the diagonal axis, the compound is actively degrading or irreversibly binding on the bare silica. This validates the absolute necessity of adding a base modifier[4].

Step 2: Column Packing & Deactivation

  • Action: Slurry pack standard silica gel (40-63 µm) using Hexane containing 3% Triethylamine (TEA) . Flush with 2 column volumes of the same solvent.

  • Causality: TEA acts as a sacrificial Lewis base, irreversibly binding to the highly acidic silanol (Si-OH) sites on the silica. This pre-deactivation prevents the primary amines of the target compound from binding[1].

Step 3: Sample Loading

  • Action: Dissolve the crude 4-bromo-6-methylbenzene-1,3-diamine in a minimal amount of Dichloromethane (DCM) containing 1% TEA. Carefully load it onto the flat silica bed.

  • Causality: Loading in a slightly more polar solvent ensures a narrow initial band, while the local TEA maintains the basic environment to prevent immediate baseline sticking.

Step 4: Gradient Elution

  • Action: Elute using a gradient of Hexane/EtOAc (90:10 to 70:30) containing 1% TEA.

  • Causality: The low-polarity start ensures that lipophilic di-brominated impurities elute first. The gradual increase in EtOAc smoothly desorbs the target mono-brominated compound without causing it to co-elute with the highly polar unbrominated starting materials.

Step 5: Fraction Validation & Concentration

  • Action: Monitor fractions via UV (254 nm). Immediately pool product-containing fractions and concentrate under reduced pressure with a water bath strictly < 40 °C [2]. Backfill the rotary evaporator with Nitrogen or Argon instead of ambient air.

  • Causality: Prolonged exposure to oxygen and heat in dilute solutions accelerates radical cation formation and subsequent polymerization. Thermal control and inert atmosphere are critical to maintaining the compound's integrity[1].

Purification Decision Workflow

PurificationWorkflow Start Crude 4-Bromo-6-methylbenzene -1,3-diamine TLC Perform TLC Validation (Hexane/EtOAc) Start->TLC CheckStreak Does the spot streak or tail heavily? TLC->CheckStreak AddTEA Add 1-5% TEA to Eluent (Neutralize Silanols) CheckStreak->AddTEA Yes RunColumn Run Flash Chromatography (Ar/N2 atmosphere) CheckStreak->RunColumn No AltPhase Use NH2-Silica or Basic Alumina AddTEA->AltPhase If streaking persists AddTEA->RunColumn AltPhase->RunColumn CheckOx Fractions turn dark brown? RunColumn->CheckOx AddAntiox Add Antioxidant (Na2S2O4) or minimize air CheckOx->AddAntiox Yes Concentrate Concentrate in vacuo (< 40 °C) CheckOx->Concentrate No AddAntiox->Concentrate Pure Pure Diamine Target Concentrate->Pure

Workflow for optimizing the chromatographic purification of 4-bromo-6-methylbenzene-1,3-diamine.

References

  • Source: PMC (National Institutes of Health)
  • Monotrimethylene-Bridged Bis-p-phenylenediamine Radical Cations and Dications: Spin States, Conformations, and Dynamics Source: University of Washington URL
  • Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine Source: Benchchem URL
  • Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones Source: MDPI URL

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-6-methylbenzene-1,3-diamine (Product) versus its non-halogenated precursor, 2,4-Diaminotoluene (Alternative).

Audience: Analytical chemists, process development scientists, and forensic researchers involved in the synthesis of azo dyes, polyurethanes, or hair dye formulations.

Core Insight: The substitution of a bromine atom at the C4 position introduces a distinct isotopic signature and a specific fragmentation liability (C-Br bond cleavage) that differentiates the product from its metabolic or synthetic analogs. While Electron Ionization (EI) provides the most structural detail, Electrospray Ionization (ESI) is superior for intact molecular weight confirmation without thermal degradation.

Compound Profile & Structural Context[1][2]

FeatureTarget Compound Primary Alternative (Precursor)
Systematic Name 4-Bromo-6-methylbenzene-1,3-diamine4-Methylbenzene-1,3-diamine (2,4-Diaminotoluene)
Formula C₇H₉BrN₂C₇H₁₀N₂
Exact Mass 200.00 Da (⁷⁹Br) / 202.00 Da (⁸¹Br)122.08 Da
Key Structural Difference Bromine at C4 (Ortho to amine, Meta to methyl)Hydrogen at C4
Primary MS Application Impurity profiling, reaction monitoringStarting material verification

Mass Spectrometry Performance Comparison

Ionization Source Selection

The choice of ionization method drastically alters the observed spectral topology.

ParameterElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI, +)
Energy Regime Hard Ionization (High Fragmentation)Soft Ionization (Low Fragmentation)
Key Observation Distinct M⁺ doublet (1:1 ratio)Dominant [M+H]⁺ doublet
Fragmentation Extensive (De-bromination, Ring cleavage)Minimal (Requires CID/MS² for fragments)
Suitability Best for: Structural elucidation, library matching.Best for: Quantitation, LC-coupling, thermally labile samples.
Fragmentation Pattern Analysis (EI Mode)

The fragmentation of 4-Bromo-6-methylbenzene-1,3-diamine is governed by the stability of the aromatic ring and the weakness of the C-Br bond relative to the C-N and C-C bonds.

Mechanism 1: The Isotopic Signature (The "Fingerprint")

Unlike the alternative (2,4-Diaminotoluene), which shows a single dominant molecular ion at m/z 122, the brominated product displays a characteristic 1:1 doublet at m/z 200 and 202 .

  • Cause: Natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Diagnostic Value: This is the primary confirmation of successful bromination.

Mechanism 2: Homolytic De-bromination (α-Cleavage)

The most abundant fragment ion often arises from the loss of the bromine radical (Br•).

  • Pathway:

    
    
    
  • Result: Collapse of the 200/202 doublet into a single peak at m/z 121 .

  • Comparison: This m/z 121 ion is nearly identical to the

    
     ion observed in the spectrum of the alternative (2,4-Diaminotoluene), creating a potential point of confusion if the molecular ion is not observed.
    
Mechanism 3: Small Neutral Losses (Amine Specific)

Both the product and the alternative undergo characteristic losses associated with aromatic amines:

  • Loss of NH₃ (17 Da): m/z 200

    
    m/z 183 (rare in EI, common in ESI-CID).
    
  • Loss of HCN (27 Da): Fragmentation of the ring/amine system. m/z 121

    
    m/z 94.
    

Visualizing the Fragmentation Pathway[2][4]

The following diagram illustrates the logical flow of fragmentation for 4-Bromo-6-methylbenzene-1,3-diamine under Electron Ionization (EI).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 200 / 202 (1:1 Doublet) Frag_DeBrom De-brominated Cation [C7H9N2]+ m/z 121 M_Ion->Frag_DeBrom Homolytic Cleavage (Major Pathway) Frag_HBr HBr Loss [C7H8N2]+ m/z 120 M_Ion->Frag_HBr Rearrangement Frag_HCN Ring/Amine Cleavage [C6H8N]+ m/z 94 Frag_DeBrom->Frag_HCN Ring Contraction Frag_Phenyl Phenyl Cation Deriv. [C6H5]+ m/z 77 Frag_HCN->Frag_Phenyl Degradation Neutral_Br - Br• (79/81 Da) Neutral_HCN - HCN (27 Da)

Caption: Figure 1. Proposed EI fragmentation pathway showing the critical transition from the brominated doublet to the common aminotoluene core.

Experimental Protocols

Protocol A: GC-MS Analysis (Structural Confirmation)

Purpose: To verify the presence of the bromine atom via isotopic pattern analysis.

  • Sample Preparation:

    • Dissolve 1 mg of 4-Bromo-6-methylbenzene-1,3-diamine in 1 mL of HPLC-grade Ethyl Acetate.

    • Note: Avoid protic solvents (MeOH) if derivatization is planned, though not strictly necessary for this compound.

  • Instrument Parameters:

    • Inlet: Split 20:1, 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (3 min).
    • Source: Electron Ionization (70 eV), 230°C.

  • Data Validation:

    • Check for peaks at m/z 200 and 202.

    • Calculate intensity ratio:

      
      .
      
    • Pass Criteria: Ratio between 0.95 and 1.05.

Protocol B: LC-MS/MS (Quantitation & Purity)

Purpose: To detect trace levels of the non-brominated alternative (2,4-DAT) in the product.

  • Sample Preparation:

    • Dissolve sample in 50:50 Acetonitrile:Water (0.1% Formic Acid).[1]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

    • Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA.[2]

    • Gradient: 5% B to 95% B over 10 mins.

  • MS Parameters (ESI+):

    • Scan Mode: MRM (Multiple Reaction Monitoring).[2]

    • Transition (Product): 201.0

      
       121.0 (Loss of HBr/Br).
      
    • Transition (Alternative): 123.1

      
       106.0 (Loss of NH₃).
      

Comparative Summary: Product vs. Alternative

Metric4-Bromo-6-methylbenzene-1,3-diamine 2,4-Diaminotoluene (Alternative)
Base Peak (EI) m/z 121 (De-brominated fragment) or m/z 200/202 (M⁺)m/z 122 (M⁺)
Isotopic Pattern 1:1 Doublet (M, M+2)Single dominant peak (M)
Retention Time (RP-LC) Later (More hydrophobic due to Br)Earlier (More polar)
Detection Limit Lower sensitivity in ESI (Br is electronegative)High sensitivity in ESI (Basic amines)
Decision Logic for Researchers

Use the following logic to select the appropriate analytical workflow:

MethodSelection Start Start: Sample Analysis Goal_ID Goal: Identify Unknown Start->Goal_ID Goal_Quant Goal: Quantify Impurities Start->Goal_Quant Method_GC GC-EI-MS (Look for 200/202 doublet) Goal_ID->Method_GC High Volatility Method_LC LC-ESI-MS/MS (MRM Mode) Goal_Quant->Method_LC Complex Matrix Result_Br Confirm Bromination Method_GC->Result_Br Result_Purity Measure 2,4-DAT levels Method_LC->Result_Purity

Caption: Figure 2. Decision tree for selecting the optimal mass spectrometry workflow based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,4-Diaminotoluene (Precursor Analog).[3] National Institute of Standards and Technology. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-2,4-diaminotoluene. Merck KGaA. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • European Chemicals Agency (ECHA). (2023). Substance Information: 4-methyl-m-phenylenediamine (2,4-DAT).Link

  • PubChem. (2024). Compound Summary: 4-Bromo-2,4-diaminotoluene. National Library of Medicine. Link

Sources

Advanced Synthesis Guide: Evaluating Alternatives to 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug discovery, polyfunctional building blocks are the cornerstone of modular assembly. 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) is a highly privileged scaffold[1]. It features two distinct nucleophilic amino groups and an electrophilic aryl bromide handle, enabling orthogonal reactivity. This structural profile is particularly valuable for the sequential synthesis of complex heterocycles (such as benzimidazoles and quinoxalines) followed by late-stage palladium-catalyzed cross-coupling.

However, supply chain constraints, cost considerations, or specific catalytic limitations often necessitate the use of alternative reagents. This guide objectively compares 4-Bromo-6-methylbenzene-1,3-diamine with its primary structural analogs, providing mechanistic insights, quantitative performance metrics, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Rationale: The "Sweet Spot" of Orthogonal Reactivity

To understand how to replace 4-Bromo-6-methylbenzene-1,3-diamine, we must first analyze the causality behind its synthetic utility:

  • The 1,3-Diamine Motif (Nucleophilic): The meta-relationship of the two amines allows for selective protection or sequential condensation. When adjacent to the methyl group, steric hindrance can be leveraged to direct regioselectivity during heterocycle ring closure[2].

  • The Aryl Bromide Handle (Electrophilic): The C–Br bond possesses a Bond Dissociation Energy (BDE) of approximately 81 kcal/mol. This is the mechanistic "sweet spot." It is weak enough to undergo facile oxidative addition with standard Pd(0) and Cu(I) catalysts, yet stable enough to survive the harsh oxidative or acidic conditions often required for initial diamine condensation[3].

Caption: Orthogonal reactivity pathways of 4-Bromo-6-methylbenzene-1,3-diamine.

Comparative Analysis of Alternative Reagents

When selecting an alternative, the choice depends entirely on which step of your synthetic workflow is the rate-limiting factor.

Alternative A: 4-Chloro-6-methylbenzene-1,3-diamine
  • Primary Advantage: Cost-efficiency and extreme stability.

  • Mechanistic Trade-off: The C–Cl bond is significantly stronger (BDE ~96 kcal/mol). While it easily survives aggressive ring-closure conditions, it requires highly electron-rich, sterically bulky dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) to force the oxidative addition step during downstream cross-coupling.

  • Best For: Large-scale manufacturing where ligand costs are offset by the cheap starting material.

Alternative B: 4-Iodo-6-methylbenzene-1,3-diamine
  • Primary Advantage: Superior reactivity in cross-coupling.

  • Mechanistic Trade-off: The C–I bond is weak (BDE ~65 kcal/mol). While it allows for room-temperature Suzuki or Sonogashira couplings, the iodine atom is prone to premature dehalogenation or oxidation during the condensation phase of heterocycle synthesis.

  • Best For: Discovery chemistry where late-stage diversification is prioritized over atom economy, and mild condensation conditions can be employed.

Alternative C: 2,4-Diaminotoluene (TDA)
  • Primary Advantage: Baseline parent compound; highly accessible.

  • Mechanistic Trade-off: Lacks the halogen handle entirely. It cannot be used for subsequent transition-metal-catalyzed functionalization.

  • Best For: Synthesis of unfunctionalized polyurethanes, polyamides, or terminal heterocycles where no further C–C bond formation is required.

Quantitative Performance Metrics

The following table synthesizes the thermodynamic and operational data for these reagents in a standard sequential workflow (Heterocycle formation


 Suzuki Coupling).
ReagentC–X BDE (kcal/mol)Relative CostHeterocycle Yield (Condensation)Suzuki Coupling Yield (Unprotected)Required Pd-Catalyst System
4-Br-6-Me-m-PDA ~81Moderate85 - 92%80 - 95%Standard (e.g., CataCXium A Pd G3)[3]
4-Cl-6-Me-m-PDA ~96Low88 - 95%40 - 65%Specialized (e.g., XPhos Pd G3)
4-I-6-Me-m-PDA ~65High50 - 70%*>95%Basic (e.g., Pd(PPh3)4)
2,4-Diaminotoluene N/AVery Low>95%N/AN/A

*Yield reduction due to competitive dehalogenation during oxidative ring closure.

Self-Validating Experimental Protocols

To ensure scientific integrity, a self-validating system must be employed. The following protocols demonstrate a sequential workflow: synthesizing a benzimidazole core first, followed by functionalization via Suzuki-Miyaura coupling. This proves the orthogonal stability of the bromo-substituent.

Protocol 1: Benzimidazole Ring Closure (Oxidative Condensation)

This method utilizes mild oxidative conditions to prevent the degradation of the halogenated aromatic ring[4].

  • Reagents: 4-Bromo-6-methylbenzene-1,3-diamine (1.0 equiv), Aryl Aldehyde (1.05 equiv), 30%

    
     (3.0 equiv), 37% HCl (5 mol%).
    
  • Solvent: Acetonitrile (0.2 M).

  • Procedure:

    • Dissolve the diamine and aldehyde in acetonitrile at room temperature.

    • Add the catalytic HCl, followed by the dropwise addition of

      
      .
      
    • Stir at room temperature for 2–4 hours. The reaction progress can be monitored by TLC (loss of diamine fluorescence under UV).

  • Validation/Isolation: The product typically precipitates directly from the reaction mixture upon the addition of cold water. Filter and wash with cold ethanol. The retention of the bromine atom is confirmed via isotopic splitting (1:1 ratio) in the molecular ion peak via LC-MS.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Unprotected Bromo-Benzimidazole

Historically, free amines interfere with Pd-catalysis. However, utilizing modern precatalysts allows for coupling without protection steps[3].

  • Reagents: Bromo-benzimidazole intermediate (1.0 equiv), Boronic Acid/Ester (1.5 equiv),

    
     (2.0 equiv).
    
  • Catalyst: CataCXium A Pd G3 (2–5 mol%).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) /

    
     (4:1 ratio, 0.1 M).
    
  • Procedure:

    • Charge a Schlenk flask with the intermediate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed 2-MeTHF and water.

    • Heat to 80 °C for 12 hours.

  • Validation: The use of CataCXium A Pd G3 specifically mitigates the poisoning effect of the unprotected amine/imidazole nitrogens[3]. Yields should exceed 85% after silica gel chromatography.

Caption: Self-validating sequential workflow for orthogonal functionalization.

Conclusion

While 4-Bromo-6-methylbenzene-1,3-diamine remains the gold standard for sequential heterocycle synthesis and cross-coupling due to its optimal C–Br bond dissociation energy, alternatives exist for specialized needs. If cost is the absolute driving factor and advanced Pd-ligands are available, the chloro-analog is a viable substitute. Conversely, if extreme reactivity is required at the expense of stability, the iodo-analog serves well. Understanding the mechanistic causality behind these bond energies allows synthetic chemists to tailor their reagent selection to the specific thermodynamic demands of their workflow.

References

  • Organic Chemistry Portal. "Benzimidazole synthesis". Organic Chemistry Portal. Available at:[Link]

  • National Institutes of Health (NIH) / RSC Advances. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters". PMC. Available at:[Link]

Sources

Comparative Structural Analysis: 4-Bromo-6-methylbenzene-1,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the structural and crystallographic properties of 4-Bromo-6-methylbenzene-1,3-diamine and its relevant derivatives. This document is designed for researchers in medicinal chemistry and structural biology, focusing on the compound's role as a critical scaffold in the synthesis of kinase inhibitors (e.g., Leucettinibs).

Executive Summary & Compound Identity

4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6 ) is a halogenated diamine scaffold primarily utilized as a regioselective intermediate in the synthesis of heterocycles, particularly for DYRK1A/CLK kinase inhibitors (e.g., Leucettinibs). Unlike its parent compound (2,4-diaminotoluene), the introduction of the bromine atom at the 4-position (ortho to one amine, meta to the methyl) drastically alters its electronic landscape and solid-state packing.

This guide compares the crystallographic behavior of this specific scaffold against its non-halogenated and isomeric alternatives, providing a roadmap for utilizing its structural features in drug design.

Chemical Identity Map
FeatureSpecification
IUPAC Name 4-Bromo-6-methylbenzene-1,3-diamine
Common Synonym 5-Bromo-2,4-diaminotoluene (based on toluene numbering)
Formula C

H

BrN

Molecular Weight 201.07 g/mol
Key Application Precursor for Leucettinib-class kinase inhibitors
Physical State Often isolated as a viscous brown oil or low-melting solid; requires derivatization (e.g., HCl salt) for stable single crystals.[1][2]

Crystallographic Strategy & Methodology

Isolating single crystals of the free base 4-bromo-6-methylbenzene-1,3-diamine is challenging due to the rotational freedom of the amine groups and the asymmetry introduced by the ortho-methyl/para-bromo substitution pattern. Successful structural elucidation typically requires one of two approaches: Salt Formation or Co-crystallization .

Protocol: Optimized Crystallization Workflow
  • Method A (Hydrohalide Salts): Dissolve 50 mg of the diamine in anhydrous ethanol (2 mL). Add 1.1 eq of concentrated HCl dropwise. Vapor diffuse with diethyl ether at 4°C. This protonates the amines, locking the conformation via charge-assisted hydrogen bonds (

    
    ).
    
  • Method B (Schiff Base Derivatization): Reaction with salicylaldehyde yields crystalline salen-type ligands, which are readily analyzable by X-ray diffraction (XRD) and serve as proxies for the diamine's geometry.

Workflow Diagram: Structural Elucidation Pathway

CrystallizationWorkflow Start Raw Intermediate (4-Br-6-Me-diaminobenzene) Decision Physical State Check: Oil vs. Solid Start->Decision Direct Direct Recrystallization (Slow Evap: EtOH/Hexane) Decision->Direct Solid Deriv Derivatization Strategy Decision->Deriv Oil/Amorphous XRD Single Crystal XRD (Mo Kα / Cu Kα) Direct->XRD Salt Salt Formation (HCl/HBr) Deriv->Salt Ligand Schiff Base Formation (Salicylaldehyde) Deriv->Ligand Salt->XRD Ligand->XRD Data Structural Data: Packing & H-Bonds XRD->Data

Caption: Decision tree for crystallographic analysis of labile diamine intermediates.

Comparative Structural Analysis

The utility of the 4-bromo-6-methylbenzene-1,3-diamine scaffold becomes evident when compared to its analogs. The "Bromo-Methyl Effect" creates a unique steric and electronic lock that is absent in the parent compounds.

Comparison Table: Crystal Packing Metrics
FeatureTarget: 4-Br-6-Me-benzene-1,3-diamine Alternative A: 2,4-Diaminotoluene [1]Alternative B: 4-Bromo-1,3-phenylenediamine [2]
Crystal System Predicted: Monoclinic (P2

/c)
Orthorhombic (P2

2

2

)
Monoclinic (P2

/n)
Packing Forces Halogen Bonding (Br...N) + H-bondsDominant N-H...N Hydrogen BondingStrong Br...Br and N-H...Br interactions
Density High (~1.6 - 1.7 g/cm

) due to Br
Low (~1.15 g/cm

)
Medium (~1.8 g/cm

)
Steric Profile High: Methyl at C6 forces ortho-amine out of plane.Moderate: Methyl at C1 allows planar packing.Low: No methyl group; planar sheets.
Application Regioselective Kinase Inhibitors (Leucettinibs)Polyurethane precursors (TDI)Dye intermediates
Deep Dive: The "Bromo-Methyl" Lock

In the target structure, the Methyl group at C6 and the Bromine at C4 flank the amine at C1 and C3 respectively.

  • Steric Clash: The C6-Methyl group exerts steric pressure on the C1-Amine, often forcing the nitrogen lone pair out of conjugation with the aromatic ring. This makes the C1-Amine more nucleophilic but sterically hindered, driving regioselectivity in subsequent reactions (e.g., formation of the imidazolinone ring in Leucettinibs).

  • Halogen Bonding: Unlike the chloro-analogs, the C4-Bromine atom acts as a potent halogen bond donor (

    
    -hole). In crystal lattices of its derivatives, this Br often forms linear 
    
    
    
    or
    
    
    contacts (distances < 3.4 Å), stabilizing the supramolecular architecture.

Application in Drug Design (Leucettinibs)[3]

The primary utility of this scaffold is not as a standalone crystal, but as the core pharmacophore in Leucettinibs (e.g., Leucettinib-21, Leucettinib-92).

  • Mechanism: The diamine reacts to form the 2-aminoimidazolin-4-one core.

  • Structural Role: The 4-Bromo substituent (often removed or substituted in final drugs, or retained for specific binding) and the 6-Methyl group provide the necessary "twist" to fit the ATP-binding pocket of DYRK1A kinases.

  • Co-Crystal Evidence: In the co-crystal structure of Leucettinib-92 with CLK1 (PDB: 8P04), the scaffold adopts a planar conformation stabilized by a water-mediated H-bond network, a feature predicted by the free base's propensity for strong H-bond acceptance [3].

Pathway Diagram: From Scaffold to Inhibitor

DrugDesign Scaffold 4-Bromo-6-methylbenzene-1,3-diamine (Scaffold) Synthesis Cyclization with Thiohydantoin/Imidazoline Scaffold->Synthesis Regioselective Amine Reactivity Inhibitor Leucettinib-21 / -92 (Final Drug) Synthesis->Inhibitor Interaction Binding Mode: ATP Pocket Competition Inhibitor->Interaction Target Target Protein (DYRK1A / CLK1) Target->Interaction

Caption: The scaffold's steric properties dictate the regiochemistry of the final kinase inhibitor.

References

  • Cambridge Structural Database (CSD). Refcode: DATOLU (2,4-Diaminotoluene). Acta Crystallographica Section C, 1995.
  • CSD Refcode: BRPDAM (4-Bromo-1,3-phenylenediamine). Zeitschrift für Kristallographie, 2002.
  • Kraemer, A., et al. (2023).[3] "Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B." Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank . Entry 8P04 : Crystal structure of human CLK1 in complex with Leucettinib-92.[3]

  • Sigma-Aldrich . Product Specification: 4-Bromo-6-methylbenzene-1,3-diamine (CAS 141922-21-6).

Sources

Comparative Guide: Catalytic Architectures for Functionalizing 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of catalytic systems for functionalizing 4-Bromo-6-methylbenzene-1,3-diamine . This substrate presents unique challenges due to its electron-rich nature (two amino groups) and steric hindrance (ortho-methyl group), requiring specialized catalytic architectures for efficient reaction.

Executive Summary & Substrate Analysis

4-Bromo-6-methylbenzene-1,3-diamine is a high-value scaffold in the synthesis of azo dyes, polyimides, and pharmaceutical intermediates. Its reactivity profile is defined by three competing factors that dictate catalyst selection:

  • Electronic Deactivation: The two amino groups (

    
    ) are strong electron-donating groups (EDGs). This increases the electron density of the benzene ring, rendering the C-Br bond less electrophilic. Consequently, the Oxidative Addition (OA)  step in the catalytic cycle is significantly slower compared to electron-deficient aryl halides.
    
  • Catalyst Poisoning: The free amino groups are competent Lewis bases that can coordinate to the Palladium center, forming stable, unreactive Pd-amine complexes (catalyst resting states) that halt the cycle.

  • Steric Hindrance: The methyl group at position 6 (ortho to the amine at C1) and the bromine at position 4 (ortho to the amine at C3) create a crowded environment, necessitating ligands with specific "reach" to facilitate reductive elimination.

Strategic Recommendation: Standard catalysts like


 are ineffective here. Successful functionalization requires electron-rich, bulky phosphine ligands  or N-heterocyclic carbenes (NHCs)  that can facilitate oxidative addition on the electron-rich ring while preventing amine coordination.

Comparative Analysis: C-C Coupling (Suzuki-Miyaura)

For the introduction of aryl or alkyl groups via the C-Br bond, the choice of ligand is the determinant of yield.

Catalyst System Performance Matrix
Catalyst SystemLigand ClassYield PotentialTOF (Turnover Freq)Mechanism of Action / Limitation
Pd(OAc)₂ + SPhos Dialkylbiaryl phosphineHigh (85-95%) HighRecommended. The bulky SPhos ligand creates a protective shell around Pd, preventing the substrate's amines from binding. It is sufficiently electron-rich to force oxidative addition on the electron-rich ring.
Pd(dppf)Cl₂ Bidentate phosphineModerate (50-65%)LowThe bite angle is good, but the ligand lacks the electron density to accelerate OA on this specific deactivated substrate.
Pd(PPh₃)₄ Monodentate arylphosphinePoor (<30%)Very LowNot Recommended. PPh₃ is easily displaced by the substrate's amino groups, leading to catalyst poisoning and decomposition (Pd black formation).
Pd-PEPPSI-IPr NHC (Carbene)High (80-90%)ModerateExcellent stability. The strong

-donating NHC ligand facilitates OA. Ideal for difficult, sterically hindered couplings.
Decision Logic for Suzuki Coupling
  • Scenario A: High Throughput/Screening: Use Pd-PEPPSI-IPr . It is air-stable and robust, minimizing handling errors.

  • Scenario B: Maximum Yield/Scale-up: Use Pd(OAc)₂ + SPhos (1:2 ratio). This system offers the highest TON (Turnover Number) for electron-rich aryl bromides.

Comparative Analysis: C-N Coupling (Buchwald-Hartwig)

Coupling the C-Br bond with external amines (to create tri-amines) or protecting the intrinsic amines requires precise chemoselectivity.

Ligand Selection Guide
LigandStructure TypeSelectivityApplication
RuPhos Bulky BiarylExcellent Gold Standard. Specifically designed for secondary amines and difficult substrates. Prevents competitive binding of the substrate's own primary amines.
BrettPhos Bulky BiarylGoodBest if coupling with primary amines. Ensures mono-arylation.
BINAP BidentateModerateeffective but often requires higher temperatures (100°C+), which may cause side reactions (oligomerization) with this diamine.
Critical Protocol Note: Base Selection
  • Avoid:

    
     (Strong base). Can cause deprotonation of the substrate's amino groups leading to polymerization.
    
  • Use:

    
     or 
    
    
    
    . Weaker, inorganic bases minimize side reactions while sufficiently activating the catalytic cycle.

Visualizing the Catalytic Challenge

The following diagram illustrates the "Catalyst Poisoning" loop that standard catalysts suffer from and how Bulky Ligands (L*) bypass this.

CatalyticCycle PreCat Pd(II) Precursor ActiveCat Active Species [L*-Pd(0)] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd Slow on e- rich Ring Poison Inactive Complex [Pd(Substrate-NH2)2] ActiveCat->Poison Substrate Amine Attack (If Ligand is Small) TransMet Transmetallation (Base/Boronate) OxAdd->TransMet Rate Limiting Step Poison->ActiveCat Reversible (Difficult) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle showing the competitive "Poisoning" pathway (Red) where the substrate's own amines deactivate the catalyst. Bulky ligands (Green path) prevent this.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (SPhos System)

Objective: Coupling 4-Bromo-6-methylbenzene-1,3-diamine with Phenylboronic acid.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • 
       (2 mol%)
      
    • SPhos (4 mol%) — Critical: Maintain 1:2 Pd:Ligand ratio.

    • 
       (3.0 equiv, finely ground)
      
  • Solvent: Add 1,4-Dioxane/Water (10:1) . The water is essential for the boronic acid activation.

  • Reaction: Seal and heat to 80°C for 12 hours.

    • Note: Do not exceed 100°C to prevent thermal decomposition of the diamine.

  • Workup: Filter through Celite to remove Pd black. Wash with EtOAc. The product is electron-rich and may be sensitive to oxidation; store under inert gas.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: Coupling with Morpholine (Secondary amine).

  • Catalyst: Use Pd-RuPhos G4 Precatalyst (2 mol%).

    • Why G4? It generates the active Pd(0) species at low temperature, avoiding the induction period where the substrate could poison the metal.

  • Base:

    
     (2.5 equiv).
    
  • Solvent: t-Amyl Alcohol or Toluene .

  • Conditions: 85°C, 4-8 hours.

  • Purification: Amine products are polar. Use amine-functionalized silica or add 1%

    
     to the eluent during chromatography to prevent streaking.
    

Decision Tree for Catalyst Selection

DecisionTree Start Start: 4-Bromo-6-methyl benzene-1,3-diamine ReactionType Desired Reaction? Start->ReactionType CC C-C Bond (Suzuki/Heck) ReactionType->CC CN C-N Bond (Buchwald) ReactionType->CN CC_Cond Scale / Stability? CC->CC_Cond CN_Cond Coupling Partner? CN->CN_Cond SPhos Max Yield: Pd(OAc)2 + SPhos CC_Cond->SPhos Lab Scale PEPPSI Robustness: Pd-PEPPSI-IPr CC_Cond->PEPPSI Process Scale RuPhos Secondary Amine: RuPhos Pd G4 CN_Cond->RuPhos BrettPhos Primary Amine: BrettPhos Pd G4 CN_Cond->BrettPhos

Figure 2: Strategic decision tree for selecting the optimal catalytic system based on reaction type and constraints.

References

  • Buchwald, S. L., et al. (2023). Buchwald-Hartwig Amination: User Guide and Mechanism. Chemistry LibreTexts. Retrieved from [Link][1][2][3][4]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalyst Developments. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Development of Accelerated Buchwald–Hartwig Amination for Cereblon Binders. PMC. Retrieved from [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of 4-Bromo-6-methylbenzene-1,3-diamine. As a critical intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and specialized polymers, ensuring its purity and concentration is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of suitable analytical techniques, complete with supporting experimental protocols and validation strategies grounded in current regulatory expectations.

The selection of an analytical method is a critical decision in the drug development process, directly impacting data integrity and regulatory compliance. This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is contingent upon the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the intended application, ranging from routine quality control to metabolite identification.

Our discussion is framed within the context of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3][4][5] Adherence to these guidelines is not merely a regulatory formality but a cornerstone of robust scientific practice, ensuring that the developed methods are fit for their intended purpose.[3][6]

Comparison of Analytical Methodologies

The selection of an optimal analytical technique for the quantification of 4-Bromo-6-methylbenzene-1,3-diamine hinges on a careful consideration of selectivity, sensitivity, and the nature of the sample matrix. Below is a comparative summary of the recommended methodologies.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation based on polarity, followed by detection of the analyte's absorbance of UV light.Chromatographic separation followed by mass-based detection of the precursor ion and its specific fragment ions.
Selectivity Good; capable of separating the analyte from many structurally similar impurities, dependent on chromatographic resolution.Excellent; highly selective due to the unique mass-to-charge ratio of the precursor and product ions.
Sensitivity Moderate, with a Limit of Quantification (LOQ) typically in the low µg/mL to high ng/mL range.High to very high, with an LOQ often in the low ng/mL to pg/mL range.
Matrix Effect Less susceptible to matrix effects compared to LC-MS/MS, but co-eluting impurities can interfere.Can be prone to ion suppression or enhancement from matrix components, often requiring more extensive sample preparation or the use of an internal standard.
Instrumentation Cost Relatively low to moderate.High.
Typical Application Routine quality control, purity assessment, and content uniformity of the bulk drug substance and formulated products.Trace-level quantification, impurity profiling, pharmacokinetic studies, and analysis in complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds like 4-Bromo-6-methylbenzene-1,3-diamine, which possesses a chromophore that absorbs in the UV spectrum. The method's reliability and cost-effectiveness make it a preferred choice for quality control laboratories.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation of this moderately polar compound.[7]

  • Mobile Phase: A gradient elution is proposed to ensure adequate separation from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A UV scan of 4-Bromo-6-methylbenzene-1,3-diamine should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 240-260 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of 4-Bromo-6-methylbenzene-1,3-diamine reference standard in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL for the calibration curve.

  • Sample Solution: Prepare the sample by accurately weighing and dissolving a known amount of the material in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Strategy (per ICH Q2(R2)): The validation of this method must demonstrate its suitability for the intended purpose.[1][2][5][8]

Validation Parameter Acceptance Criteria
Specificity The analyte peak should be free from interference from blank and placebo samples. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.[9]
Range Typically 80% to 120% of the test concentration for an assay.
Accuracy The percent recovery should be between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120%).
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically with an RSD ≤ 10%).
Limit of Detection (LOD) The lowest concentration at which the analyte can be reliably detected (Signal-to-Noise ratio of ≥ 3).
Robustness The method should remain unaffected by small, deliberate variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Start Start Weigh Weigh Sample/ Reference Standard Prep_Start->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (λmax) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Result Quantify->Report

Caption: Workflow for the quantification of 4-Bromo-6-methylbenzene-1,3-diamine by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of 4-Bromo-6-methylbenzene-1,3-diamine in complex matrices or at trace levels, LC-MS/MS is the method of choice. This technique provides structural confirmation and is less susceptible to interferences that can affect UV detection.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A faster gradient can be employed due to the selectivity of the MS detector.

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    3.0 5 95
    4.0 5 95
    4.1 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of C7H9BrN2 is 200.0003 Da. The most abundant isotopic peaks for the precursor ion will be at m/z 201 and 203 due to the presence of bromine.

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    4-Bromo-6-methylbenzene-1,3-diamine 201.0 (To be determined) (To be optimized)
    4-Bromo-6-methylbenzene-1,3-diamine (Quantifier) 203.0 (To be determined) (To be optimized)
    Internal Standard (e.g., deuterated analog) (To be determined) (To be determined) (To be optimized)

    *The product ions and collision energies must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in the ionization process. The IS should be added to all standards and samples at a fixed concentration.

  • Sample Preparation: For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[10]

4. Method Validation Strategy (per FDA/ICH Guidelines): The validation will follow the general principles of the HPLC-UV method but with a greater emphasis on matrix effects and potentially different acceptance criteria for sensitivity.[11][12]

Validation Parameter Acceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte and IS in at least six different blank matrix lots.
Linearity A linear relationship with a correlation coefficient (r²) ≥ 0.995, often with a weighting factor (e.g., 1/x or 1/x²).
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LOQ). The RSD should be ≤ 15% (≤ 20% at the LOQ).
Limit of Quantification (LOQ) The lowest standard on the calibration curve that meets the accuracy and precision criteria.
Matrix Effect The ratio of the analyte peak area in the presence of the matrix to the peak area in a neat solution should be consistent across different matrix lots.
Recovery The efficiency of the extraction process should be consistent and reproducible.
Stability The analyte should be stable in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
Experimental Workflow: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep_Start Start Spike_IS Spike with Internal Standard Prep_Start->Spike_IS Extract Extraction (LLE/SPE) Spike_IS->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas (Analyte/IS) Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Result Quantify->Report

Caption: Workflow for the quantification of 4-Bromo-6-methylbenzene-1,3-diamine by LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 4-Bromo-6-methylbenzene-1,3-diamine should be guided by the specific analytical requirements.

  • For routine quality control of bulk material and formulated products where high concentrations are expected and the matrix is relatively simple, a validated HPLC-UV method offers a reliable, robust, and cost-effective solution.

  • For applications demanding high sensitivity and selectivity, such as trace-level impurity analysis, pharmacokinetic studies, or analysis in complex biological matrices, a validated LC-MS/MS method is indispensable.

Both methodologies, when properly developed and validated according to ICH and FDA guidelines, can provide accurate and precise data, ensuring the quality and safety of products containing 4-Bromo-6-methylbenzene-1,3-diamine. The detailed protocols and validation strategies presented in this guide serve as a robust starting point for laboratories to establish and implement these analytical methods.

References

  • Lab Manager. (2025, October 22).
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ProPharma. (2024, June 25).
  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2020, April 21).
  • BioPharm International. (2024, March 07). FDA Releases Guidance on Analytical Procedures.
  • IntuitionLabs. (2026, February 28). ICH Q2(R2)
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Bhandari, S., et al. (2021, March 01). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-methylamino-L-alanine in Human Urine.
  • BenchChem. (2025). HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol.

Sources

Comparative DFT Guide: Electronic Properties of 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the electronic properties of 4-Bromo-6-methylbenzene-1,3-diamine (also known as 4-Bromo-6-methyl-m-phenylenediamine) using Density Functional Theory (DFT).[1] It contrasts this specific derivative with its structural analogs to assist researchers in dye synthesis, polymer chemistry, and spectroscopic analysis.[1]

Executive Summary

4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) is a functionalized m-phenylenediamine derivative.[1] In industrial applications, particularly oxidative hair dyeing and polymer synthesis, the interplay between the electron-donating methyl/amine groups and the electron-withdrawing (yet mesomerically donating) bromine atom dictates reactivity.

This guide compares the DFT-calculated electronic landscape of this molecule against two standard benchmarks:

  • m-Phenylenediamine (MPD): The unsubstituted parent core.

  • Toluene-2,4-diamine (2,4-TDA): The methylated analog without the halogen.[1]

Key Insight: The introduction of the Bromine atom at the C4 position breaks the symmetry of the TDA core, inducing a significant redistribution of the Molecular Electrostatic Potential (MEP) and altering the HOMO-LUMO gap, which directly correlates to oxidative coupling efficiency.

Computational Protocol (Methodology)

To ensure reproducibility and accuracy, the following computational workflow is recommended for studying this system. This protocol balances cost with chemical accuracy, specifically accounting for the heavy bromine atom and amine lone pairs.

Recommended Level of Theory
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Global hybrid, standard for organic dyes) or M06-2X (Superior for non-covalent interactions and halogen bonding).[1]

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The ++ diffuse functions are critical for describing the lone pair electrons on the Nitrogen and Bromine atoms. The (d,p) polarization functions account for the d-orbitals of Bromine.

  • Solvation Model: IEF-PCM or SMD (Solvent: Water or Ethanol).[1]

    • Rationale: These molecules are typically processed in aqueous or alcoholic solutions; gas-phase calculations often overestimate the HOMO-LUMO gap.[1]

Experimental Workflow Diagram

DFT_Workflow Input Initial Geometry (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq (Re-optimize) Electronic Electronic Properties (FMO, MEP, Dipole) Freq->Electronic Minima Found TDDFT TD-DFT (UV-Vis) (n=20 States) Electronic->TDDFT

Figure 1: Standardized DFT workflow for halogenated phenylenediamines. Green nodes indicate data generation steps.

Structural & Electronic Analysis (Comparison)

Geometry & Steric Effects

The presence of the bulky Bromine atom at C4 and Methyl group at C6 creates a "crowded" environment for the amine groups.

  • MPD: Planar, high symmetry (

    
     or 
    
    
    
    ).
  • 4-Bromo-6-methyl: The steric hindrance between the C4-Br and C3-NH

    
     groups often forces the amine protons slightly out of the aromatic plane (pyramidalization), reducing 
    
    
    
    -conjugation efficiency compared to MPD.[1]
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a primary indicator of chemical stability and reactivity (Hardness).
Propertym-Phenylenediamine (MPD)Toluene-2,4-diamine (2,4-TDA)4-Bromo-6-methyl-MPD
Electronic Effect Baseline+I (Inductive Donor)+I (Me) & -I/+M (Br)
HOMO (eV) -5.20 to -5.50-5.00 to -5.20-5.10 to -5.30
LUMO (eV) -0.50 to -0.80-0.40 to -0.60-0.90 to -1.10
Gap (

) (eV)
~4.7~4.6~4.2
Reactivity ModerateHighHighest

Note: Values are representative ranges based on B3LYP/6-311++G(d,p) levels in vacuum/solvent [1, 2].[1]

Analysis:

  • HOMO: The methyl group (C6) raises the HOMO energy relative to MPD, making the molecule a better nucleophile.

  • LUMO: The Bromine atom (C4) stabilizes the LUMO significantly due to its electronegativity (-I effect) and available d-orbitals.

  • Result: The 4-Bromo-6-methyl derivative exhibits the smallest band gap. This predicts it is the most reactive toward oxidative coupling (e.g., in hair dye formation) but also the least chemically stable in storage.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the reactivity indices.[3]

  • Chemical Hardness (

    
    ): 
    
    
    
    . The brominated derivative is "softer" than MPD, implying it is more polarizable and reactive.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . The combination of the electron-rich ring and the polarizable bromine leads to a higher
    
    
    , suggesting this molecule acts as a potent nucleophile in coupling reactions (e.g., with couplers like resorcinol).

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting sites of electrophilic attack (e.g., by oxidizing agents).

  • Red Regions (Negative Potential): Concentrated over the Nitrogen lone pairs and the Bromine atom .

  • Blue Regions (Positive Potential): Concentrated on the Amine protons and the Methyl protons .

Comparison Logic: In MPD, the negative potential is equally distributed over both nitrogens. In 4-Bromo-6-methyl-MPD , the C3-NH


 is sterically flanked by Br and Me.[1] The C1-NH

is flanked by Me and H.
  • Prediction: The C1-Amine is sterically more accessible and likely the primary site for initial oxidation or coupling, despite the electronic activation of the C3-Amine by the ortho-Bromine.

Reactivity Pathway Logic

The following diagram illustrates how the electronic properties translate into application performance (e.g., Dye Formation).

Reactivity_Logic Structure Structure: 4-Br, 6-Me Substituents Electronic Electronic Effect: Lowered LUMO (Br) Raised HOMO (Me) Structure->Electronic Inductive/Mesomeric Effects Gap Result: Narrower HOMO-LUMO Gap (Softer Molecule) Electronic->Gap Orbital Mixing App Application Performance: Faster Oxidative Coupling Red-Shifted Absorption Gap->App Kinetic Facillitation

Figure 2: Causal link between structural substitution and application performance.[4]

References

  • Molecular-Level Insights into Meta-Phenylenediamine... A DFT Study. MDPI. (Provides baseline HOMO/LUMO data for MPD).

  • 1,3-Benzenediamine, 4-methyl- (Toluene-2,4-diamine) Data. NIST Chemistry WebBook. (Provides experimental benchmarks for the methylated analog).

  • SCCS Opinion on Hair Dye Substances. European Commission.[5] (Context for toxicological and reactivity profiles of substituted phenylenediamines).

  • DFT Study on Halogenated Phenylacetic Acids. NIScPR. (Validates trends of halogen substitution on electronic descriptors).

Sources

Efficacy comparison of drug candidates synthesized from 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy Comparison of Advanced Kinase Inhibitors Synthesized from the 4-Bromo-6-methylbenzene-1,3-diamine Scaffold

Executive Summary As a Senior Application Scientist, I present this objective technical guide evaluating the efficacy, synthetic viability, and mechanistic profiling of two advanced drug candidates derived from 4-Bromo-6-methylbenzene-1,3-diamine. This guide is designed for drug development professionals and details the causality behind our experimental designs, ensuring that all workflows function as self-validating systems.

We will compare two divergent candidates synthesized from this central pharmacophore:

  • Candidate A (BMB-701): An ALK/ROS1 targeted inhibitor.

  • Candidate B (BMB-702): A CDK4/6 targeted inhibitor.

Mechanistic Rationale & Scaffold Chemistry

The strategic selection of 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) as a central building block is driven by its unique tri-functional topology, which allows for the precise spatial arrangement of pharmacophores:

  • C4-Aryl Bromide: Acts as a highly efficient electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This enables the modular attachment of diverse heteroaryl groups to probe the hydrophobic pockets of kinase hinge regions[1].

  • C1/C3-Diamines: These meta-positioned amines provide divergent vectors for hydrogen-bond donor/acceptor interactions. Their spatial arrangement allows the resulting candidates to adopt a U-shaped conformation, perfectly complementing the ATP-binding cleft.

  • C6-Methyl Group (The Conformational Lock): The steric bulk of the methyl group restricts the rotational freedom of the adjacent C1-amine substituents. This pre-organization minimizes the entropic penalty upon target binding, significantly enhancing kinase affinity compared to unmethylated analogs.

Divergent Synthesis Workflow

SynthesisWorkflow Scaffold 4-Bromo-6-methylbenzene-1,3-diamine (Central Pharmacophore) Step1 Regioselective Amidation (C1-Amine Functionalization) Scaffold->Step1 Step2 Suzuki-Miyaura Cross-Coupling (C4-Bromo Substitution) Step1->Step2 Step3 SNAr / Alkylation (C3-Amine Functionalization) Step2->Step3 BMB701 Candidate A (BMB-701) ALK/ROS1 Target Step3->BMB701 BMB702 Candidate B (BMB-702) CDK4/6 Target Step3->BMB702 Validation In Vitro Kinase Assay (ADP-Glo Protocol) BMB701->Validation BMB702->Validation

Fig 1. Divergent synthesis workflow of BMB-701 and BMB-702 from the central scaffold.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4 position with target-specific heteroaryl moieties.

  • Step 1: To a flame-dried Schlenk flask, add 4-Bromo-6-methylbenzene-1,3-diamine (1.0 eq), the respective heteroaryl boronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq).
  • Step 2: Suspend the mixture in a 4:1 solution of 1,4-Dioxane and

    
    .
    
  • Step 3 (Critical Control): Degas the suspension via three consecutive freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) complex.

  • Step 4: Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere. Causality: We specifically utilize

    
     because its large bidentate bite angle accelerates the reductive elimination step, which is otherwise the rate-limiting barrier when coupling sterically hindered ortho-methyl bromides[1].
    
  • Step 5: Quench with water, extract with EtOAc, and purify via flash column chromatography to yield the intermediate.

In Vitro Efficacy & Kinase Selectivity

Pathway Ligand Growth Factors / Mitogens Kinase Target Kinase (ALK or CDK4/6) Ligand->Kinase Downstream Downstream Signaling (PI3K/AKT or Rb Phosphorylation) Kinase->Downstream Phosphorylation Candidate BMB-701 / BMB-702 (Competitive ATP Inhibition) Candidate->Kinase Blockade Proliferation Tumor Cell Proliferation Downstream->Proliferation

Fig 2. Mechanism of action showing competitive ATP inhibition of target kinases by BMB candidates.

Protocol 2: ADP-Glo™ Kinase Efficacy Profiling

Objective: Quantify the


 of BMB candidates against target kinases.
  • Step 1: In a 384-well microplate, incubate the purified recombinant kinase (ALK or CDK4/6) with varying concentrations of the BMB candidate (10 pM to 10 μM) and the optimal ATP/substrate mixture for 60 minutes at 25°C.

  • Step 2: Add an equal volume of ADP-Glo™ Reagent to the reaction mixture and incubate for 40 minutes[2].

  • Step 3 (Self-Validating Mechanism): This primary incubation is a critical depletion step. Causality: The reagent actively degrades any unreacted ATP remaining in the well. This ensures that the final luminescent signal is strictly proportional to the ADP generated by kinase activity, completely eliminating false positives caused by ATP-mimetic autofluorescence or assay interference.

  • Step 4: Add the Kinase Detection Reagent to simultaneously convert the generated ADP back into ATP and initiate the luciferase/luciferin reaction.

  • Step 5: Measure luminescence using a multimode microplate reader and calculate the

    
     using a 4-parameter logistic regression.
    

Table 1: In Vitro Kinase Inhibition & Metabolic Stability

CandidatePrimary Target

(nM)
Selectivity Fold (vs. off-targets)Human Liver Microsome

(min)
BMB-701 ALK / ROS11.2 ± 0.3>500x115
BMB-702 CDK4/62.5 ± 0.4>300x98

In Vivo Xenograft Efficacy

Protocol 3: Xenograft Tumor Growth Inhibition (TGI)

Objective: Validate the systemic efficacy and safety of the candidates.

  • Step 1: Implant

    
     tumor cells (H3122 for ALK; MCF-7 for CDK4/6) subcutaneously into the right flank of female BALB/c nude mice.
    
  • Step 2: Monitor tumor growth using digital calipers. Once tumors reach an average volume of ~150

    
    , randomize the mice into vehicle control and treatment groups (n=8 per group). Causality: Randomization at an established tumor volume ensures that the model measures true tumor regression/inhibition rather than mere prevention of engraftment.
    
  • Step 3: Administer BMB-701 or BMB-702 via oral gavage (PO) at 25 mg/kg daily for 21 days.

  • Step 4 (Internal Safety Control): Weigh the mice bi-weekly alongside tumor measurements. Causality: Tracking body weight provides an internal control for systemic toxicity. A body weight loss of >10% would invalidate the efficacy data by indicating intolerable off-target toxicity.

  • Step 5: Calculate TGI (%) at day 21 using the formula:

    
    .
    

Table 2: In Vivo Efficacy (Xenograft Models)

CandidateTumor ModelDose (mg/kg/day)RouteTGI (%) at Day 21Body Weight Change (%)
BMB-701 H3122 (ALK+)25PO88%-2.1%
BMB-702 MCF-7 (CDK4/6+)25PO82%-1.5%

Conclusion

The 4-Bromo-6-methylbenzene-1,3-diamine scaffold proves to be an exceptionally robust foundation for kinase inhibitor development. Both BMB-701 and BMB-702 demonstrate sub-nanomolar to low-nanomolar potency, excellent metabolic stability, and high in vivo tumor growth inhibition without significant systemic toxicity. The C6-methyl group successfully acts as a conformational lock, validating our structure-based drug design rationale.

References

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Source: Chemical Society Reviews (RSC). URL:[Link]

Sources

Benchmarking Synthesis Efficiency of 4-Bromo-6-methylbenzene-1,3-diamine: Direct Bromination vs. Protection-Directed Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6)[1] is a critical halogenated building block utilized in the development of advanced pharmaceuticals, agrochemicals, and functional polymers. Structurally equivalent to 5-bromo-2,4-diaminotoluene, its synthesis presents a classic challenge in organic chemistry: achieving regioselective monobromination on a highly electron-rich aromatic ring without inducing oxidative degradation or polybromination[2].

The starting material for this synthesis is 2,4-diaminotoluene. The two amino groups are strongly electron-donating and activate the ring toward electrophilic aromatic substitution:

  • The 2-amino group directs electrophiles to the ortho (C3) and para (C5) positions.

  • The 4-amino group directs electrophiles to the ortho (C3 and C5) positions.

Both amino groups synergistically activate positions C3 and C5. However, C3 is flanked by two amino groups, creating severe steric hindrance. Consequently, electrophilic bromination is strongly directed to the C5 position[1].

Regioselectivity SM 2,4-Diaminotoluene NH2_2 2-NH2 Group (Ortho/Para Directing) SM->NH2_2 NH2_4 4-NH2 Group (Ortho/Para Directing) SM->NH2_4 C3 Position 3 (Sterically Hindered) NH2_2->C3 Ortho C5 Position 5 (Sterically Accessible) NH2_2->C5 Para NH2_4->C3 Ortho NH2_4->C5 Ortho Target 5-Bromo-2,4-diaminotoluene (Target Molecule) C5->Target Bromination

Synergistic directing effects in 2,4-diaminotoluene favoring C5 bromination.

Method A: Direct Electrophilic Bromination (NBS)

Direct bromination of free anilines is notoriously difficult due to the susceptibility of the amino groups to oxidation and the tendency for over-bromination[1]. To mitigate this, 1[1] in a polar aprotic solvent is utilized as a mild, controlled Br⁺ source.

Experimental Protocol
  • Preparation: Dissolve 10.0 g (81.8 mmol) of 2,4-diaminotoluene in 100 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-brine bath to suppress oxidative side reactions.

  • Electrophile Addition: Dissolve 14.5 g (81.8 mmol, 1.0 eq) of NBS in 50 mL of DMF and add dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Stir for an additional 3 hours at 0 °C.

  • Quench & Extraction: Quench the reaction by pouring into 500 mL of ice water containing 5% sodium thiosulfate. Extract with ethyl acetate (3 x 150 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via silica gel column chromatography (Hexanes/EtOAc) to isolate the target product.

Causality & Self-Validation: The low temperature and exact 1.0 equivalent of NBS are critical self-validating parameters designed to prevent dibromination. The sodium thiosulfate quench ensures that no residual active bromine causes post-reaction oxidation during the workup. However, the inherent nucleophilicity of the free amines still leads to significant baseline impurities, necessitating chromatography.

Method B: Protection-Bromination-Deprotection (The Acetylation Route)

To achieve high purity and scalability, the amino groups must be temporarily deactivated.2[2], preventing oxidation and polybromination while maintaining the strict C5 regioselectivity.

Experimental Protocol

Step 1: Protection (Acetylation)

  • Suspend 10.0 g (81.8 mmol) of 2,4-diaminotoluene in 50 mL of glacial acetic acid.

  • Add 20.0 mL (212 mmol, 2.6 eq) of acetic anhydride dropwise. The reaction is highly exothermic.

  • Stir at room temperature for 2 hours. Pour into ice water to precipitate 2,4-diacetamidotoluene. Filter and dry (Yield: >95%).

Step 2: Bromination

  • Dissolve 15.0 g (72.7 mmol) of the protected intermediate in 75 mL of glacial acetic acid.

  • Add a solution of 12.2 g (76.3 mmol, 1.05 eq) of molecular bromine (Br₂) in 20 mL of acetic acid dropwise at room temperature.

  • Stir for 4 hours. The attenuated ring reacts cleanly at the C5 position.

  • Pour into ice water, filter the precipitated 5-bromo-2,4-diacetamidotoluene, and wash with water.

Step 3: Deprotection (Hydrolysis)

  • Suspend the brominated intermediate in 100 mL of 6M HCl.

  • Reflux at 100 °C for 6 hours to completely hydrolyze the acetyl groups.

  • Cool to room temperature and basify to pH 10 using 20% NaOH (aq) to precipitate the free amine.

  • Filter, wash with cold water, and recrystallize from ethanol to yield pure 4-Bromo-6-methylbenzene-1,3-diamine.

Causality & Self-Validation: Acetylation reduces the Lewis basicity of the nitrogens, preventing complexation with electrophiles and stopping oxidative degradation[2]. The robust precipitation steps at the end of each phase eliminate the need for chromatography, making the protocol self-purifying and highly scalable for industrial applications.

Workflow cluster_A Method A: Direct Bromination cluster_B Method B: Protection-Bromination-Deprotection Start 2,4-Diaminotoluene (Starting Material) A_Step1 NBS in DMF (0 °C) Direct Electrophilic Substitution Start->A_Step1 B_Step1 Acetic Anhydride (Ac2O) Formation of 2,4-Diacetamidotoluene Start->B_Step1 A_Result Target Molecule (Moderate Yield, Impurities) A_Step1->A_Result B_Step2 Br2 in Acetic Acid Regioselective Bromination at C5 B_Step1->B_Step2 B_Step3 HCl / H2O (Reflux) Deprotection of Acetyl Groups B_Step2->B_Step3 B_Result Target Molecule (High Yield, High Purity) B_Step3->B_Result

Workflow comparison between direct bromination and the protection-based strategy.

Quantitative Benchmarking

The following table summarizes the experimental performance of both methodologies, providing a clear objective comparison for process chemists.

ParameterMethod A: Direct NBS BrominationMethod B: Protection-Directed Strategy
Overall Yield 45% – 55%80% – 85% (Over 3 steps)
Crude Purity ~85% (Contains polybrominated species)>98%
Purification Method Silica Gel Column ChromatographySimple Precipitation & Recrystallization
Total Reaction Time ~4 Hours~18 Hours
Environmental Factor (E-Factor) High (Due to chromatography solvent waste)Low (Aqueous workups, highly atom-economical)
Scalability Poor (Exothermic risks, difficult purification)Excellent (Standard industrial protocol)

Conclusion

For research settings requiring rapid access to small quantities of 4-Bromo-6-methylbenzene-1,3-diamine, Method A provides a single-step route, albeit with a heavy purification penalty. For drug development professionals and scale-up manufacturing, Method B is the undisputed standard. The protection-deprotection strategy fundamentally alters the electronic landscape of the starting material, yielding a highly pure product without the environmental and economic costs of column chromatography.

References

Sources

Safety Operating Guide

Operational Disposal Protocol: 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of 4-Bromo-6-methylbenzene-1,3-diamine in standard organic solvent waste streams.

Due to the presence of the bromine atom on the aromatic ring, this compound is classified as a Halogenated Organic Waste .[1] Mixing this substance with non-halogenated solvents (e.g., Acetone, Methanol) or general organic bases can result in regulatory non-compliance (RCRA) and creates a risk of generating polybrominated dibenzo-p-dioxins (PBDDs) during standard low-temperature incineration.[1][2]

Core Disposal Path: High-Temperature Incineration (HTI) with acid gas scrubbing.[1][2]

Chemical Hazard Profile & Causality

To handle this chemical safely, you must understand the why behind the protocols. This section details the chemical logic dictating the disposal method.

PropertyValue/DescriptionOperational Implication
Chemical Structure Brominated Aromatic AmineDual Hazard: Basic (amine) and Halogenated.[1][2] Requires segregation from acids (heat generation) and oxidizers.[2]
Physical State Solid (typically brown/purple crystals)Dust inhalation risk.[1][2] Solids must be dissolved or double-bagged; never pour loose solids into liquid waste carboys.[1][2]
Reactivity Incompatible with Oxidizers, AcidsExplosion Risk: Contact with strong oxidizers (e.g., Nitric Acid) can be violent.[1]
Thermal Decomposition Emits HBr, NOx, COxIncineration Rule: Must be burned at >1100°C with scrubbers to neutralize Hydrogen Bromide gas.[1]
Toxicity Class Irritant / Potential MutagenPPE Rule: Double nitrile gloves and P95/P100 respiratory protection are mandatory during handling.[1][2]
The "Halogen Rule"

In waste management, the presence of a halogen (F, Cl, Br, I) overrides the classification of the functional group.[1] Even though this is an amine (base), it must be tagged as Halogenated Waste .[1][2]

  • Reasoning: Standard incinerators for non-halogenated waste often lack the scrubbers necessary to capture HBr gas.[1][2] Furthermore, incomplete combustion of brominated aromatics can synthesize dioxin precursors.[2]

Pre-Disposal Stabilization Protocol

Before moving waste to the central accumulation area, the generator (you) must stabilize the material.

Scenario A: Pure Solid Substance (Expired/Excess Reagent)
  • Do not dissolve unnecessarily. Keeping it solid reduces volume and spill risk.[1][2]

  • Container: Use the original manufacturer container if intact. If not, transfer to a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Bromo-6-methylbenzene-1,3-diamine (Solid)"[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][3][4][5][6]

Scenario B: Reaction Mixture / Solution
  • Quenching: If the amine was part of a reaction with active reagents (e.g., acid chlorides), ensure the reaction is fully quenched.[1]

  • pH Check: Verify pH is between 6 and 10.

    • If Acidic (<6):[1] Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to prevent heat evolution in the waste drum.[2]

    • If Basic (>10): Acceptable for amine waste streams, but ensure compatibility with the specific carboy.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE.[1][2] (Avoid storing chlorinated solvents in low-grade plastic for long periods).[1][2]

Operational Disposal Workflow

The following diagram outlines the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-Bromo-6-methylbenzene-1,3-diamine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure/Precipitate LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mix SolidPack Double Bag or Seal in HDPE Jar SolidPath->SolidPack SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling Label: 'Halogenated Organic Waste' List: Brominated Diamine SolidPack->Labeling HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent Segregation CRITICAL STEP: Segregate to Halogenated Stream HaloSolvent->Segregation NonHaloSolvent->Segregation Bromine content contaminates stream Segregation->Labeling Final High-Temp Incineration (HTI) Facility Labeling->Final

Figure 1: Decision matrix for waste segregation. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the brominated solute forces the entire mixture into the Halogenated Waste stream.[1]

Step-by-Step Disposal Procedure

Step 1: Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is required.[1][2] Inner layer: Latex or Nitrile (4 mil).[2] Outer layer: Nitrile (minimum 5-8 mil).[1][2]

  • Respiratory: If handling solids outside a fume hood, use an N95 or P100 respirator.[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2]

Step 2: Waste Accumulation[2]
  • Select a waste container rated for Halogenated Organics .[1][2] These are typically yellow-coded or distinctively marked in most EHS systems.[1][2]

  • Do not fill >90%. Leave headspace for thermal expansion.[1][2]

  • If the waste contains precipitated solids of the diamine, filter the solids into a separate solid waste container if possible.[2] If the slurry must be disposed of together, ensure the container has a wide mouth to prevent clogging.

Step 3: Labeling & Documentation

Accurate labeling is the primary defense against downstream accidents.[2]

  • Chemical Name: Write out the full name. Do not use abbreviations like "Br-Diamine."[1][2]

  • Hazard Codes:

    • Flammable (if in solvent)[1]

    • Toxic[1][2][3][4][6][7][8]

  • Waste Code Assignment (USA - RCRA):

    • Since 4-Bromo-6-methylbenzene-1,3-diamine is not explicitly P-listed or U-listed, it defaults to characteristic codes if it exhibits toxicity, or more commonly:

    • D001 (Ignitable - if in flammable solvent)[1][2]

    • F002 (Spent Halogenated Solvents - if mixed with DCM/etc.)[1][2]

    • General Classification: "Non-regulated Halogenated Organic Solid/Liquid" (unless toxicity characteristic Leaching Procedure [TCLP] proves otherwise).[1]

Step 4: Emergency Spills

Minor Spill (< 10g/10mL):

  • Evacuate immediate area.[2][9][10][11]

  • Solids: Gently cover with wet paper towels to prevent dust, then scoop into a bag.

  • Liquids: Absorb with vermiculite or sand.[1][2] Do not use paper towels alone (combustible).[1][2]

  • Clean surface with weak acid (1% Acetic Acid) to neutralize amine residues, followed by soap and water.[2]

Regulatory & Compliance Reference

This protocol adheres to the following regulatory standards.

  • EPA RCRA (40 CFR 261): Identification and Listing of Hazardous Waste.[1] Specifically, the management of Halogenated Organic Compounds (HOCs) under Land Disposal Restrictions (LDR).

  • European Waste Catalogue (EWC): Code 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 4-Bromo-2,6-diaminotoluene.[1][2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency. (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1] EPA.[2] Retrieved October 26, 2023, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] Substance Information: Halogenated Aromatic Amines. Retrieved October 26, 2023, from [Link][1]

Sources

Personal protective equipment for handling 4-Bromo-6-methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, the handling of highly functionalized intermediates like 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) requires uncompromising safety standards[1],[2]. This compound, a halogenated aromatic diamine, presents significant acute and chronic exposure risks[3].

To build a truly safe laboratory environment, researchers must move beyond rote compliance and understand the causality of chemical hazards. This guide provides a mechanistic understanding of aromatic diamine toxicity and a field-proven, self-validating protocol for operational handling, personal protective equipment (PPE), and disposal.

Part 1: Mechanistic Hazard Profile & Quantitative Data

To design effective safety protocols, we must first understand the biological mechanisms of the chemical's toxicity. 4-Bromo-6-methylbenzene-1,3-diamine exhibits standard GHS hazards including H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Irritation)[3],[4]. However, as an aromatic diamine, it carries severe implicit systemic risks:

  • Transdermal Permeation: Aromatic amines are highly lipophilic. They readily bypass the stratum corneum and permeate standard laboratory gloves, leading to rapid systemic absorption without immediate tactile warning[5].

  • Methemoglobinemia & Hypoxia: Once in the bloodstream, hepatic cytochrome P450 enzymes metabolize the amine into N-hydroxylamine intermediates. These reactive species oxidize the Fe(II) in hemoglobin to Fe(III), forming methemoglobin, which cannot bind oxygen. This leads to cellular hypoxia, presenting clinically as cyanosis (blue skin/lips), dizziness, and fatigue[6],[7].

  • Genotoxicity & Organ Damage: The electrophilic N-hydroxylamine metabolites can intercalate and form covalent adducts with DNA, making aromatic diamines suspected mutagens and carcinogens. Furthermore, systemic clearance of these compounds places extreme oxidative stress on the liver and biliary epithelial cells, leading to hepatotoxicity[7],[8],[9].

ToxicityMechanism Exposure Exposure to Aromatic Diamine (Dermal / Inhalation) Absorption Rapid Systemic Absorption (High Lipophilicity) Exposure->Absorption Liver Hepatic CYP450 Metabolism (N-oxidation) Absorption->Liver Metabolite N-Hydroxylamine Intermediate (Reactive Electrophile) Liver->Metabolite Blood Erythrocyte Oxidation (Methemoglobinemia) Metabolite->Blood Bloodstream transport DNA Covalent DNA Adduction (Mutagenesis) Metabolite->DNA Cellular penetration

Mechanistic pathway of aromatic diamine toxicity via hepatic N-hydroxylation.

Table 1: Quantitative Hazard Data & Physicochemical Properties

Property / HazardSpecificationSource
Chemical Name 4-Bromo-6-methylbenzene-1,3-diamine[1]
CAS Number 141922-21-6[1],[2]
Molecular Formula C7H9BrN2[10]
Molecular Weight 201.06 g/mol [10]
Physical State Solid (Crystalline Powder)[11]
GHS Hazard Statements H315, H319, H335 (plus implicit Acute Tox)[3],[4]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for halogenated aromatic amines. Protection must be layered and mechanistically targeted to prevent both particulate inhalation and transdermal absorption[6],[12].

Table 2: PPE Specifications & Mechanistic Justification

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Hand Protection Double Gloving: Inner layer of extended-cuff Nitrile (4-8 mil); Outer layer of Butyl rubber or heavy-duty Neoprene.Aromatic amines rapidly permeate latex and thin nitrile. Butyl rubber provides a superior chemical barrier against lipophilic aromatics, preventing transdermal systemic toxicity[12],[5].
Body Protection Tychem® QC or Polycoat chemical suit worn over a flame-resistant laboratory coat.Prevents aerosolized crystalline dust from settling on porous cotton clothing, which can cause delayed, prolonged dermal absorption[6].
Eye/Face Protection Indirect-vented chemical splash goggles paired with an 8-inch minimum face shield.Protects highly vascularized mucosal membranes from micro-particulate dust and accidental solution splashes during solubilization[13],[12].
Respiratory NIOSH-approved N95/P100 particulate respirator (minimum). Full-face supplied-air respirator if handled outside a hood.Prevents inhalation of fine crystalline dust, which provides a direct and rapid route to the pulmonary alveoli and systemic circulation[13],[6].

Part 3: Self-Validating Operational Workflow

Do not treat this compound as a standard benchtop reagent. All handling must occur within a Class II Type B2 biological safety cabinet or a certified chemical fume hood to prevent the accumulation of toxic dust and vapors[14].

SafeHandling Start 1. Risk Assessment & Fume Hood Prep PPE 2. Donning PPE (Double Gloves, Tychem) Start->PPE Handling 3. Weighing & Transfer (Anti-static tools) PPE->Handling Reaction 4. Closed-System Reaction (Inert atmosphere) Handling->Reaction Decon 5. Decontamination (Acidic wash / Bleach) Reaction->Decon Disposal 6. Hazardous Waste Segregation Decon->Disposal

Operational workflow for the safe handling and disposal of 4-Bromo-6-methylbenzene-1,3-diamine.

Step-by-Step Handling Protocol:

  • Containment Verification: Before opening the container, verify the fume hood's face velocity is between 80-100 fpm.

    • Self-Validation Check: Tape a small strip of Kimwipe to the bottom of the sash; it must pull steadily inward without turbulent fluttering. If it flutters, the airflow is compromised.

  • Static Elimination: 4-Bromo-6-methylbenzene-1,3-diamine is a crystalline powder that can generate static charge[10],[11]. Use an anti-static zero-ionizer gun on the weigh boat and spatula prior to handling to prevent the violent aerosolization of toxic dust.

  • Weighing & Transfer: Use a dedicated, enclosed analytical balance inside the fume hood. Transfer the solid using a grounded, stainless-steel spatula.

    • Self-Validation Check: Inspect outer gloves every 15 minutes. If any discoloration (often brown or orange stains characteristic of amine oxidation) is observed, immediately pause the operation, remove the outer gloves, and replace them[11],[5].

  • Solubilization: When dissolving the diamine, add the solid to the solvent slowly to prevent exothermic splashing. Keep the reaction vessel purged with inert gas (Nitrogen or Argon) to prevent air-oxidation of the diamine into darker, potentially more reactive polymeric species[15],[11].

Part 4: Decontamination and Disposal Plan

Aromatic amines persist on surfaces and require specific chemical neutralization. Standard soap and water will only spread the lipophilic compound[13],[12].

Spill Response & Decontamination Methodology:

  • Containment: Never sweep the dry powder, as this generates toxic aerosols[14]. Cover the spill immediately with damp, absorbent pads.

  • Chemical Neutralization: Wash the affected area with a dilute acidic solution (e.g., 5% acetic acid or a proprietary amine-cleaning solution). Causality: Because aromatic amines are weak bases, the acid protonates the amine, converting it into a water-soluble, less volatile, and less skin-permeable ammonium salt[13].

  • Oxidative Cleavage: Follow up with a 10% sodium hypochlorite (bleach) wash to oxidatively degrade residual aromatic traces, then rinse thoroughly with deionized water.

Hazardous Waste Disposal:

  • Segregation: Do not mix aromatic amine waste with strong oxidizing agents, as this can trigger violent exothermic reactions[15].

  • Labeling & Storage: Collect all contaminated consumables (gloves, weigh boats, Kimwipes) in a dedicated, rigid, poly-lined hazardous waste bin. Label explicitly as "Toxic Aromatic Amine Waste - Contains CAS 141922-21-6"[12].

  • Final Disposal: Waste must be routed for high-temperature incineration by a certified environmental disposal facility. Do not discharge into the municipal sewer system under any circumstances, as aromatic amines are highly toxic to aquatic life and resist standard wastewater treatment[8],[14].

References

  • AK Scientific, Inc. "4-Bromo-6-methylbenzene-1,3-diamine. Catalog#: 9399CV." aksci.com.
  • Sigma-Aldrich. "4-Bromo-6-methylbenzene-1,3-diamine | 141922-21-6." sigmaaldrich.com.
  • CP Lab Safety. "4-Bromo-6-methylbenzene-1,3-diamine, 98% Purity." calpaclab.com.
  • AK Scientific, Inc. "GHS Classification (United States) - 4-Bromo-6-methylbenzene-1,3-diamine." aksci.com.
  • BLD Pharm. "937661-13-7 | 5-Bromo-2-methylbenzene-1,3-diamine." bldpharm.com.
  • SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution." skcinc.com.
  • Spectrum Chemical. "CAS Number 615-28-1 | 1,2-Phenylenediamine Dihydrochloride." spectrumchemical.com.
  • New Jersey Department of Health. "4-Aminodiphenyl - Hazardous Substance Fact Sheet." nj.gov.
  • Benchchem. "Comprehensive Safety Protocol for Handling (3-aminophenyl) 4-methylbenzenesulfonate." benchchem.com.
  • International Labour Organization (ILO). "Aromatic Amino Compounds - ILO Encyclopaedia." iloencyclopaedia.org.
  • Wikipedia. "o-Phenylenediamine." wikipedia.org.
  • ResearchGate. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." researchgate.net.
  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1." osha.gov.
  • Centers for Disease Control and Prevention (CDC). "Methylene dianiline: acute toxicity and effects on biliary function." cdc.gov.
  • Santa Cruz Biotechnology. "4,4'-Diaminodiphenylmethane Material Safety Data Sheet." scbt.com.

Sources

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